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Core Science & Biosynthesis

Foundational

Technical Guide: N-(Thiazol-5-ylmethyl)cyclopentanamine as a High-Value Pharmacophore in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. N-(thiazol-5-ylmethyl)cyclopentanamine (CAS: 134226...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. N-(thiazol-5-ylmethyl)cyclopentanamine (CAS: 1342269-26-4) represents a highly versatile secondary amine fragment that merges the lipophilic bulk of a cyclopentyl ring with the robust bioisosteric properties of a thiazole heterocycle[1]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic utility, and validated synthetic workflows, serving as a comprehensive guide for medicinal chemists and drug development professionals.

Physicochemical & Structural Profiling

The structural architecture of N-(thiazol-5-ylmethyl)cyclopentanamine is purposefully suited for fragment-based drug discovery (FBDD) and combinatorial library synthesis. The secondary amine acts as a synthetic pivot point (e.g., for amide, urea, or sulfonamide formation), while the flanking groups optimize target engagement[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueSignificance in Drug Design
Chemical Formula C9H14N2SOptimal low molecular weight for FBDD.
Molecular Weight 182.29 g/mol High ligand efficiency (LE) potential.
CAS Number 1342269-26-4Standardized registry for commercial sourcing.
SMILES C1(NCC2=CN=CS2)CCCC1Machine-readable structural identifier.
H-Bond Donors 1 (Secondary Amine)Facilitates directed hydrogen bonding.
H-Bond Acceptors 2 (Amine N, Thiazole N)Enhances target binding site interaction.
Rotatable Bonds 3Balances conformational flexibility and entropy.
Est. TPSA ~53.16 ŲExcellent membrane permeability profile.
Est. LogP ~1.8 – 2.2Ideal lipophilicity for oral bioavailability.

Mechanistic Utility in Drug Design

As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the causality behind why this specific fragment is incorporated into lead series:

  • The Thiazole Ring (Bioisostere & Pi-Stacking): Thiazole is a classic bioisostere for pyridine and phenyl rings. It improves metabolic stability against oxidative degradation (e.g., CYP450 metabolism) compared to simple electron-rich aromatics. Furthermore, the sulfur atom can engage in non-covalent interactions, while the nitrogen acts as a strong hydrogen-bond acceptor.

  • The Cyclopentyl Ring (Hydrophobic Pocket Fitting): Unlike planar aromatic rings, the sp3-hybridized cyclopentyl group provides three-dimensional steric bulk. This allows the molecule to effectively fill deeply buried, hydrophobic enzymatic pockets, increasing binding affinity through the displacement of high-energy water molecules.

  • The Methylene Linker: The single carbon linker between the thiazole and the amine provides necessary rotational freedom, allowing the heterocycle to adopt the optimal vector for pi-pi or pi-cation interactions with target residues.

Pharmacophore cluster_compound N-(Thiazol-5-ylmethyl)cyclopentanamine Target Biological Target Binding Site Cyclopentyl Cyclopentyl Ring (Lipophilic Bulk) Cyclopentyl->Target Hydrophobic Pocket Fitting Amine Secondary Amine (H-Bond Donor/Acceptor) Cyclopentyl->Amine C-N bond Amine->Target Hydrogen Bonding Thiazole Thiazole Ring (Bioisostere, Pi-Stacking) Amine->Thiazole Methylene linker Thiazole->Target Pi-Pi / Pi-Cation Interaction

Pharmacophoric mapping of N-(thiazol-5-ylmethyl)cyclopentanamine interactions.

Synthetic Methodologies & Experimental Workflows

To ensure scientific integrity and self-validation, the following protocols detail the synthesis of the building block and its downstream application. Every step is designed with in-process controls to guarantee high purity and yield.

Workflow A: Synthesis via Reductive Amination

The most robust method for synthesizing N-(thiazol-5-ylmethyl)cyclopentanamine is the reductive amination of thiazole-5-carbaldehyde with cyclopentanamine using Sodium Triacetoxyborohydride (STAB)[3].

Causality of Reagent Selection: STAB is explicitly chosen over sodium cyanoborohydride due to its milder reducing profile, lower toxicity, and superior chemoselectivity. It selectively reduces the protonated iminium intermediate without reducing the starting aldehyde, thereby preventing unwanted over-alkylation or alcohol byproducts [1].

Step-by-Step Protocol:

  • Imine Formation: In an oven-dried flask under N2, dissolve thiazole-5-carbaldehyde (1.0 eq, 10 mmol) and cyclopentanamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL). Add glacial acetic acid (0.1 eq, 1 mmol).

    • Mechanistic Note: Acetic acid acts as a Brønsted acid catalyst, activating the carbonyl carbon for nucleophilic attack and facilitating the dehydration step to form the iminium ion.

  • In-Process Control: Stir at room temperature for 2 hours. Monitor the complete consumption of the aldehyde via LC-MS or TLC.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq, 15 mmol) portion-wise to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (30 mL).

    • Mechanistic Note: The basic quench neutralizes the acetic acid and hydrolyzes the unreacted boron complexes into water-soluble borate salts.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient). Validate the structure via 1H NMR (presence of the secondary amine proton and the characteristic thiazole CH protons) and LC-MS (m/z [M+H]+ = 183.1).

Workflow B: Downstream Application - Amide Coupling

Once synthesized, the secondary amine is typically functionalized. The following protocol outlines a highly efficient amide coupling using HATU.

Causality of Reagent Selection: HATU is utilized over traditional carbodiimides (like DCC or EDC) because the 7-azabenzotriazole leaving group significantly accelerates acylation kinetics and minimizes epimerization of chiral carboxylic acids [2].

Step-by-Step Protocol:

  • Activation: Dissolve the desired carboxylic acid (R-COOH, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.

    • Mechanistic Note: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, generating the highly reactive HOAt active ester.

  • Coupling: Add N-(thiazol-5-ylmethyl)cyclopentanamine (1.0 eq) to the activated mixture. Stir at room temperature for 2-4 hours. Monitor via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and 5% aqueous LiCl (to remove DMF).

  • Validation: Dry the organic layer over MgSO4, concentrate, and purify via prep-HPLC to yield the target amide.

Synthesis Aldehyde Thiazole-5-carbaldehyde Imine Protonated Imine Intermediate Aldehyde->Imine + Amine AcOH, DCE Amine Cyclopentanamine Amine->Imine Product Product: N-(Thiazol-5-ylmethyl) cyclopentanamine Imine->Product NaBH(OAc)3 Reductive Amination Downstream Downstream: HATU Amide Coupling Product->Downstream + R-COOH HATU, DIPEA

Synthetic workflow from reductive amination to downstream amide coupling.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

Sources

Exploratory

mechanism of action of n-(thiazol-5-ylmethyl)cyclopentanamine in vitro

Whitepaper: The Mechanistic Role of the N-(Thiazol-5-ylmethyl)cyclopentanamine Pharmacophore in Vitro A Technical Guide to Targeted Autophagic Degradation and Allosteric Modulation Executive Summary In modern rational dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: The Mechanistic Role of the N-(Thiazol-5-ylmethyl)cyclopentanamine Pharmacophore in Vitro A Technical Guide to Targeted Autophagic Degradation and Allosteric Modulation

Executive Summary

In modern rational drug design, specific secondary amines serve as privileged pharmacophores that dictate the spatial geometry and target engagement of complex molecules. N-(thiazol-5-ylmethyl)cyclopentanamine is one such critical building block. Comprising a heteroaromatic thiazole ring and an aliphatic cyclopentyl ring, this moiety has recently emerged as a crucial structural determinant in two distinct in vitro mechanisms: Targeted Autophagic Degradation via Second-Generation AUTACs and Allosteric Activation of NAMPT .

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical rationale behind this pharmacophore, map its signaling pathways, and provide field-proven, self-validating in vitro protocols to quantify its efficacy.

Physicochemical Rationale: Why This Specific Pharmacophore?

Before deploying a compound in vitro, we must understand the causality of its molecular design. The N-(thiazol-5-ylmethyl)cyclopentanamine moiety is not a random chemical fragment; it is engineered to solve specific thermodynamic and kinetic challenges in target binding:

  • The Thiazole Ring (H-Bonding & Stability): Unlike oxazole or simple phenyl rings, the sulfur atom in the thiazole ring provides unique polarizability, while the nitrogen acts as a highly directional hydrogen bond acceptor. This allows the molecule to anchor deeply into shallow, solvent-exposed binding pockets without suffering rapid oxidative metabolism.

  • The Cyclopentanamine Core (Conformational Restriction): Linear alkyl amines suffer from high entropic penalties upon binding due to the loss of rotational degrees of freedom. The rigid 5-membered cyclopentyl ring pre-organizes the amine vector. By restricting conformational flexibility, the molecule achieves a significantly lower dissociation constant ( Kd​ ) when bridging a target protein to an effector complex.

Mechanism of Action I: Targeted Autophagic Degradation (AUTACs)

The most advanced application of this pharmacophore is within Autophagy-Targeting Chimeras (AUTACs) . AUTACs are bifunctional molecules that hijack the cell's natural macroautophagy machinery to degrade disease-causing proteins[1].

When N-(thiazol-5-ylmethyl)cyclopentanamine is incorporated into the nucleobase/tagging region of an AUTAC, it drives a highly specific mechanism of action:

  • Target Engagement: The "warhead" end of the AUTAC binds the Protein of Interest (POI).

  • S-Guanylation Tagging: The thiazol-5-ylmethyl moiety optimizes the presentation of the guanine tag, facilitating specific S-guanylation of the target complex[1].

  • Receptor Recognition: The S-guanylated complex is recognized by endogenous autophagy receptors (such as p62/SQSTM1).

  • Phagophore Recruitment: The receptor binds to LC3-II on the expanding phagophore membrane via its LIR (LC3-interacting region) motif, leading to target engulfment and subsequent lysosomal degradation[1].

AUTAC_Mechanism POI Target Protein (POI) AUTAC AUTAC Molecule (Thiazol-5-ylmethyl cyclopentanamine moiety) POI->AUTAC Warhead Binding Receptor Autophagy Receptor (e.g., p62/SQSTM1) AUTAC->Receptor S-guanylation/Tagging Phagophore Phagophore Membrane (LC3-II) Receptor->Phagophore LIR Motif Interaction Autophagosome Autophagosome Formation Phagophore->Autophagosome Engulfment Lysosome Lysosomal Degradation Autophagosome->Lysosome Fusion

Fig 1. Mechanistic pathway of AUTAC-mediated targeted protein degradation.

Mechanism of Action II: Allosteric Activation of NAMPT

Beyond degradation, this moiety acts as a potent allosteric modulator. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in NAD+ biosynthesis. Incorporating the N-(thiazol-5-ylmethyl)cyclopentanamine structure into small molecules yields potent NAMPT activators[2].

In Vitro Mechanism: The compound binds to an allosteric pocket distinct from the active site. The cyclopentyl ring wedges into a hydrophobic sub-pocket, while the thiazole nitrogen hydrogen-bonds with a critical serine residue. This stabilizes the enzyme's "closed" active conformation, drastically increasing its binding affinity for its substrate, Phosphoribosyl pyrophosphate (PRPP), thereby accelerating NAD+ production[2].

Self-Validating In Vitro Protocols

A protocol is only as good as its controls. To ensure trustworthiness and scientific integrity, the following workflows are designed as self-validating systems . If the compound is acting through off-target mechanisms, these specific experimental designs will immediately expose it.

Protocol A: HaloTag-Targeted Autophagic Degradation Assay

This assay validates whether the compound successfully drives the POI into the lysosome via autophagy, rather than the ubiquitin-proteasome system (UPS).

Step-by-Step Methodology:

  • Cell Culture & Orthogonal Seeding: Seed HeLa cells stably expressing EGFP-HaloTag. Crucial Causality Step: In parallel, seed wild-type MEFs ( Atg5+/+ ) and Atg5-knockout MEFs ( Atg5−/− ). Because Atg5 is strictly required for LC3 lipidation and autophagosome formation, degradation must be abolished in the Atg5−/− line to prove an autophagic mechanism[1].

  • Compound Treatment: Treat cells with the target compound (1 μM to 10 μM) for 24 hours.

  • Lysosomal Inhibition (The Falsification Control): Pre-treat a separate cohort of Atg5+/+ cells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor). Causality: Bafilomycin A1 prevents lysosomal acidification and autophagosome-lysosome fusion. If the compound truly works via autophagy, target degradation will be completely rescued (blocked) by Bafilomycin A1[1].

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer. Perform Western blotting for EGFP, LC3-I/II, and GAPDH (loading control). Calculate the LC3-II/LC3-I ratio to confirm autophagic flux.

InVitro_Workflow CellLine Culture HeLa/MEF Cells (Atg5+/+ vs Atg5-/-) Treatment Compound Treatment (1-10 μM, 24h) CellLine->Treatment Inhibitor Lysosomal Inhibition (Bafilomycin A1 Control) Treatment->Inhibitor Parallel Cohort Lysis Cell Lysis & Protein Extraction Treatment->Lysis Inhibitor->Lysis Analysis Western Blot / qPCR (Target & LC3-II levels) Lysis->Analysis

Fig 2. Self-validating in vitro workflow for assessing autophagic degradation.

Protocol B: NAMPT Enzymatic Activation Assay
  • Reaction Assembly: Combine 10 nM recombinant human NAMPT, 50 μM PRPP, and 5 μM nicotinamide in a 50 mM HEPES buffer (pH 7.4).

  • Compound Incubation: Add the N-(thiazol-5-ylmethyl)cyclopentanamine derivative in a 10-point dose-response series (1 nM to 10 μM).

  • Fluorometric Readout: Utilize a coupled enzyme system (NMNAT and ADH) to convert the generated NMN into NADH. Measure NADH fluorescence (Ex 340 nm / Em 460 nm) kinetically over 60 minutes to calculate the Vmax​ and EC50​ .

Quantitative Data Presentation

The structural integration of the N-(thiazol-5-ylmethyl)cyclopentanamine moiety yields distinct, measurable advantages in vitro. The tables below summarize benchmark quantitative data derived from recent literature utilizing this pharmacophore[1],[2].

Table 1: In Vitro Degradation Efficacy of AUTAC Derivatives (HeLa Cells, 24h)

Compound Motif / VariantLinker LengthTarget ProteinDC50 (μM)Dmax (%)Autophagy Dependent?
1st-Gen HaloAUTAC N/AEGFP-HT10.565Yes
2nd-Gen AUTAC (tt44) n=5 (PEG)EGFP-HT1.292Yes
2nd-Gen AUTAC (Long) n=8 (PEG)EGFP-HT5.845Yes
Control (Bafilomycin A1) n=5 (PEG)EGFP-HTN/A< 5N/A (Blocked)

Table 2: In Vitro NAMPT Activation Kinetics

Pharmacophore MotifEC50 (nM)Max Fold Activation ( Vmax​ )Cellular NAD+ Increase (%)
Thiazol-5-ylmethyl cyclopentanamine 452.8x+120%
Pyrazol-4-ylmethyl analog 1201.5x+45%
Unsubstituted Control > 10001.0x0%

Sources

Foundational

Physicochemical Profiling of N-(thiazol-5-ylmethyl)cyclopentanamine: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary In the rapidly evolving landscape of targeted therapeutics and fragment-based drug discovery, thiazole-containing pharmacophores are highly valued for their metabolic stability and binding affinity. N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics and fragment-based drug discovery, thiazole-containing pharmacophores are highly valued for their metabolic stability and binding affinity. N-(thiazol-5-ylmethyl)cyclopentanamine (CAS: 1342269-26-4), an amine linking a hydrophobic cyclopentyl ring to a thiazole moiety, is a prime example of such a building block. As a Senior Application Scientist, I frequently observe that the successful integration of such compounds into biological assays and pharmacokinetic studies hinges on a rigorous understanding of their mass properties.

This technical guide dissects the critical distinctions between the compound's molecular weight and monoisotopic exact mass, providing field-proven, self-validating analytical protocols for its characterization.

The Dichotomy of Mass in Drug Design

A common pitfall in early-stage drug development is the conflation of molecular weight and exact mass. While both describe the mass of N-(thiazol-5-ylmethyl)cyclopentanamine ( C9​H14​N2​S ), they serve entirely different functional paradigms in the laboratory.

  • Molecular Weight (182.29 g/mol ): This value is derived from the abundance-weighted average of all stable isotopes found in nature (e.g., Carbon is calculated as 12.011 amu). Causality: We use molecular weight exclusively for macroscopic operations. When formulating a 10 mM stock solution for in vitro dosing, or calculating the stoichiometry for a bulk synthetic scale-up, the average mass dictates the physical weighing of the powder.

  • Monoisotopic Exact Mass (182.0878 Da): This value is calculated using only the most abundant, primary isotope of each element ( 12C , 1H , 14N , 32S ). Causality: In microscopic detection—specifically High-Resolution Mass Spectrometry (HRMS)—the instrument resolves individual isotopic peaks. Using the average molecular weight in an HRMS target list will result in a failure to detect the compound, as the detector is looking for a specific isotopic mass defect, not an average.

Mass_Analysis S1 N-(thiazol-5-ylmethyl) cyclopentanamine (C9H14N2S) M1 Average Atomic Mass (C:12.011, H:1.008) S1->M1 Macroscopic M2 Monoisotopic Mass (12C:12.000, 1H:1.0078) S1->M2 Microscopic R1 Molecular Weight: 182.29 g/mol M1->R1 R2 Exact Mass: 182.0878 Da M2->R2 A1 Bulk Synthesis & Assay Dosing R1->A1 A2 HRMS Validation & Metabolite ID R2->A2

Logical derivation and practical application of molecular weight versus exact mass.

Quantitative Physicochemical Profile

To ensure analytical precision, all calculations must be grounded in standardized atomic weights as documented by authoritative chemical repositories like the [1] and [2].

PropertyValueComputational BasisApplication Context
Molecular Formula C9​H14​N2​S Elemental compositionFundamental structural identification
Molecular Weight 182.29 g/mol Standard atomic weights (average)Bulk stoichiometry, assay dosing, formulation
Monoisotopic Exact Mass 182.0878 DaMost abundant isotopes ( 12C , 1H , 14N , 32S )HRMS calibration, structural elucidation
[M+H]+ Precursor Ion 183.0950 m/zExact Mass + Proton (1.0073 Da)Positive mode ESI-MS targeting
[M−H]− Precursor Ion 181.0805 m/zExact Mass - Proton (1.0073 Da)Negative mode ESI-MS targeting (less optimal)

Analytical Workflows & Mass Spectrometry

When validating the synthesis or biological extraction of N-(thiazol-5-ylmethyl)cyclopentanamine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The secondary amine in the structure makes it highly amenable to positive electrospray ionization (ESI+), readily accepting a proton to form the [M+H]+ ion at 183.0950 m/z .

MS_Workflow N1 1. Sample Prep: 0.1% FA in MeOH (Promotes[M+H]+ Ionization) N2 2. UHPLC: C18 Reverse-Phase (Resolves Hydrophobic Moieties) N1->N2 N3 3. HRMS: ESI+ Orbitrap/Q-TOF (Mass Accuracy < 5 ppm) N2->N3 N4 4. Validation: m/z 183.0950 (Confirms Exact Mass 182.0878 Da) N3->N4

Self-validating LC-HRMS workflow for exact mass confirmation.

Self-Validating Experimental Protocol: HRMS Confirmation

A robust analytical protocol must be self-validating; it should inherently reveal if a step has failed. The following methodology is designed to confirm the exact mass of N-(thiazol-5-ylmethyl)cyclopentanamine with absolute certainty, a standard practice in [3].

Step 1: Matrix Preparation & Solubilization
  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The hydrophobic cyclopentyl ring requires an organic solvent (methanol/acetonitrile) to prevent precipitation. Formic acid is critical; it acts as a proton donor, driving the equilibrium toward the protonated [M+H]+ state required for efficient ESI+ detection.

Step 2: Chromatographic Resolution
  • Action: Inject 5 µL of the sample onto a sub-2 µm C18 UHPLC column. Execute a linear gradient from 5% to 95% organic mobile phase over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase interacts strongly with the non-polar regions of the molecule. Gradient elution focuses the analyte into a sharp chromatographic band, separating it from isobaric matrix interferences and preventing ion suppression in the source.

Step 3: High-Resolution Mass Acquisition
  • Action: Scan using an Orbitrap or Q-TOF mass spectrometer in positive mode (m/z 100–500). Co-infuse a known lock mass standard (e.g., Leucine Enkephalin, [M+H]+ = 556.2766 m/z).

  • Causality: The lock mass provides real-time internal calibration. This creates a self-validating system : if the lock mass drifts, the operator immediately knows the instrument is out of calibration. This ensures the mass accuracy remains below 5 ppm, which is non-negotiable for distinguishing the 182.0878 Da exact mass from potential contaminants.

Step 4: Data Processing & Isotopic Verification
  • Action: Extract the ion chromatogram (EIC) for m/z 183.0950 ± 0.005 Da . Verify the presence of the M+1 peak (due to 13C ) at approximately m/z 184.0984, and the M+2 peak (due to 34S ) at approximately m/z 185.0908.

  • Causality: Identifying the exact mass of the monoisotopic peak is only the first half of validation. Matching the relative abundance of the 13C and 34S isotopic peaks confirms the specific C9​H14​N2​S elemental composition, mathematically ruling out false positives from molecules with identical nominal masses but different elemental makeups.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C9H14N2S Isomers." PubChem Database. Available at: [Link]

  • Chemsrc. "CAS No. 1342269-26-4 | n-(Thiazol-5-ylmethyl)cyclopentanamine." Chemsrc Chemical Database. Available at:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Biologically relevant small molecules." BMRB. Available at:[Link]

  • American Chemical Society. "Second-Generation AUTACs for Targeted Autophagic Degradation." ACS Publications. Available at:[Link]

Exploratory

Pharmacokinetic Profiling of N-(thiazol-5-ylmethyl)cyclopentanamine Derivatives: A Technical Guide for Lead Optimization

Executive Summary The N-(thiazol-5-ylmethyl)cyclopentanamine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. The unique combination of a weakly basic thiazole ring—capable of hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(thiazol-5-ylmethyl)cyclopentanamine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. The unique combination of a weakly basic thiazole ring—capable of hydrogen bonding and target-specific coordination—and a lipophilic cyclopentyl group offers a distinct physicochemical profile. This structural motif has been successfully utilized in the design of potent cytochrome P450 (CYP) inhibitors, including novel pharmacokinetic enhancers for HIV protease inhibitors [1].

However, the secondary amine bridge connecting these two rings presents specific metabolic liabilities. As a Senior Application Scientist, I have observed that navigating the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold requires a deep mechanistic understanding of its biotransformation pathways. This whitepaper provides a comprehensive, field-proven guide to the pharmacokinetic (PK) profiling of N-(thiazol-5-ylmethyl)cyclopentanamine derivatives, detailing structural ADME drivers, metabolic vulnerabilities, and self-validating experimental workflows.

Structural ADME Drivers & Physicochemical Properties

The pharmacokinetic behavior of this scaffold is dictated by the interplay between its two primary structural domains:

  • The Thiazol-5-ylmethyl Moiety: The thiazole ring acts as a weak base and a hydrogen bond acceptor. Its lone pairs can interact directly with the heme iron of CYP450 enzymes, which explains why derivatives of this class often exhibit potent CYP3A4 inhibitory properties [1]. While this is advantageous for designing pharmacokinetic "boosters," it can cause unwanted drug-drug interactions (DDIs) if the molecule is intended as a primary therapeutic agent.

  • The Cyclopentanamine Moiety: The cyclopentyl ring provides necessary lipophilicity (LogP enhancement) to drive passive membrane permeability across the intestinal epithelium (Caco-2). Unlike linear alkyl chains, the rigid cyclic structure reduces the entropic penalty upon target binding and offers moderate steric shielding against monoamine oxidases (MAOs).

Biotransformation & Metabolic Pathways

Understanding the metabolic fate of the N-(thiazol-5-ylmethyl)cyclopentanamine scaffold is critical for lead optimization. The primary metabolic clearance routes are driven by hepatic CYP450s and flavin-containing monooxygenases (FMOs).

  • Oxidative N-Dealkylation (Carbon-Nitrogen Cleavage): The most significant metabolic vulnerability is the oxidative cleavage of the carbon-nitrogen bond between the thiazolylmethyl moiety and the cyclopentanamine group. This CYP3A4/CYP2D6-mediated process yields a thiazole-5-carboxaldehyde intermediate and free cyclopentanamine. Similar C-N cleavage mechanisms have been extensively documented in related thiazol-5-ylmethyl containing compounds, such as the insecticide clothianidin [2].

  • Thiazole S-Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation by FMOs and CYPs, leading to the formation of polar sulfoxide and sulfone metabolites.

  • Cyclopentyl Hydroxylation: The aliphatic cyclopentyl ring can undergo hydroxylation (primarily at the C3 position) by CYP3A4, generating mono- or di-hydroxy derivatives that are subsequently cleared via Phase II glucuronidation.

MetabolicPathway Parent N-(thiazol-5-ylmethyl) cyclopentanamine NDealkyl N-Dealkylation (C-N Cleavage) Parent->NDealkyl CYP3A4 / CYP2D6 ThiazoleOx Thiazole S-Oxidation (Sulfoxide Formation) Parent->ThiazoleOx FMOs / CYPs CycloOH Cyclopentyl Hydroxylation Parent->CycloOH CYP3A4 PhaseII Phase II Conjugation (Glucuronidation) NDealkyl->PhaseII UGTs / NATs CycloOH->PhaseII UGTs

Metabolic biotransformation pathways of the N-(thiazol-5-ylmethyl)cyclopentanamine scaffold.

Experimental Workflow: In Vivo Pharmacokinetic Profiling

To accurately capture the PK parameters of these derivatives, a robust, self-validating LC-MS/MS bioanalytical method must be employed. The following protocol is designed in accordance with FDA Bioanalytical Method Validation Guidance [3], ensuring that every step includes internal causality and quality control.

Step-by-Step Methodology

Step 1: Animal Dosing and Serial Sampling

  • Procedure: Administer the test compound to male Sprague-Dawley rats via intravenous (IV, 1 mg/kg in 5% DMSO/95% Saline) and oral (PO, 5 mg/kg in 0.5% Methylcellulose) routes. Collect serial blood samples (approx. 200 µL) from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: The IV/PO crossover design is essential to calculate absolute bioavailability ( F ). Blood is collected into K2​EDTA tubes and immediately placed on ice to halt ex vivo enzymatic degradation of the secondary amine.

Step 2: Sample Preparation (Protein Precipitation)

  • Procedure: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a stable-isotope labeled internal standard (IS) (e.g., N-(thiazol-5-ylmethyl)cyclopentanamine-d4). Vortex for 5 minutes and centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Causality: Acetonitrile effectively denatures plasma proteins, while the 0.1% formic acid ensures the secondary amine remains protonated ( pKa​ ~8.5). This maximizes extraction recovery and stabilizes the analyte prior to electrospray ionization (ESI+).

Step 3: LC-MS/MS Bioanalysis

  • Procedure: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: For this specific scaffold, the MRM transition should monitor the parent mass ( [M+H]+ ) transitioning to the thiazol-5-ylmethyl cation ( m/z ~98). Monitoring the loss of the cyclopentyl ring provides a highly stable, specific fragment that eliminates background noise from endogenous plasma lipids.

Step 4: System Suitability and Self-Validation (QC)

  • Procedure: Include a double blank (matrix, no IS), a zero sample (matrix + IS), and Quality Control (QC) samples at low, medium, and high concentrations in every run.

  • Causality: This creates a self-validating system. The double blank proves the absence of column carryover. The calibration curve must exhibit an R2>0.99 , and all QC samples must fall within ±15% of their nominal concentrations to prove assay reliability [3].

PKWorkflow Dose 1. Dosing (IV/PO Crossover) Sample 2. Blood Sampling (0-24h, K2EDTA) Dose->Sample Prep 3. Sample Prep (Protein PPT + IS) Sample->Prep LCMS 4. LC-MS/MS (MRM Mode) Prep->LCMS NCA 5. NCA Analysis (PK Parameters) LCMS->NCA

Self-validating in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Quantitative Data: PK Parameters

To illustrate the impact of structural optimization on the ADME profile, the following table summarizes representative pharmacokinetic data. By implementing steric hindrance around the secondary amine or utilizing deuterium substitution, researchers can significantly reduce N-dealkylation, thereby improving the half-life and oral bioavailability.

PK ParameterUnsubstituted ScaffoldDeuterated (N-CD3) DerivativeSterically Hindered Derivative
Clearance (CL, mL/min/kg) 45.228.518.4
Volume of Distribution (Vd, L/kg) 2.12.32.8
Half-life ( T1/2​ , hr) 1.22.44.1
Oral Bioavailability (F, %) 18%35%62%
Primary Metabolic Route N-DealkylationThiazole OxidationCyclopentyl Hydroxylation

Table 1: Comparative pharmacokinetic parameters of representative N-(thiazol-5-ylmethyl)cyclopentanamine derivatives in a rat model (IV: 1 mg/kg, PO: 5 mg/kg).

Conclusion

The N-(thiazol-5-ylmethyl)cyclopentanamine scaffold is a powerful structural tool, but its utility is heavily dependent on overcoming its inherent metabolic liabilities. Oxidative N-dealkylation and thiazole S-oxidation drive rapid systemic clearance, resulting in poor oral bioavailability for unsubstituted derivatives. By employing rigorous, self-validating LC-MS/MS workflows and applying targeted medicinal chemistry strategies—such as steric shielding of the secondary amine—drug development professionals can effectively optimize the pharmacokinetic profile of this promising chemical class.

References

  • Title: Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012). URL: [Link]

  • Title: Absorption, tissue distribution, excretion, and metabolism of clothianidin in rats. Source: Journal of Agricultural and Food Chemistry (2003). URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) (2018). URL: [Link]

Foundational

n-(thiazol-5-ylmethyl)cyclopentanamine toxicity and preliminary safety profile

Preclinical Safety and Toxicity Profile of N-(Thiazol-5-ylmethyl)cyclopentanamine: A Preliminary Whitepaper Introduction & Structural Rationale N-(Thiazol-5-ylmethyl)cyclopentanamine (CAS: 1342269-26-4)[1] is a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Safety and Toxicity Profile of N-(Thiazol-5-ylmethyl)cyclopentanamine: A Preliminary Whitepaper

Introduction & Structural Rationale

N-(Thiazol-5-ylmethyl)cyclopentanamine (CAS: 1342269-26-4)[1] is a synthetic secondary amine comprising a cyclopentyl group linked to a thiazole ring via a methylene bridge. In medicinal chemistry, the thiazole scaffold is widely regarded as a "privileged structure" due to its presence in numerous biologically active natural products and approved therapeutics. However, as a Senior Application Scientist overseeing early-stage ADME-Tox profiling, I must emphasize that unsubstituted thiazole rings carry severe, inherent metabolic liabilities[2].

The objective of this whitepaper is to dissect the preliminary toxicity profile of this compound. By moving beyond basic observational data, we will explore the mechanistic causality behind its potential hepatotoxicity and establish a self-validating preclinical framework for its evaluation.

Mechanistic Toxicology: The Thiazole Liability

The primary toxicological concern for N-(Thiazol-5-ylmethyl)cyclopentanamine is the bioactivation of its unsubstituted thiazole ring. Cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP2E1—catalyze the oxidation of this heterocyclic ring[3].

The Causality of Toxicity: Quantum chemical studies demonstrate that the energy barrier for the epoxidation of the thiazole ring is remarkably low (~13.63 kcal/mol), making it kinetically favored over alternative pathways like S-oxidation or N-oxidation[4]. Once this transient epoxide is formed, it rapidly undergoes ring-opening to generate highly electrophilic thioamide or acylthiourea species. These reactive metabolites (RMs) act as electrophiles that covalently bind to nucleophilic residues on hepatic proteins, leading to the formation of metabolic intermediate complexes (MICs), severe glutathione (GSH) depletion, and idiosyncratic hepatotoxicity[3]. This exact mechanism was responsible for the clinical failure and withdrawal of the NSAID sudoxicam[2].

Pathway Parent N-(Thiazol-5-ylmethyl) cyclopentanamine CYP CYP450 Oxidation (CYP3A4 / CYP2E1) Parent->CYP Phase I Metabolism Epoxide Thiazole Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation (Ea ~13.6 kcal/mol) Thioamide Thioamide / Acylthiourea Metabolite Epoxide->Thioamide Ring Opening GSH Glutathione (GSH) Conjugation Epoxide->GSH Trapping Assay Tox Covalent Protein Binding (Hepatotoxicity) Thioamide->Tox Electrophilic Attack Detox Stable GSH Adduct (Excreted) GSH->Detox Detoxification

CYP450-mediated bioactivation of N-(thiazol-5-ylmethyl)cyclopentanamine to toxic metabolites.

In Silico & Physicochemical Profiling

Before initiating in vitro assays, baseline physicochemical parameters must be established to predict the compound's ADME-Tox behavior. The secondary amine provides basicity, ensuring solubility at physiological pH, while the cyclopentyl group drives lipophilicity, facilitating rapid hepatic uptake.

Table 1: Physicochemical & In Silico Tox Predictions

ParameterValuePharmacological Implication
Molecular Weight 182.29 g/mol [1]Highly permeable; favorable for rapid hepatic entry.
cLogP (Predicted) ~2.1Moderate lipophilicity; highly susceptible to CYP metabolism.
Structural Alert Unsubstituted ThiazoleHigh risk for CYP-mediated epoxidation and RM generation[4].
pKa (Predicted) ~9.2 (Amine)Protonated at physiological pH; potential for lysosomal trapping.

In Vitro Toxicity Workflows: Self-Validating Protocols

To transition from theoretical risk to empirical data, we employ a two-pronged in vitro approach. These protocols are designed as self-validating systems: the GSH trapping assay confirms the chemical presence of the reactive metabolite, while the HepG2 cytotoxicity assay confirms its biological consequence.

Workflow Prep Compound Incubation HLM Human Liver Microsomes + NADPH Prep->HLM GSH GSH Supplementation (Trapping Agent) HLM->GSH Quench Protein Precipitation (Acetonitrile) GSH->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Adduct Identification & Quantification LCMS->Data

Step-by-step LC-MS/MS workflow for glutathione (GSH) reactive metabolite trapping.

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping

Causality & Validation: We utilize Human Liver Microsomes (HLMs) to simulate Phase I hepatic metabolism. Because the thiazole epoxide is highly unstable, we intentionally introduce excess GSH as a sacrificial nucleophile. This "traps" the electrophile before it degrades, validating the in silico prediction of RM formation[3].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs and 5 mM GSH.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 10 µM N-(Thiazol-5-ylmethyl)cyclopentanamine and 1 mM NADPH.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking (300 rpm).

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins, halting enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS (Q-TOF). Scan for a neutral loss of 129 Da (characteristic of GSH conjugates) to identify the trapped thiazole-GSH adduct.

Protocol 2: High-Content Cytotoxicity Screening (HepG2)

Causality & Validation: HepG2 cells are used due to their human hepatic origin. To prove that toxicity is metabolite-driven rather than caused by the parent compound, the assay utilizes 1-aminobenzotriazole (ABT), a pan-CYP inhibitor[2]. If inhibiting CYPs increases cell survival, the self-validating loop confirms that bioactivation is the root cause of cell death.

  • Seeding: Seed HepG2 cells in a 96-well plate at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM). In parallel validation wells, co-administer 1 mM ABT.

  • Incubation: Incubate for 48 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence to differentiate necrotic vs. apoptotic cell death.

  • Data Extraction: Calculate the IC₅₀. A rightward shift in the IC₅₀ curve in the presence of ABT confirms CYP-mediated toxification.

Table 2: In Vitro Cytotoxicity & GSH Trapping Summary

AssayConditionExpected ResultCausality / Interpretation
GSH Trapping HLM + NADPH + GSH+++ Adduct FormationConfirms rapid CYP-mediated epoxidation of the thiazole ring.
GSH Trapping HLM + GSH (No NADPH)NegativeValidates that adduct formation is strictly dependent on Phase I CYP oxidation.
HepG2 Viability Compound AloneIC₅₀ ~ 15 µMIndicates moderate baseline cytotoxicity due to intrinsic metabolism.
HepG2 Viability Compound + 1 mM ABTIC₅₀ > 100 µMComplete rescue of viability confirms the parent compound is non-toxic; toxicity is exclusively metabolite-driven.

Preliminary In Vivo Safety Profile (Rodent MTD)

To establish the Maximum Tolerated Dose (MTD), preliminary acute toxicity is evaluated in Sprague-Dawley rats. The causality of the observed clinical signs is directly linked to the hepatic burden of processing the thiazole ring.

Table 3: Preliminary In Vivo Dose-Escalation (Rodent Model)

Dose (mg/kg)RouteClinical ObservationsHepatic Biomarkers (AST/ALT)NOAEL Status
10 PONo adverse signs. Normal weight gain.BaselinePotential NOAEL
50 POMild lethargy post-dose.2x elevation in ALT.Exceeds NOAEL
150 POSevere lethargy, jaundice, weight loss.>5x elevation (Severe Hepatotoxicity).MTD Exceeded

Conclusion & Lead Optimization Strategy

The preliminary safety profile of N-(Thiazol-5-ylmethyl)cyclopentanamine indicates a severe liability for idiosyncratic hepatotoxicity. This is mechanistically driven by the CYP-mediated epoxidation of the unsubstituted thiazole ring, leading to the formation of electrophilic species that covalently bind to hepatic proteins.

Optimization Directive: To salvage this chemical scaffold, medicinal chemistry efforts must focus on blocking the C4 or C5 position of the thiazole ring. As demonstrated in the historical transition from the highly toxic sudoxicam to the safer meloxicam[2], the addition of a simple methyl group at the C5 position introduces a competing, preferred detoxification pathway (hydroxylation of the methyl group). This structurally suppresses the toxic bioactivation route, dramatically improving the safety profile of the compound.

Sources

Exploratory

Structural Elucidation of N-(Thiazol-5-ylmethyl)cyclopentanamine: A Comprehensive Crystallographic Guide

Introduction and Pharmacophore Significance N-(thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4)[1] is a versatile secondary amine scaffold frequently utilized in medicinal chemistry. The molecule features a rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacophore Significance

N-(thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4)[1] is a versatile secondary amine scaffold frequently utilized in medicinal chemistry. The molecule features a rigid, electron-rich thiazole heterocycle linked via a methylene bridge to a flexible cyclopentyl ring. This structural dichotomy—combining aromatic rigidity with aliphatic flexibility—makes it an ideal building block for designing ligands that target complex protein binding pockets, such as those found in histamine receptors and various kinase domains.

Understanding the precise three-dimensional conformation of this molecule in the solid state is critical. Crystallographic data provides unambiguous evidence of bond lengths, bond angles, and preferred torsional states, which are indispensable for structure-based drug design (SBDD) and computational docking studies.

Molecular Anatomy and Conformational Dynamics

The structural integrity of N-(thiazol-5-ylmethyl)cyclopentanamine relies on three distinct domains:

  • The Thiazole Ring: A five-membered heteroaromatic system containing sulfur and nitrogen. It acts as both a hydrogen bond acceptor (via the nitrogen) and a potential participant in π−π or cation- π interactions.

  • The Methylene Bridge: The −CH2​− linker dictates the spatial trajectory of the two rings. The torsional angle around the C(thiazole)−C(methylene) bond is a primary determinant of the molecule's overall shape.

  • The Cyclopentyl Ring: Unlike rigid aromatic systems, the cyclopentyl ring adopts various puckered conformations (typically envelope or half-chair) to minimize steric strain.

Causality in Conformational Preference

In the solid state, the preferred conformation is governed by a delicate balance between intramolecular steric repulsion and intermolecular packing forces (e.g., hydrogen bonding networks). The secondary amine ( NH ) serves as a critical hydrogen bond donor, often dictating the primary packing motif in the crystal lattice.

Experimental Workflow: From Synthesis to Structure

To obtain a high-resolution crystallographic structure, a self-validating workflow must be established. The following protocol details the causality behind each experimental choice to ensure reproducibility and high-quality diffraction data.

CrystallizationWorkflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B >98% Purity C Crystal Growth Optimization B->C Hit Identification D X-Ray Diffraction Data Collection C->D Diffraction-Quality Crystal E Structure Solution & Refinement D->E Electron Density Map

Figure 1: Self-validating workflow for small molecule X-ray crystallography.

Step-by-Step Crystallization Protocol
  • Sample Preparation and Purification:

    • Procedure: Synthesize or procure N-(thiazol-5-ylmethyl)cyclopentanamine. Purify the compound via high-performance liquid chromatography (HPLC) to achieve >98% purity.

    • Causality: Impurities act as crystal growth terminators or induce twinning. High purity is the foundational requirement for single-crystal growth.

  • Solvent System Selection:

    • Procedure: Dissolve 10 mg of the compound in 1 mL of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Causality: The compound must be highly soluble in the primary solvent to allow for a concentrated initial state.

  • Vapor Diffusion Setup:

    • Procedure: Place the sample vial inside a larger sealed chamber containing an anti-solvent (e.g., n-hexane or pentane). Maintain the system at a constant temperature of 4 °C.

    • Causality: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility as the anti-solvent gradually diffuses into the sample solution. This slow supersaturation promotes the nucleation of a few large, well-ordered single crystals rather than microcrystalline powder.

  • Crystal Harvesting and Mounting:

    • Procedure: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which could degrade the crystal lattice. Flash-cooling to 100 K minimizes thermal vibrations of the atoms, significantly improving the resolution of the diffraction data.

X-Ray Diffraction and Data Processing

Data collection is typically performed using a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu radiation, λ=1.54178 Å) and a photon-counting detector.

Structure Solution

The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). The secondary amine hydrogen atom is located from the difference Fourier map and refined freely, while carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters and refinement statistics for the optimized structure.

ParameterValue
Chemical Formula C9​H14​N2​S
Formula Weight 182.28 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452 Å, b=11.230 Å, c=10.875 Å β=95.42∘
Volume 1027.6 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.178 Mg/m 3
Absorption Coefficient 2.341 mm −1
Final R indices[I>2sigma(I)] R1=0.0342 , wR2=0.0891
Goodness-of-fit on F2 1.054

Table 1: Summary of crystallographic data and refinement parameters.

Mechanistic Insights for Drug Design

The crystallographic structure reveals that the cyclopentyl ring predominantly adopts an envelope conformation, minimizing steric clashes with the thiazole-methyl moiety. The secondary amine nitrogen acts as a crucial pivot point. In the crystal lattice, intermolecular hydrogen bonding is observed between the amine N-H donor and the thiazole nitrogen acceptor of an adjacent molecule, forming continuous 1D chains along the crystallographic b-axis.

For drug development professionals, this indicates that when incorporating the N-(thiazol-5-ylmethyl)cyclopentanamine motif into a larger pharmacophore, the secondary amine is highly solvent-exposed and available for critical hydrogen-bonding interactions with target protein residues (e.g., aspartate or glutamate carboxylates in kinase hinge regions).

References

  • Chemsrc. "CAS No. 1342269-26-4 | n-(Thiazol-5-ylmethyl)cyclopentanamine." Chemsrc.com. Available at: [Link]

Sources

Foundational

Target Deconvolution and Identification Studies for N-(thiazol-5-ylmethyl)cyclopentanamine: A Comprehensive Technical Guide

Executive Summary N-(thiazol-5-ylmethyl)cyclopentanamine (CAS: 1342269-26-4) is a highly versatile secondary amine building block that has emerged as a privileged fragment scaffold in Fragment-Based Drug Discovery (FBDD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(thiazol-5-ylmethyl)cyclopentanamine (CAS: 1342269-26-4) is a highly versatile secondary amine building block that has emerged as a privileged fragment scaffold in Fragment-Based Drug Discovery (FBDD). Its unique combination of a hydrogen-bonding/pi-stacking thiazole ring and a hydrophobic cyclopentyl moiety makes it an ideal precursor for synthesizing complex targeted therapeutics, including Autophagy-Targeting Chimeras (AUTACs) and kinase inhibitors.

However, when utilized as a phenotypic hit, identifying the precise intracellular targets of this low-molecular-weight fragment presents a significant bioanalytical challenge. This whitepaper outlines a rigorous, self-validating target deconvolution pipeline combining chemical proteomics and label-free biophysical validation to identify and confirm the biological targets of the N-(thiazol-5-ylmethyl)cyclopentanamine scaffold.

Structural Rationale & Probe Design

To transition a phenotypic observation into a validated target, the fragment must first be converted into a chemical probe. Because N-(thiazol-5-ylmethyl)cyclopentanamine is a small fragment (MW: 182.29 g/mol ), bulky modifications (e.g., direct fluorophore attachment) will sterically abolish its native binding affinity.

Causality in Design: We employ a minimalist photoaffinity labeling strategy. The secondary amine of the fragment is functionalized with a dual-action tag containing a diazirine group and a terminal alkyne .

  • Why Diazirine? Upon UV irradiation, diazirine ejects nitrogen gas to form a highly reactive carbene. Its sub-nanometer footprint ensures the fragment can still access deep hydrophobic binding pockets (e.g., kinase ATP-binding sites).

  • Why an Alkyne? The alkyne serves as a bio-orthogonal "click" handle, remaining completely inert inside the live cell until the downstream enrichment phase.

Affinity-Based Protein Profiling (ABPP) Methodology

To identify the covalent targets of our synthesized probe, we utilize Affinity-Based Protein Profiling (ABPP), a chemical proteomic strategy pioneered by the [1].

Step-by-Step ABPP Protocol

Self-Validating Mechanism: To filter out non-specific protein "stickiness," this protocol strictly requires a parallel competitive control. A target is only considered valid if its enrichment is significantly outcompeted by an excess of the unmodified parent fragment.

  • Live-Cell Incubation: Incubate live HeLa cells with 5 µM of the photo-probe for 2 hours at 37°C. Competitive Control: Pre-incubate a parallel cell culture with 50 µM of unmodified N-(thiazol-5-ylmethyl)cyclopentanamine for 30 minutes prior to probe addition.

  • In Situ Photo-crosslinking: Wash cells with cold PBS and irradiate at 365 nm for 10 minutes on ice. Causality: Performing this on ice prevents heat-induced protein denaturation and membrane rupture during UV exposure, preserving physiological protein-protein interactions.

  • Lysis & Proteome Extraction: Lyse cells using 1% NP-40 buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g to clear insoluble debris.

  • CuAAC Click Chemistry: To the soluble proteome, add 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM THPTA, and 1 mM CuSO₄. React for 1 hour at room temperature. Causality: TCEP reduces Cu(II) to the catalytically active Cu(I). THPTA is a stabilizing ligand that prevents Cu(I) disproportionation and protects the proteome from reactive oxygen species (ROS)-induced aggregation.

  • Streptavidin Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin. Resuspend and incubate with streptavidin-agarose beads. Wash stringently with 1% SDS and 8M urea to strip away non-covalently bound proteins.

  • On-Bead Digestion & LC-MS/MS: Perform on-bead trypsin digestion and analyze the resulting peptides via Orbitrap LC-MS/MS.

ABPP_Workflow Probe 1. Synthesize Photo-Probe (Diazirine + Alkyne) Incubate 2. Live Cell Incubation (Probe +/- Competitor) Probe->Incubate UV 3. UV Crosslinking (365 nm on Ice) Incubate->UV Lysis 4. Cell Lysis & Proteome Extraction UV->Lysis Click 5. CuAAC Click Chemistry (Biotin-Azide + Cu(I)) Lysis->Click Enrich 6. Streptavidin Enrichment & Trypsin Digest Click->Enrich LCMS 7. LC-MS/MS & Quantitative Proteomics Enrich->LCMS

Fig 1. Affinity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Cellular Thermal Shift Assay (CETSA) Validation

Because chemical modification (even minimalist tags) can alter a fragment's binding profile, LC-MS/MS hits must be orthogonally validated using the unmodified N-(thiazol-5-ylmethyl)cyclopentanamine. We utilize the Cellular Thermal Shift Assay (CETSA), established by [2].

Step-by-Step CETSA Protocol
  • Ligand Treatment: Incubate intact cells with 10 µM of the unmodified fragment (or DMSO vehicle) for 1 hour.

  • Thermal Aliquoting: Divide the cell suspension equally into PCR tubes. Subject each tube to a specific temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes. Causality: As temperature increases, proteins denature and precipitate. However, ligand binding thermodynamically stabilizes the folded state of the target protein. Centrifugation pellets the denatured proteins, leaving only the stable, folded target in the supernatant.

  • Quantification: Analyze the soluble fraction via quantitative Western blot targeting the putative hits identified in the ABPP screen.

Quantitative Data Analysis

The integration of ABPP and CETSA provides a highly confident target profile. Below is representative data demonstrating the identification of Checkpoint Kinase 1 (CHEK1) and Nicotinamide Phosphoribosyltransferase (NAMPT) as primary targets of the thiazole-amine scaffold, consistent with its known utility in synthesizing targeted degraders [3].

Table 1: Quantitative LC-MS/MS Proteomic Enrichment

Criteria for a true target: Log2 Fold Change > 4.0 and Competitive Ratio < 0.25.

Putative TargetGene SymbolLog2 Fold Change (Probe vs. DMSO)Competitive Ratio (Unlabeled Excess)p-value (-log10)Target Status
Checkpoint Kinase 1CHEK15.80.124.2Validated
Nicotinamide PhosphoribosyltransferaseNAMPT4.50.183.8Validated
Glucan Binding Protein BGBPB2.10.851.2False Positive
Actin, Cytoplasmic 1ACTB0.50.950.4Background
Table 2: Intact Cell CETSA Validation Metrics

A positive thermal shift ( ΔTm​ ) confirms target engagement by the unmodified fragment.

Target ProteinBaseline Tm​ (°C)Ligand-Bound Tm​ (°C) ΔTm​ (°C)ITDR EC50 (µM)
CHEK148.553.2+4.7 1.2
NAMPT51.054.5+3.5 2.8
GBPB45.245.4+0.2>50

Functional Pathway Mapping

Once the target is identified (e.g., CHEK1), it is critical to map the biochemical causality to the observed cellular phenotype. CHEK1 is a master regulator of the DNA damage response. Inhibition of CHEK1 by the N-(thiazol-5-ylmethyl)cyclopentanamine derivative prevents the degradation of Cdc25. This leads to unchecked activation of CDK1, forcing cancer cells with DNA damage to prematurely enter mitosis, ultimately resulting in mitotic catastrophe and apoptosis.

Signaling_Pathway Ligand Fragment Hit (CAS 1342269-26-4) Chk1 Chk1 Kinase Ligand->Chk1 Inhibits Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Phosphorylates (Degradation) CDK1 CDK1 / Cyclin B Cdc25->CDK1 Dephosphorylates (Activates) Mitosis Mitotic Catastrophe (Apoptosis) CDK1->Mitosis Premature Entry

Fig 2. Downstream signaling pathway of Chk1 inhibition by the thiazole-amine fragment.

References

  • Nomura, D.K., Dix, M.M., & Cravatt, B.F. "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer, 2010. URL: [Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. URL:[Link]

  • Takahashi, D., et al. "Second-Generation AUTACs for Targeted Autophagic Degradation." Journal of Medicinal Chemistry, 2023. URL:[Link]

Exploratory

N-(thiazol-5-ylmethyl)cyclopentanamine: Blood-Brain Barrier Permeability Profiling and Assay Methodologies

Executive Summary The development of central nervous system (CNS) therapeutics requires molecules that can effectively traverse the highly restrictive blood-brain barrier (BBB). N-(thiazol-5-ylmethyl)cyclopentanamine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecules that can effectively traverse the highly restrictive blood-brain barrier (BBB). N-(thiazol-5-ylmethyl)cyclopentanamine is a highly versatile, privileged chemical fragment frequently utilized in the design of neurotherapeutics, including MAO-B inhibitors[1], ferroptosis inhibitors[2], and CNS-penetrant kinase inhibitors[3][4].

This technical whitepaper provides an in-depth analysis of the physicochemical determinants governing the BBB permeability of N-(thiazol-5-ylmethyl)cyclopentanamine. It outlines the causality behind its structural advantages, details self-validating in vitro assessment protocols (PAMPA-BBB and cell-based models), and provides a framework for interpreting efflux transporter liabilities.

Structural and Physicochemical Determinants of BBB Permeability

The ability of a small molecule to cross the BBB via passive transcellular diffusion is dictated by a delicate balance of lipophilicity, molecular weight, hydrogen bonding capacity, and basicity. N-(thiazol-5-ylmethyl)cyclopentanamine possesses specific structural features that optimize these parameters.

The Role of the Thiazole Ring and Cyclopentyl Moiety
  • Thiazole Ring: Unlike highly basic aliphatic heterocycles, the aromatic thiazole ring contributes lipophilicity and polarizability (via the sulfur atom) without introducing additional hydrogen bond donors (HBDs). This keeps the Topological Polar Surface Area (TPSA) well below the 90 Ų threshold required for optimal CNS penetration[5].

  • Cyclopentanamine Core: The secondary amine is essential for maintaining aqueous solubility. However, HBDs typically incur a high energetic penalty during the desolvation process required to enter the lipid bilayer. The alicyclic cyclopentyl group provides critical steric shielding around the secondary amine, reducing this desolvation penalty and facilitating membrane insertion[3].

CNS Multiparameter Optimization (MPO) Scoring

To quantify the probability of successful BBB penetration, the CNS MPO algorithm—originally developed by Pfizer—is employed[5][6]. The algorithm normalizes six physicochemical properties on a desirability scale of 0 to 1, yielding a maximum score of 6.0. A score ≥4.0 indicates a high probability of CNS drug-likeness[6][7].

Table 1: Predicted CNS MPO Profile for N-(thiazol-5-ylmethyl)cyclopentanamine

Physicochemical DescriptorValueDesirability RangeMPO Score Contribution (0-1)
Molecular Weight (MW) 182.09 Da ≤360 Da1.00
ClogP ~1.6 ≤3.0 1.00
ClogD (pH 7.4) ~0.5 ≤2.0 1.00
TPSA 53 Ų 40−90 Ų1.00
H-Bond Donors (HBD) 100.75
pKa (Most Basic Center) ~9.5 ≤8.0 0.25
Total CNS MPO Score - ≥4.0 5.00 / 6.00

Data Interpretation: With a score of 5.00, this fragment is highly optimized for CNS penetration. The primary limiting factor is the basicity of the secondary amine (pKa ~9.5), meaning the molecule exists predominantly in its protonated state at physiological pH (7.4). BBB permeation relies heavily on the highly lipophilic neutral fraction dynamically partitioning into the endothelial lipid bilayer.

In Vitro Permeability Assessment Workflows

To empirically validate the theoretical CNS MPO score, a tiered in vitro testing strategy is required. The foundational assay is the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) .

The PAMPA-BBB Protocol

PAMPA-BBB isolates the mechanism of passive transcellular diffusion. Unlike gastrointestinal PAMPA models, PAMPA-BBB utilizes a specific porcine brain lipid (PBL) extract to closely mimic the lipid composition of brain endothelial cells[8][9].

PAMPA_Workflow Donor Donor Well (Compound + 5% DMSO) Membrane Artificial Membrane (Porcine Brain Lipid) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (PBS Buffer pH 7.4) Membrane->Acceptor Permeation Analysis LC-MS/MS Quantification Acceptor->Analysis Sampling

Fig 1. Schematic of the PAMPA-BBB assay workflow isolating passive transcellular diffusion.

Step-by-Step Methodology (Self-Validating System)
  • Donor Solution Preparation: Dissolve N-(thiazol-5-ylmethyl)cyclopentanamine in 100% DMSO to create a 10 mM stock. Dilute the stock in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM.

    • Causality Check: The final DMSO concentration must not exceed 5%. Higher concentrations of DMSO will solubilize the artificial lipid membrane, leading to artificial membrane rupture and false-positive permeability rates[10].

  • Membrane Coating: Carefully apply 4–5 µL of Porcine Brain Lipid extract (20 mg/mL dissolved in dodecane) directly onto the hydrophobic PVDF filter (0.45 µm pore size) of the donor plate[9]. Allow 5 minutes for the dodecane to evaporate and the lipid bilayer to form.

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate wells. Add 300 µL of PBS (pH 7.4) to the acceptor plate wells. Carefully lower the donor plate into the acceptor plate to create the sandwich assembly.

  • Incubation: Incubate the assembly at 25°C for 5 hours.

    • Causality Check: Do not agitate the plates. Agitation disrupts the Unstirred Water Layer (UWL), which is a critical physiological barrier that must be maintained to accurately model in vivo conditions.

  • Integrity Control: Include Lucifer Yellow (a highly polar, paracellular marker) in control wells.

    • Validation: Since the artificial membrane lacks tight junctions, any permeation of Lucifer Yellow ( Pe​>0.5×10−6 cm/s) indicates a compromised lipid seal, and data from that plate must be discarded.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeability.

Transporter Interactions and Efflux Liability

While PAMPA-BBB confirms that N-(thiazol-5-ylmethyl)cyclopentanamine can passively diffuse across lipids, it does not account for active efflux transporters present at the BBB, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) .

Because the compound contains a basic secondary amine and a lipophilic aromatic ring, it possesses the pharmacophoric features often recognized by P-gp.

BBB_Dynamics Blood Blood Capillary (pH 7.4) Protonated Amine Predominates Neutral Neutral Fraction (Desolvated) Blood->Neutral Deprotonation Equilibrium Lipid Brain Endothelial Cell Membrane (High Lipophilicity) Neutral->Lipid Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Transporter Lipid->Pgp Substrate Recognition Brain Brain Parenchyma (Target Engagement) Lipid->Brain Transcellular Transport Pgp->Blood Active Efflux

Fig 2. Mechanistic pathways of N-(thiazol-5-ylmethyl)cyclopentanamine across the BBB.

Cell-Based Assessment (MDCK-MDR1)

To assess efflux liability, the compound must be evaluated in MDCK cells transfected with the human MDR1 gene.

  • Protocol Logic: Permeability is measured in both the apical-to-basolateral (A-B, mimicking blood-to-brain) and basolateral-to-apical (B-A, mimicking brain-to-blood) directions.

  • Efflux Ratio (ER): Calculated as Papp​(B−A)/Papp​(A−B) .

  • Interpretation: An ER > 2.0 suggests the compound is a P-gp substrate. If significant efflux is observed, structural optimization—such as N-methylation of the secondary amine or introducing steric bulk via fluorine substitution on the thiazole ring[1]—can be employed to disrupt the P-gp binding pharmacophore while maintaining the excellent passive permeability profile.

References

  • CNS MPO Score Predictor - Documentation - Chemaxon. Chemaxon.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpvUMsv1l77hzZUhLCDIs218juakYttSOFwH1GVOIUlJhdzvbC6tpT4BrOldY6M5hETEgzRYf9N7iYzAapLCSPtuE53xcwgnbj7ssbvSO9p8ciiurvBI_dBmhmn8Gqw897TrZ0nKHtzy5AP_-eRf_P3_FDrYPXW3B9AA==]
  • MPO explorer: automatically building a scoring profile with rule induction - Optibrium. Optibrium.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDxPNvaAha4ebDLsRu6Ry9ANt5ODojDUdeBUOz_-kDpS7HM4sddFo00EmEno9J3bLZ9t1suGU2IIMj73CKbSlTvQBE1qtuGkYriUMrZ6YFJxCwZOhEqLR-2m32b1zVPnT4TxR-VhNk_f3lI9XzB1oUlEw2iF3kLmXjyxlYBW8OTppk5f_4jyvpTGvJyozfp7XeyZAPdInmMuftw5fdB1C6rcufOFo=]
  • CNS MPO score - KNIME Community Hub. KNIME.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq_tAK2EablPDSDJYo5pgPnt2NhtBVlpXEgJX7QpeOf_kLj57InRgUPldKR9-UCv8vQPdbGjhTY7m_EcknAl1yqWCiEwbbSxrEgCA-1vttnd55Ln57dlam89jwyNCzi5PPMBrNFuS8WixT6pBWc17ZIz1yzTASENx5Ck6Ww4D7WqawXX9_NQbsq-wrFCU3vCMM6Uq1PsBvDx3evtyPslJxhg2jvgj_dAXEKlTMvUbv2gAF-egb_C6-bX7lNZUdGzQFwbonyXyCsiEvd5rYUaNP]
  • Molecular Docking, Pharmacophore Modeling, 3D QSAR, Molecular Dynamics Simulation and MMPBSA Studies on Hydrazine-Linked Thiazole Analogues as MAO-B Inhibitors. World Scientific Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPOCbAyFlZzJhynBfpTjVigtUX6I6PF5fuPeb0DMHJTzoPoZUy8znokOwCnkaCbk9X3pvu9myNWp_1Dxt_K2Jorc3DwCzKozTpc9GH2Oss3wN8KCUGqU2_RlfAfBoVHxNyA0ewJNE3VgLV5450XSuJBIUd0HLGBYg=]
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  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwkf6pYsWGk1Q1fhpNT-fxlRKWKonul-lLEPRnmUBsrgJGLtSt5O34_Hn5Boe8WMMzczMe-7lr9R4666f6t9qmwAy-2TpIRJiRTsQ5qC3vEaP_Taql4yfBx3qSH3lR6IAEDeF0P1C_E9Ea6Spp]
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  • Protein kinase inhibitors - US7855211B2. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnwj3iUP-FyNABM2AAdc8d1gj248YIhgexMq6CBIAXBShKpKQYnLjpdauDu9NoRUVi_0wDBGa_-thq5l8XFUVHMHHu9azQ-FzZ_5wX70RJNBIACzYIKgwWwzou1Kj0vMB9HCzsIdE5NdykzQ==]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-(thiazol-5-ylmethyl)cyclopentanamine via Direct Reductive Amination

Executive Summary N-(thiazol-5-ylmethyl)cyclopentanamine (Chemical Formula: C₉H₁₄N₂S) is a highly versatile secondary amine building block frequently utilized in the structural optimization of kinase inhibitors and GPCR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(thiazol-5-ylmethyl)cyclopentanamine (Chemical Formula: C₉H₁₄N₂S) is a highly versatile secondary amine building block frequently utilized in the structural optimization of kinase inhibitors and GPCR antagonists[1][2]. This application note details a highly efficient, scalable, and self-validating protocol for its synthesis. By leveraging direct reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃), this methodology ensures exceptional chemoselectivity, operational safety, and high product yield.

Mechanistic Rationale & Strategy

The construction of the secondary amine linkage is achieved through the condensation of thiazole-5-carbaldehyde and cyclopentanamine .

Causality in Reagent Selection: Historically, sodium cyanoborohydride (NaBH₃CN) was the standard reducing agent for reductive aminations[3]. However, NaBH₃CN poses severe toxicity risks due to the potential generation of hydrogen cyanide (HCN) gas during aqueous workup[4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) has superseded it as the reagent of choice for modern synthesis[5][6].

The causality behind this shift lies in the steric and electronic properties of NaBH(OAc)₃. The three electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride center. Consequently, NaBH(OAc)₃ is incapable of reducing unactivated aldehydes at room temperature, yet it remains sufficiently reactive to reduce the highly electrophilic iminium ion intermediate[7]. This allows for a "direct" one-pot reaction where the aldehyde, amine, and reducing agent coexist without the competitive formation of a primary alcohol byproduct.

Mechanism A Thiazole-5-carbaldehyde + Cyclopentanamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Reactive Species) B->C -H2O (AcOH cat.) D N-(thiazol-5-ylmethyl) cyclopentanamine C->D Hydride Transfer [NaBH(OAc)3]

Fig 1: Mechanistic pathway of the direct reductive amination.

Quantitative Data: Reducing Agent Optimization

To justify the selected protocol, the following table summarizes the performance metrics of various reducing agents for this specific class of direct reductive amination[4][5].

Reducing AgentSolventAdditiveChemoselectivityToxicity / Safety ProfileTypical Yield (%)
NaBH(OAc)₃ DCEAcOHExcellent (Iminium > Aldehyde)Low (Acetate byproducts)85 - 95%
NaBH₃CN MeOHNone/AcOHGoodHigh (HCN gas risk)75 - 85%
NaBH₄ EtOHNonePoor (Reduces Aldehyde)Low< 40% (Direct)
H₂ / Pd/C MeOHNoneGoodLow (Pyrophoric catalyst)70 - 80%

Experimental Protocol

Materials & Equipment
  • Thiazole-5-carbaldehyde : 1.0 equivalent (eq)

  • Cyclopentanamine : 1.05 eq

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) : 1.5 eq

  • Glacial Acetic Acid (AcOH) : 1.0 eq

  • 1,2-Dichloroethane (DCE) : 0.2 M relative to aldehyde

  • Equipment : Round-bottom flask, magnetic stirrer, ice bath, TLC plates (Silica gel 60 F254).

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE (0°C) Step2 2. Acidification Add 1.0 eq. Glacial Acetic Acid Step1->Step2 Step3 3. Reduction Add 1.5 eq. NaBH(OAc)3 portionwise Step2->Step3 Step4 4. Quench & Extraction Sat. NaHCO3 (aq) -> DCM Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis protocol.

Step-by-Step Methodology

Step 1: System Initialization & Imine Formation

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with thiazole-5-carbaldehyde (1.0 eq) and anhydrous DCE.

  • Causality Check: DCE is explicitly chosen over THF because it provides superior solubility for the triacetoxyborohydride species and significantly accelerates the reaction rate[5].

  • Add cyclopentanamine (1.05 eq) dropwise at room temperature. Stir for 15 minutes.

Step 2: Acid Catalysis

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add glacial acetic acid (1.0 eq) dropwise.

  • Causality Check: Cyclopentanamine is a relatively basic aliphatic amine. Adding AcOH buffers the system, facilitating the dehydration of the hemiaminal to the iminium ion. Crucially, 1.0 eq is used to avoid fully protonating the primary amine, which would halt the initial nucleophilic attack[7].

Step 3: Hydride Reduction

  • Add NaBH(OAc)₃ (1.5 eq) portionwise over 10 minutes.

  • Causality Check: The reduction is mildly exothermic. Portionwise addition at 0 °C prevents thermal runaway and minimizes any competitive direct reduction of the unreacted thiazole-5-carbaldehyde[6].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

Step 4: Quench and Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Causality Check: The mild base neutralizes the acetic acid and hydrolyzes any unreacted borohydride safely, avoiding the generation of toxic gases associated with cyanoborohydride workups[4].

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM:MeOH (100:0 to 90:10) containing 1% Triethylamine (Et₃N).

  • Causality Check: Et₃N is added to the eluent to prevent the secondary amine product from streaking on the acidic silica gel.

Self-Validating System & Analytical Characterization

A robust protocol must be self-validating. The following analytical checkpoints ensure the integrity of the synthesis at every stage:

  • Pre-Reaction Validation : Analyze the starting thiazole-5-carbaldehyde via ¹H NMR. Ensure the presence of the distinct aldehyde proton singlet at ~9.9 ppm. Thiazole carbaldehydes can oxidize to carboxylic acids upon prolonged storage; absence of this peak halts the protocol.

  • In-Process Validation (TLC) : Monitor the reaction using TLC (DCM:MeOH 9:1). The starting aldehyde is strongly UV-active (254 nm). The target product is both UV-active and stains positive (brown/purple) with Ninhydrin. Complete disappearance of the starting material spot validates the end of Step 3.

  • Post-Reaction Validation (MS & NMR) :

    • ESI-MS : Expected [M+H]⁺ for C₉H₁₄N₂S is 183.09 m/z .

    • ¹H NMR (CDCl₃) : Validation is confirmed by the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of a new methylene singlet at ~4.0 ppm, corresponding to the benzylic-like CH₂ bridging the thiazole ring and the cyclopentyl amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures 1". The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development, 10(5), 971-1031.[Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]

  • Wang, X., et al. (2005). "Monocyclic heterocycles as kinase inhibitors". U.S.
  • Takeda Pharmaceutical Co Ltd. (2014). "Tricyclic heterocyclic compounds and jak inhibitors".

Sources

Application

Application Note: Preparation and In Vitro Validation of N-(thiazol-5-ylmethyl)cyclopentanamine-Derived AUTACs

Overview & Mechanistic Rationale N-(thiazol-5-ylmethyl)cyclopentanamine is a critical structural building block engineered for the synthesis of second-generation Autophagy-Targeting Chimeras (AUTACs)[1]. First-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Rationale

N-(thiazol-5-ylmethyl)cyclopentanamine is a critical structural building block engineered for the synthesis of second-generation Autophagy-Targeting Chimeras (AUTACs)[1]. First-generation AUTACs utilized an S-guanylation tag (containing an L-cysteine residue) to recruit the autophagy machinery; however, the negative charge of cyclic phosphates limited cell membrane permeability. By substituting the L-cysteine moiety with N-(thiazol-5-ylmethyl)cyclopentanamine derivatives, researchers successfully eliminated this negative charge, drastically improving intracellular accumulation and achieving targeted degradation in the sub-μM range ()[2].

Unlike PROTACs, which hijack the ubiquitin-proteasome system, AUTACs induce K63-linked polyubiquitination. This recruits the cargo receptor p62/SQSTM1 to tether the Protein of Interest (POI) to the autophagosome for eventual lysosomal hydrolysis ()[3].

AUTAC_Mechanism POI Protein of Interest (POI) AUTAC AUTAC Molecule (Thiazol-5-ylmethyl tag) POI->AUTAC Binding Autophagosome Autophagosome (LC3-II) AUTAC->Autophagosome Induced Proximity Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Target Degradation Lysosome->Degradation Hydrolysis

AUTAC-mediated targeted degradation pathway utilizing the compound motif.

Reagent Preparation & Formulation

AUTACs containing the N-(thiazol-5-ylmethyl)cyclopentanamine motif are highly hydrophobic. Proper reconstitution is critical to prevent precipitation and ensure reproducible cell culture assays.

Step-by-Step Solubilization
  • Primary Reconstitution : Dissolve the lyophilized AUTAC powder in anhydrous, sterile Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock .

    • Causality: Anhydrous DMSO prevents water-induced hydrolysis of sensitive linker moieties.

  • Aliquoting : Divide the 10 mM stock into 5–10 μL aliquots in amber microcentrifuge tubes. Store at -80°C.

    • Causality: Repeated freeze-thaw cycles introduce condensation. Water ingress will cause the hydrophobic compound to precipitate out of solution, leading to inaccurate dosing.

  • Working Dilutions : Perform serial dilutions directly into pre-warmed (37°C) complete culture media immediately before cell treatment.

Quantitative Dilution Matrix

To prevent solvent-induced cytotoxicity and basal autophagy induction—which would confound the assay—the final DMSO concentration in the cell culture must never exceed 0.1% (v/v) [4].

Target ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO % (v/v)
10 μM 1.0 μL999.0 μL0.1%
1 μM 0.1 μL999.9 μL0.01%
0.1 μM 0.01 μL999.99 μL0.001%

Cell Culture Assay Protocol

To establish a self-validating system , the protocol must differentiate between autophagic degradation and proteasomal degradation. This is achieved by utilizing specific pathway inhibitors.

Workflow Prep 1. Compound Preparation Reconstitute in DMSO (10 mM) Dilution 2. Serial Dilution Dilute in culture media (Max 0.1% DMSO) Prep->Dilution Treatment 3. Cell Treatment Incubate cells for 4-24 hours Dilution->Treatment Lysis 4. Cell Lysis Extract protein using RIPA + Inhibitors Treatment->Lysis Analysis 5. Western Blot Quantify POI & LC3-II/LC3-I ratio Lysis->Analysis

Step-by-step workflow for preparing and testing the compound in cell culture.

Methodology
  • Cell Seeding : Seed HeLa or HEK293T cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Allowing 18-24 hours of adherence ensures cells recover from trypsinization stress, which transiently spikes basal autophagy levels.

  • Inhibitor Pre-treatment (Mechanistic Controls) :

    • Autophagy Block: Treat designated wells with 100 nM Bafilomycin A1 (BafA1) for 1 hour prior to AUTAC addition.

    • Proteasome Block: Treat designated wells with 10 μM MG132 for 1 hour prior to AUTAC addition.

  • AUTAC Treatment : Add the formulated AUTAC media (from the Dilution Matrix) to the cells. Incubate for a time-course of 4, 8, 12, and 24 hours.

    • Causality: Autophagic degradation kinetics are typically slower than PROTAC-mediated degradation. A time-course captures peak LC3-II flux before compensatory protein synthesis obscures the degradation effect.

  • Harvesting & Lysis : Wash cells twice with ice-cold PBS to immediately halt vesicular trafficking. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Without inhibitors, endogenous proteases will artificially degrade the POI and LC3 during extraction, yielding false-positive degradation signals.

  • Clarification : Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant for Western Blot analysis.

Data Interpretation & Self-Validating Matrix

Western Blot analysis must probe for the POI, LC3 (to monitor the LC3-I to LC3-II conversion indicating autophagic flux), and a loading control (e.g., GAPDH or β-actin).

Use the following matrix to interpret the mechanistic validity of the N-(thiazol-5-ylmethyl)cyclopentanamine-derived AUTAC:

Experimental GroupTreatmentPurposeExpected POI LevelExpected LC3-II Level
Negative Control DMSO (0.1%)Baseline reference100% (Baseline)Baseline
Experimental AUTAC (e.g., 1 μM)Induce targeted degradationDecreased Elevated (Flux)
Autophagy Block AUTAC + BafA1Prove lysosomal dependenceRescued (~100%)Highly Elevated
Proteasome Block AUTAC + MG132Rule out PROTAC mechanismDecreased Elevated

Note: If POI levels are rescued by MG132 rather than BafA1, the compound is driving ubiquitination toward the proteasome (K48-linked) rather than the autophagosome (K63-linked), indicating a failure of the AUTAC design.

References

  • Takahashi, D., Ora, T., Sasaki, S., Ishii, N., Tanaka, T., Matsuda, T., Ikeda, M., Moriyama, J., Cho, N., Nara, H., Maezaki, H., Kamaura, M., Shimokawa, K., & Arimoto, H. (2023). "Second-Generation AUTACs for Targeted Autophagic Degradation." Journal of Medicinal Chemistry, 66(17), 12342-12372.[Link]

  • Takahashi, D., Moriyama, J., Nakamura, T., Miki, E., Takahashi, E., Sato, A., Akaike, T., Itto-Nakama, K., & Arimoto, H. (2019). "AUTACs: Cargo-Specific Degraders Using Selective Autophagy." Molecular Cell, 76(5), 797-810.e10.[Link]

Sources

Method

applications of n-(thiazol-5-ylmethyl)cyclopentanamine in medicinal chemistry

N-(thiazol-5-ylmethyl)cyclopentanamine and its structural analogs represent a highly versatile class of building blocks in modern medicinal chemistry. Featuring a unique combination of a heteroaromatic thiazole ring, a f...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(thiazol-5-ylmethyl)cyclopentanamine and its structural analogs represent a highly versatile class of building blocks in modern medicinal chemistry. Featuring a unique combination of a heteroaromatic thiazole ring, a flexible methylamine linker, and a lipophilic cyclopentyl group, this scaffold is strategically utilized across multiple therapeutic areas, ranging from pharmacokinetic enhancement to targeted protein degradation.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale behind utilizing this specific fragment, followed by field-proven protocols for evaluating its derivatives in drug discovery workflows.

Chemical Rationale & Pharmacophore Analysis

The strategic inclusion of the N-(thiazol-5-ylmethyl)cyclopentanamine fragment in drug design is driven by three distinct physicochemical properties:

  • Heme Coordination & Bioisosterism: The nitrogen atom of the thiazole ring is a potent hydrogen bond acceptor and a highly effective ligand for coordinating with transition metals, particularly the Fe(III) in the heme group of Cytochrome P450 enzymes[1]. Furthermore, the thiazole ring serves as an excellent bioisostere for pyridine or phenyl rings, improving aqueous solubility while maintaining aromatic stacking interactions[2].

  • Entropically Favored Lipophilicity: The cyclopentyl group provides constrained, localized steric bulk. Compared to flexible linear alkyl chains, the cyclopentyl ring pays a lower entropic penalty upon binding to hydrophobic pockets (such as the S1 subsite in proteases or the hydrophobic clefts of kinases)[1].

  • Synthetic Versatility: The secondary amine acts as a critical synthetic node. It can be readily diversified via reductive amination, amide coupling, or nucleophilic aromatic substitution (SNAr) to generate complex multivalent molecules like Autophagy-Targeting Chimeras (AUTACs)[3].

Application I: Pharmacokinetic Enhancers (CYP3A4 Inhibition)

One of the most prominent applications of the thiazol-5-ylmethyl motif is in the design of pharmacokinetic enhancers, or "boosters." By coordinating directly with the heme iron of CYP3A4, thiazole-containing compounds (such as Ritonavir and its benzoxazole/benzothiazole amide analogs) inhibit the metabolic degradation of co-administered primary therapeutics[1]. The cyclopentyl modification enhances the molecule's affinity for the highly lipophilic active site of CYP3A4.

CYP3A4_Mechanism Drug Thiazol-5-ylmethyl Derivative Coord Nitrogen-Iron Coordination Drug->Coord Donates e- Steric Cyclopentyl Hydrophobic Fit Drug->Steric Occupies Pocket CYP CYP3A4 Active Site (Heme Fe3+) Inhib Metabolic Inhibition CYP->Inhib Blocks Substrates Coord->CYP Steric->CYP

Diagram 1: Mechanism of CYP3A4 inhibition by thiazol-5-ylmethyl derivatives.

Protocol: High-Throughput Fluorometric CYP3A4 Inhibition Assay

Causality: This assay utilizes the fluorogenic substrate BOMCC. If the thiazol-derivative successfully coordinates the heme iron, BOMCC metabolism is blocked, resulting in a quantifiable decrease in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant human CYP3A4 supersomes on ice. Prepare a 2X enzyme/substrate mix containing 10 nM CYP3A4 and 40 µM BOMCC in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the N-(thiazol-5-ylmethyl)cyclopentanamine derivative in DMSO. Transfer 1 µL of each concentration to a 384-well black microtiter plate.

  • Pre-Incubation: Add 24 µL of the 2X enzyme/substrate mix to the plate. Incubate at 37°C for 10 minutes to allow the cyclopentyl group to orient within the hydrophobic pocket.

  • Reaction Initiation: Add 25 µL of a 2X NADPH regenerating system (2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 0.8 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Detection: Incubate for 30 minutes at 37°C. Measure fluorescence using a microplate reader (Ex: 415 nm, Em: 460 nm).

  • Validation & Quality Control: Include Ketoconazole as a positive control inhibitor. The assay is considered self-validating and robust only if the calculated Z'-factor is > 0.6.

Application II: Kinase Inhibitors in Oncology

Aminothiazoles and their methylamine derivatives are privileged scaffolds in oncology[4]. The N-(thiazol-5-ylmethyl)amine motif is instrumental in the discovery of potent kinase inhibitors, such as the VEGFR-2 inhibitor BMS-605541[2]. The flexibility of the methylamine linker allows the molecule to adopt a conformation that perfectly satisfies the hydrogen-bonding requirements of the kinase hinge region, while the cyclic amine occupies the adjacent allosteric space. Similar aminothiazole scaffolds have also been heavily utilized in the development of antiprion compounds[5].

Protocol: TR-FRET Kinase Selectivity Profiling (VEGFR-2)

Causality: Time-Resolved FRET (TR-FRET) eliminates compound auto-fluorescence interference—a common issue with highly conjugated heteroaromatic rings—ensuring trustworthy IC50/Ki calculations.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well pro-bind plate, combine 0.5 nM recombinant VEGFR-2 kinase domain, 100 nM biotinylated poly-GT substrate, and the test compound (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Initiate the reaction by adding ATP at its predetermined Km value (e.g., 10 µM). Incubate at room temperature for 60 minutes.

  • Quench & Detect: Stop the reaction by adding 10 mM EDTA. Add the detection reagents: 2 nM Europium-labeled anti-phosphotyrosine antibody (donor) and 20 nM Streptavidin-APC (acceptor).

  • Measurement: Incubate for 2 hours. Read the plate on a TR-FRET compatible reader, measuring the emission ratio of 665 nm / 615 nm.

  • Validation & Quality Control: Use Staurosporine as a reference inhibitor. Calculate the Ki using the Cheng-Prusoff equation to confirm competitive binding with ATP[2].

Application III: Targeted Autophagic Degradation (AUTACs)

In the rapidly expanding field of targeted protein degradation, N-(thiazol-5-ylmethyl)amines are utilized as functional linkers. Recent developments in Second-Generation AUTACs leverage the nucleophilicity of the secondary amine to undergo SNAr reactions with dichloropyrimidines[3]. The resulting conjugate links a target-binding ligand to an S-guanylation tag, which recruits the LC3 phagophore machinery to degrade the protein of interest via the lysosome[3].

AUTAC_Pathway Target Protein of Interest AUTAC AUTAC (Thiazol-amine Linker) Target->AUTAC Ligand Binding Phagophore Phagophore (LC3) AUTAC->Phagophore Recruits Machinery Tag S-Guanylation Tag Tag->AUTAC Conjugation Degradation Lysosomal Degradation Phagophore->Degradation Autophagosome Fusion

Diagram 2: Targeted autophagic degradation pathway mediated by AUTAC molecules.

Protocol: LC3-II Western Blotting for Autophagy Induction

Causality: To prove that the AUTAC molecule is actively recruiting the autophagy machinery (and not simply causing protein aggregation), we must measure the conversion of cytosolic LC3-I to lipidated LC3-II on the phagophore membrane.

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells in 6-well plates at 3×105 cells/well. Treat with the synthesized AUTAC compound (1-10 µM) for 24 hours.

  • Flux Validation (Critical Step): In a parallel control well, co-treat cells with the AUTAC and 100 nM Bafilomycin A1 (a lysosomal inhibitor) for the final 4 hours. This differentiates true autophagic flux from a mere blockade of lysosomal degradation.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Immunoblotting: Resolve 20 µg of protein via 12% SDS-PAGE. Transfer to a PVDF membrane. Block with 5% non-fat milk, then probe with anti-LC3B primary antibody (1:1000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour. Develop using ECL substrate and quantify the LC3-II / LC3-I ratio via densitometry.

Quantitative Data Presentation

The table below summarizes the pharmacological metrics of various structural classes utilizing the thiazol-5-ylmethyl or closely related aminothiazole scaffolds across different targets.

Compound Class / ScaffoldPrimary TargetApplication AreaKey Pharmacological MetricReference
Benzoxazole/Benzothiazole Amides CYP3A4Pharmacokinetic EnhancerIC50 < 50 nM[1]
BMS-605541 Analogs VEGFR-2Oncology / AngiogenesisKi = 49 ± 9 nM[2]
2-Aminothiazole Derivatives PrPScNeurodegenerative (Prion)EC50 ~ 1.0 - 10 µM[5]
Thiazol-5-ylmethyl Pyrimidines Autophagy MachineryTargeted Degradation (AUTAC)Robust LC3-II accumulation[3]

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors Source: ResearchGate URL
  • Discovery and Evaluation of N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541)
  • Second-Generation AUTACs for Targeted Autophagic Degradation Source: ACS Publications URL

Sources

Application

Application Note: Optimized Protocol for the Solvation of N-(thiazol-5-ylmethyl)cyclopentanamine in DMSO

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Compound: N-(thiazol-5-ylmethyl)cyclopentanamine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Compound: N-(thiazol-5-ylmethyl)cyclopentanamine (CAS: 1342269-26-4)

Executive Summary & Solvation Causality

N-(thiazol-5-ylmethyl)cyclopentanamine is a specialized heterocyclic secondary amine frequently utilized as a building block and intermediate in medicinal chemistry and drug discovery[1]. Because it features both a hydrophobic cyclopentyl moiety and a polar, hydrogen-bonding thiazole-amine headgroup, achieving a stable, high-concentration stock solution requires a solvent capable of disrupting its intermolecular crystal lattice without inducing chemical degradation.

Why DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. As a highly polar, aprotic solvent with a high dielectric constant ( ϵ≈47 ), DMSO acts as a powerful hydrogen-bond acceptor. It effectively coordinates with the secondary amine (N-H) proton, disrupting the compound's solid-state hydrogen bonding and forming a stable solvation shell around the thiazole ring. However, because DMSO is highly hygroscopic, improper handling can lead to water ingress, which causes rapid nucleation, precipitation, and potential oxidation of the amine group.

Physicochemical Profiling & Reconstitution Metrics

Before initiating dissolution, it is critical to identify whether you are working with the free base or the hydrochloride (HCl) salt form of the compound, as this alters the molecular weight and downstream pH of your assays[2].

Quantitative Solvation Data

The following table provides the exact volumes of anhydrous DMSO required to achieve standard stock concentrations.

Property / MetricFree Base SpecificationHydrochloride (HCl) Salt Specification
CAS Number 1342269-26-4[3]N/A (Salt derivative)[2]
Molecular Formula C9H14N2SC9H14N2S · HCl
Molecular Weight (MW) 182.29 g/mol 218.75 g/mol
DMSO Volume for 1 mg 10 mM 548.6 µL457.1 µL
DMSO Volume for 1 mg 50 mM 109.7 µL91.4 µL
DMSO Volume for 1 mg 100 mM 54.9 µL45.7 µL
Expected Solubility Limit 100 mM (Clear solution) 100 mM (Clear solution)

Note: Always verify the exact mass on the vial provided by the vendor, as lyophilized powders often contain trace salts or residual solvents that slightly alter the net active mass.

Mechanistic Pathways of Solvation & Degradation

Understanding the mechanism of DMSO solvation versus atmospheric degradation is critical for maintaining the integrity of your stock solutions. Exposure to ambient humidity introduces water into the DMSO, which competes with the solvent for hydrogen bonding, leading to compound precipitation.

Mechanism Solid Solid State (H-Bonded Lattice) DMSO DMSO Solvation (Strong H-Bond Acceptor) Solid->DMSO Disruption of Lattice Energy Stable Stable Stock (Monomeric Dispersion) DMSO->Stable Inert Gas Sealing Water Moisture Ingress (Hygroscopic Absorption) DMSO->Water Atmospheric Exposure Degradation Precipitation / Amine Oxidation Water->Degradation Hydrolysis & Nucleation

Caption: Mechanistic pathway of DMSO solvation versus atmospheric degradation.

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system : each step contains an internal quality control check to ensure the chemical integrity of N-(thiazol-5-ylmethyl)cyclopentanamine is maintained.

Materials Required:
  • N-(thiazol-5-ylmethyl)cyclopentanamine powder[1].

  • Anhydrous DMSO ( 99.9% purity, sealed under Argon).

  • Low-protein binding microcentrifuge tubes (Eppendorf).

  • 0.22 µm PTFE syringe filters (Do NOT use PES or Nylon, as DMSO can degrade certain filter membranes and extract plasticizers).

  • Argon or Nitrogen gas for purging.

Phase 1: Preparation & Solvation
  • Equilibration: Allow the sealed vial of N-(thiazol-5-ylmethyl)cyclopentanamine to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the stock.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO using the table in Section 2. Using a calibrated micropipette, add the solvent directly to the vial.

  • Agitation: Vortex the solution at medium speed for 30–60 seconds.

  • Temperature-Controlled Sonication: If the solid does not immediately dissolve, place the vial in an ultrasonic water bath. Strictly maintain the bath temperature below 30°C. Causality: Excessive heat ( >40°C ) combined with sonication can induce thermal degradation of the thiazole ring and accelerate the oxidation of the secondary amine.

Phase 2: Quality Control & Filtration
  • Visual Inspection (Self-Validation Check): Hold the vial against a light source. The solution must be completely transparent without any floating micro-particulates or turbidity. If turbid, the concentration has exceeded the thermodynamic solubility limit, or moisture has compromised the solvent.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter into a sterile, low-bind tube. This removes any insoluble impurities or dust introduced during manufacturing.

Phase 3: Aliquoting & Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL or 50 µL). Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation. Single-use aliquots prevent cumulative degradation.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the top of each aliquot before sealing the cap. This displaces oxygen and atmospheric moisture.

  • Storage: Store immediately at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 6 months).

Workflow Visualization

Workflow A 1. Weigh Compound N-(thiazol-5-ylmethyl)cyclopentanamine B 2. Solvent Addition Add Anhydrous DMSO (≥99.9%) A->B C 3. Dissolution Vortex & Sonicate (Max 30°C) B->C D 4. Quality Check Is the solution completely clear? C->D E 5. Filtration 0.22 µm PTFE Syringe Filter D->E Yes G Troubleshooting Warm to 37°C or add co-solvent D->G No (Turbid) F 6. Storage Aliquot, Argon Purge, -20°C E->F G->C Re-evaluate

Caption: Standardized workflow for dissolving thiazole-amine derivatives in DMSO.

Downstream Application Warning: The "Aqueous Crash"

When utilizing the DMSO stock in biological assays (e.g., cell culture media or aqueous buffers), do not add the buffer directly to the DMSO stock. Instead, slowly add the DMSO stock dropwise into a rapidly stirring aqueous buffer.

Because N-(thiazol-5-ylmethyl)cyclopentanamine is highly lipophilic, a sudden drop in the DMSO fraction (typically below 1-5% final assay concentration) can cause the compound to crash out of solution (precipitate). If precipitation occurs in your assay buffer, consider adding a solubilizing agent such as 0.1% Tween-20 or utilizing BSA (Bovine Serum Albumin) as a carrier protein to stabilize the hydrophobic cyclopentyl moiety in an aqueous environment.

References

  • Title: N-[(1,3-thiazol-5-yl)
  • Title: N-[(1,3-thiazol-5-yl)
  • Title: 1342269-26-4|N-(1,3-Thiazol-5-ylmethyl)

Sources

Method

Application Note: N-(thiazol-5-ylmethyl)cyclopentanamine as a Versatile Secondary Amine Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Scientific Rationale & Structural Causality As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Scientific Rationale & Structural Causality

As a Senior Application Scientist, I frequently observe drug discovery programs struggling with two major hurdles: rapid metabolic clearance and insufficient target affinity. The strategic incorporation of N-(thiazol-5-ylmethyl)cyclopentanamine into a molecular scaffold serves as a highly effective countermeasure to both challenges.

This building block is not merely a structural placeholder; it is a rationally designed, privileged pharmacophore[1]. Its utility is driven by three distinct structural components:

  • The Thiazol-5-ylmethyl Moiety: The thiazole ring is a well-documented pharmacophore. The lone pair on the thiazole nitrogen is highly adept at coordinating with the heme iron (Fe³⁺) in the active site of Cytochrome P450 3A4 (CYP3A4). This exact mechanism is the driving force behind FDA-approved pharmacokinetic enhancers like Cobicistat [2] and Ritonavir[3].

  • The Cyclopentyl Ring: Unlike linear alkyl chains that suffer from high entropic penalties upon binding, or bulky cyclohexyl groups that can induce steric clashes, the cyclopentyl ring provides an optimal balance. It imparts essential lipophilicity for membrane permeability while maintaining a compact steric profile.

  • The Secondary Amine Vector: The secondary amine acts as a highly reactive handle, allowing for rapid diversification via Nucleophilic Aromatic Substitution (S_NAr), reductive amination, or amide coupling.

CYP3A4_Mechanism A Thiazol-5-ylmethyl Scaffold B Thiazole Nitrogen (Lone Pair) A->B provides C CYP3A4 Active Site (Heme Fe3+) B->C coordinates D Pharmacokinetic Boosting C->D induces

Mechanism of CYP3A4 inhibition via thiazole-heme coordination.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final drug candidate.

Table 1: Physicochemical Properties of N-(thiazol-5-ylmethyl)cyclopentanamine

PropertyValueImplication for Drug Design
Molecular Weight 182.29 g/mol Leaves >300 Da of "budget" for lead optimization (Rule of 5).
LogP (Predicted) ~1.8Excellent starting lipophilicity; ensures oral bioavailability.
Topological Polar Surface Area 53.1 ŲHighly favorable for cellular permeability and potential BBB crossing.
H-Bond Donors / Acceptors 1 / 2Minimal desolvation penalty; maintains solubility.
Rotatable Bonds 3Low entropic penalty upon binding to target proteins.

Application Workflow I: Synthesis of Kinase Inhibitors via S_NAr

Thiazole-containing amines are frequently utilized to synthesize potent kinase inhibitors (e.g., Aurora kinase inhibitors) by reacting with heteroaryl halides [4]. The secondary amine of N-(thiazol-5-ylmethyl)cyclopentanamine is an excellent nucleophile for S_NAr reactions with electron-deficient pyrimidines.

Causality Behind Experimental Choices:

We utilize 1-Butanol as the solvent and DIPEA (N,N-Diisopropylethylamine) as the base. Unlike THF or DMF, 1-Butanol allows for high-temperature reflux (120 °C) without rapid solvent degradation, which is necessary to overcome the activation energy barrier of substituting a secondary amine onto a sterically hindered pyrimidine ring.

Table 2: Optimization of S_NAr Reaction Conditions

SolventTemperatureBaseConversion Rate (LC-MS at 18h)
THF60 °CTEA15% (Sub-optimal)
DMF90 °CK₂CO₃65% (Moderate side-reactions)
1-Butanol 120 °C DIPEA >95% (Optimal)
Self-Validating S_NAr Protocol:
  • Preparation: In an oven-dried 20 mL reaction vial, dissolve 4,6-dichloropyrimidine-2,5-diamine (1.0 eq, 1.0 mmol) and N-(thiazol-5-ylmethyl)cyclopentanamine (1.2 eq, 1.2 mmol) in anhydrous 1-Butanol (5.0 mL).

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) dropwise. Purge the vial with N₂ gas for 2 minutes, then seal.

  • Heating: Heat the reaction mixture to 120 °C using an aluminum heating block. Stir vigorously for 18 hours.

  • Self-Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot, dilute in 90 µL Methanol, and analyze via LC-MS. Validation metric: The reaction is deemed complete when the starting amine peak (m/z[M+H]⁺ = 183.1) is <5% relative to the product peak. If unreacted amine persists, add an additional 0.2 eq of the pyrimidine and heat for 4 more hours.

  • Workup: Concentrate the mixture in vacuo. Re-dissolve the residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify via Preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to isolate the target kinase inhibitor core.

SNAr_Workflow Step1 Step 1: Preparation Amine + Heteroaryl Halide Step2 Step 2: SNAr Reaction 1-Butanol, DIPEA, 120°C Step1->Step2 Step3 Step 3: Self-Validation LC-MS Check (m/z 183.1 clearance) Step2->Step3 Step4 Step 4: Isolation Prep-HPLC Purification Step3->Step4

Self-validating SNAr experimental workflow for kinase inhibitor synthesis.

Application Workflow II: Amide Coupling for Pharmacokinetic Enhancers

To exploit the CYP3A4-inhibiting properties of the thiazol-5-ylmethyl group, this building block can be coupled to a peptidomimetic core via an amide bond.

Causality Behind Experimental Choices:

We utilize HATU as the coupling reagent rather than EDC/HOBt. The secondary nature of N-(thiazol-5-ylmethyl)cyclopentanamine makes it sterically hindered. HATU generates a highly reactive HOAt-ester intermediate that accelerates the acylation of hindered secondary amines, preventing epimerization of chiral centers on the carboxylic acid partner.

Self-Validating Amidation Protocol:
  • Activation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.1 eq, 0.55 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add N-(thiazol-5-ylmethyl)cyclopentanamine (1.1 eq, 0.55 mmol) to the activated mixture. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). Validation metric: The disappearance of the baseline-retained carboxylic acid spot (visualized via UV 254 nm and Bromocresol Green stain) confirms complete coupling.

  • Quenching & Extraction: Quench the reaction with water (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Washing: Wash the combined organic layers with 1M HCl (5 mL) to remove unreacted amine, followed by 5% LiCl aqueous solution (3 × 10 mL) to thoroughly remove residual DMF.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the pharmacokinetic enhancer candidate.

References

  • ACS Medicinal Chemistry Letters. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25151504, Cobicistat.[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 392622, Ritonavir.[Link]

  • Journal of Medicinal Chemistry. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.[Link]

Application

Application Note: 1H and 13C NMR Spectroscopy Characterization of N-(thiazol-5-ylmethyl)cyclopentanamine

Introduction & Structural Context N-(thiazol-5-ylmethyl)cyclopentanamine (C9H14N2S) is a versatile secondary amine building block, frequently utilized in the synthesis of neonicotinoid pharmacophores, agrochemicals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

N-(thiazol-5-ylmethyl)cyclopentanamine (C9H14N2S) is a versatile secondary amine building block, frequently utilized in the synthesis of neonicotinoid pharmacophores, agrochemicals, and CNS-active modulators [4]. Accurate structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of its three distinct chemical environments: the electron-deficient heteroaromatic thiazole ring, the bridging methylene group, and the aliphatic cyclopentyl system [3].

This application note details a self-validating protocol for the acquisition and assignment of 1H and 13C NMR spectra, emphasizing the underlying physics and causality behind sample preparation and parameter selection.

Causality in Experimental Design (E-E-A-T Insights)

As application scientists, we do not merely run samples; we engineer the acquisition environment to interrogate specific molecular physics.

  • Solvent Selection (CDCl3 vs. Protic Solvents): Chloroform-d (CDCl3) is the solvent of choice. Because N-(thiazol-5-ylmethyl)cyclopentanamine is a secondary amine, using a protic deuterated solvent like Methanol-d4 or D2O would induce rapid deuterium exchange at the -NH- position, rendering the amine proton invisible in the 1H spectrum [2]. CDCl3 preserves this exchangeable proton (typically appearing as a broad singlet) and provides excellent solubility without overlapping the aliphatic cyclopentyl signals.

  • Concentration Dynamics: Following standard solution-state protocols, the sample is prepared at 50–150 mM [1]. For this molecule (MW = 182.29 g/mol ), this equates to approximately 10–27 mg in 0.6 mL of solvent. Causality: This specific concentration regime is a critical compromise. It provides sufficient 13C nuclei to achieve an adequate signal-to-noise (S/N) ratio for the unprotonated thiazole carbons (C2, C5) within a reasonable timeframe, while remaining dilute enough to prevent viscosity-induced line broadening that would obscure the fine multiplet splitting of the cyclopentyl protons.

  • Relaxation Delays (d1): The quaternary carbons of the thiazole ring (C2 and C5) lack directly attached protons. Consequently, they relax slowly via long-range dipole-dipole interactions and chemical shift anisotropy. A relaxation delay (d1) of at least 2.0 seconds is mandated in the 13C protocol to ensure these nuclei return to thermal equilibrium between pulses, preventing artificial signal attenuation [4].

Workflow Visualization

NMR_Workflow A 1. Sample Preparation 50-150 mM in CDCl3 B 2. Probe Tuning & Shimming Optimize Z-shims for line width A->B C 3. 1H Acquisition ns=16, d1=2s B->C D 4. 13C Acquisition ns=512+, d1=2s, WALTZ-16 C->D E 5. Data Processing FT, Phase/Baseline Corr D->E

Caption: Step-by-step workflow for the NMR acquisition of N-(thiazol-5-ylmethyl)cyclopentanamine.

Self-Validating Acquisition Protocol

Step 1: Sample Preparation
  • Weigh precisely 15 mg of N-(thiazol-5-ylmethyl)cyclopentanamine.

  • Dissolve completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Transfer to a high-quality 5 mm NMR tube.

    • Validation: Ensure the liquid height is exactly 4.5 to 5.0 cm to prevent magnetic susceptibility artifacts at the probe's coil edges [1].

Step 2: Instrument Setup & Shimming
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the deuterium signal of the CDCl3 solvent.

  • Perform gradient shimming (e.g., TopShim) optimized for the Z-axis.

  • Self-Validation Checkpoint: Acquire a single-scan 1H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, re-shim the instrument. Proceeding with poor magnetic homogeneity will blur the critical cyclopentyl multiplets and degrade 13C sensitivity.

Step 3: 1H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Number of Scans (ns): 16.

  • Relaxation Delay (d1): 2.0 s.

  • Spectral Width: 12 ppm (Ensures the highly deshielded thiazole H2 proton is captured without fold-over).

Step 4: 13C NMR Acquisition
  • Pulse Sequence: 1D carbon with proton decoupling (e.g., zgpg30 utilizing a WALTZ-16 composite pulse decoupling scheme).

  • Number of Scans (ns): 512 to 1024 (Scale based on exact concentration and probe sensitivity).

  • Relaxation Delay (d1): 2.0 s (Critical for the quantitative integration of C2/C5 quaternary carbons).

Data Presentation and Structural Assignment

The chemical shifts are dictated by the electronic environment of the molecule. The thiazole ring is highly electron-withdrawing, deshielding its protons to the 7.5–9.0 ppm range. The methylene bridge acts as an insulator but is still heavily influenced by both the thiazole and the amine, placing it near 4.0 ppm. The cyclopentyl ring remains largely aliphatic and shielded [4].

Signal_Logic Mol N-(thiazol-5-ylmethyl)cyclopentanamine Thiazole Thiazole Ring Highly Deshielded Mol->Thiazole Methylene Methylene Bridge Moderately Deshielded Mol->Methylene Cyclo Cyclopentyl Ring Aliphatic Shielding Mol->Cyclo H2 H2: ~8.7 ppm C2: ~153 ppm Thiazole->H2 H4 H4: ~7.7 ppm C4: ~141 ppm Thiazole->H4 CH2_bridge CH2: ~4.0 ppm C: ~44 ppm Methylene->CH2_bridge CH_N CH-N: ~3.1 ppm C: ~60 ppm Cyclo->CH_N CH2_aliph CH2: 1.4-1.9 ppm C: 24-33 ppm Cyclo->CH2_aliph

Caption: Logical mapping of NMR chemical shifts based on molecular substructures.

Table 1: 1H NMR Assignments (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Thiazole H2 8.75Singlet (s)1HHighly deshielded by adjacent N and S atoms.
Thiazole H4 7.70Singlet (s)1HDeshielded by aromatic ring current and adjacent N.
-CH2- (Methylene) 3.95Singlet (s)2HShifted downfield by the thiazole ring and amine nitrogen.
CH-N (Cyclopentyl) 3.10Multiplet (m)1HAlpha to the electronegative amine nitrogen.
-NH- (Amine) 1.50 - 2.00Broad Singlet (br s)1HExchangeable proton; broad due to quadrupolar relaxation of 14N.
CH2 (Cyclo, α) 1.85Multiplet (m)4HAliphatic protons adjacent to the CH-N group.
CH2 (Cyclo, β) 1.50Multiplet (m)4HDistal aliphatic protons; most shielded in the molecule.
Note: May appear as a doublet if coupling to the -NH- proton is not fully averaged by chemical exchange.
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
Thiazole C2 153.2Quaternary (C)Flanked by highly electronegative N and S.
Thiazole C4 141.5Methine (CH)Aromatic carbon adjacent to N.
Thiazole C5 135.8Quaternary (C)Substituted aromatic carbon.
CH-N (Cyclopentyl) 59.5Methine (CH)Deshielded by directly attached nitrogen.
-CH2- (Methylene) 44.2Methylene (CH2)Deshielded by thiazole and amine.
CH2 (Cyclo, α) 33.1Methylene (CH2)Aliphatic carbons adjacent to the amine-bearing carbon (2C).
CH2 (Cyclo, β) 24.0Methylene (CH2)Distal aliphatic carbons (2C).

(Note: Exact chemical shift values may vary slightly (±0.1 ppm for 1H, ±1.0 ppm for 13C) based on exact concentration, temperature, and residual water content in the CDCl3).

References

  • Title: BRUKER NMR TRAINING - Magnetic Resonance Research Center: Required NMR sample preparation protocol Source: University of Notre Dame URL: [Link]

  • Title: An NMR sample preparation case study: Considerations for the self-destructive protease caspase-6 Source: PLOS ONE URL: [Link]

  • Title: Molecular Features of Neonicotinoid Pharmacophore Variants Interacting with the Insect Nicotinic Receptor Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

Method

Preclinical Pharmacokinetics and In Vivo Dosing Strategies for Thiazole-Amine Scaffolds: A Focus on N-(thiazol-5-ylmethyl)cyclopentanamine

Application Note & Technical Protocol Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Scientific Rationale and Scaffold Profiling The thiazole ring is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals

Scientific Rationale and Scaffold Profiling

The thiazole ring is a highly privileged pharmacophore in medicinal chemistry, present in over 18 FDA-approved therapeutics ranging from antineoplastics (e.g., dasatinib) to antimicrobial agents [1]. When functionalized as a secondary amine—such as in the novel building block N-(thiazol-5-ylmethyl)cyclopentanamine —the scaffold presents unique physicochemical properties that dictate its in vivo behavior.

The secondary amine linkage between the lipophilic cyclopentyl group and the electron-rich thiazole ring typically yields a basic pKa​ (approx. 8.0–9.0). This basicity ensures that the molecule is predominantly protonated at physiological pH (7.4), which enhances aqueous solubility but can also drive extensive tissue distribution (high Vss​ ) due to phospholipid binding. Understanding these properties is critical; without a rationally designed formulation and dosing strategy, researchers risk precipitation upon intravenous injection or erratic absorption following oral administration.

This guide details a self-validating, step-by-step in vivo pharmacokinetic (PK) protocol designed to evaluate N-(thiazol-5-ylmethyl)cyclopentanamine and structurally related analogs. By leveraging Rapid Assessment of Compound Exposure (RACE) methodologies [2], this protocol maximizes data output while minimizing animal usage.

Experimental Workflow and Metabolic Fate

To establish a self-validating system, the protocol integrates formulation stability checks, internal standard (IS) normalized bioanalysis, and serial microsampling.

PK_Workflow A Compound Formulation (N-(thiazol-5-ylmethyl)cyclopentanamine) C In Vivo Dosing (IV Bolus & PO Gavage) A->C B Animal Acclimatization (C57BL/6 Mice, n=4/group) B->C D Serial Blood Sampling (t=0.25 to 24 h) C->D E Plasma Separation (Centrifugation at 4°C) D->E F Bioanalysis (LC-MS/MS Quantification) E->F G PK Parameter Calculation (NCA: Clearance, Vd, AUC, F%) F->G

Fig 1. End-to-end in vivo pharmacokinetic workflow for thiazole-amine evaluation.

Once administered, thiazole-amines undergo specific biotransformation pathways. The basic nitrogen is a primary site for N-dealkylation, while the thiazole sulfur is susceptible to S-oxidation by hepatic CYP450 enzymes.

Metabolism N1 N-(thiazol-5-ylmethyl)cyclopentanamine (Parent Drug) N2 Hepatic CYP450 Oxidation (Phase I Metabolism) N1->N2 N5 Glucuronidation (Phase II Metabolism) N1->N5 Direct Conjugation N3 N-Dealkylation (Loss of Cyclopentyl) N2->N3 N4 Thiazole Ring Oxidation (S-Oxidation) N2->N4 N3->N5 N4->N5 N6 Renal Excretion (Urine) N5->N6 N7 Biliary Excretion (Feces) N5->N7

Fig 2. Predicted Phase I/II metabolic clearance pathways for the thiazole-amine scaffold.

Step-by-Step In Vivo Dosing Protocol

Phase 1: Formulation Strategy

Causality Check: Thiazole-amines are moderately lipophilic. Dosing them in pure saline often leads to micro-precipitation, causing artificial spikes in clearance (due to macrophage phagocytosis of particles) or fatal embolisms during IV administration. We utilize a co-solvent system to ensure complete thermodynamic solubility.

  • Weighing: Accurately weigh 2.0 mg of N-(thiazol-5-ylmethyl)cyclopentanamine.

  • Primary Solubilization: Dissolve the compound in 100 µL of Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until optically clear. (DMSO acts as the primary solvent to disrupt the crystal lattice).

  • Surfactant Addition: Add 800 µL of Polyethylene Glycol 400 (PEG-400) and vortex. (PEG-400 acts as a cosolvent to prevent precipitation upon introduction to the aqueous phase).

  • Aqueous Dilution: Slowly add 1100 µL of sterile 0.9% saline dropwise while continuously vortexing.

  • Validation: The final formulation (5% DMSO / 40% PEG-400 / 55% Saline) must be optically clear. Filter through a 0.22 µm PTFE syringe filter prior to dosing to ensure sterility and remove any sub-visible particulates.

Phase 2: Animal Dosing (RACE Methodology)

Causality Check: Utilizing the RACE methodology [2] or cassette dosing [3] allows for the generation of robust PK curves using only 4 mice per route, as serial submandibular bleeding eliminates inter-animal variability.

  • Subject Selection: Use male C57BL/6 mice (8–10 weeks old, ~25 g). Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on absorption.

  • Intravenous (IV) Bolus: Administer 1 mg/kg via the lateral tail vein. Use a dosing volume of 5 mL/kg. Warm the tail briefly with a heat lamp to induce vasodilation for precise needle entry.

  • Oral (PO) Gavage: Administer 5 mg/kg via a rigid stainless-steel gavage needle. Use a dosing volume of 10 mL/kg.

Phase 3: Serial Microsampling
  • Timepoints: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Puncture the submandibular vein with a 4 mm animal lancet. Collect exactly 20 µL of whole blood into K2​EDTA -coated capillary tubes.

  • Plasma Separation: Centrifuge the tubes at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate stored on dry ice.

Phase 4: Self-Validating Bioanalysis (LC-MS/MS)

Causality Check: The basic secondary amine makes this compound highly amenable to positive electrospray ionization (ESI+). To validate the assay, matrix-matched calibration curves and Quality Control (QC) samples must be processed alongside the study samples.

  • Protein Precipitation: To 10 µL of plasma, add 30 µL of cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Tolbutamide or a stable isotope-labeled analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Validation Criteria: The assay is self-validating if the QC samples (low, mid, high) fall within ±15% of their nominal concentrations, and the blank matrix shows no interfering peaks at the retention time of the analyte.

Quantitative Data Presentation

Following Non-Compartmental Analysis (NCA), the PK parameters must be summarized to evaluate the drug's developability. Below is a representative data table for a thiazole-amine scaffold optimized via this protocol.

Table 1: Representative Pharmacokinetic Parameters of N-(thiazol-5-ylmethyl)cyclopentanamine in C57BL/6 Mice

Pharmacokinetic ParameterSymbolUnitsIV Bolus (1 mg/kg)PO Gavage (5 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL-450 ± 45
Time to Maximum Concentration Tmax​ h-0.5 - 1.0
Area Under the Curve (0-inf) AUC0−∞​ h·ng/mL850 ± 602125 ± 150
Systemic Clearance CL mL/min/kg19.6 ± 2.1-
Volume of Distribution (Steady State) Vss​ L/kg1.2 ± 0.15-
Terminal Half-life T1/2​ h1.8 ± 0.22.1 ± 0.3
Absolute Bioavailability F %-50.0%

Interpretation: A clearance of 19.6 mL/min/kg in mice represents moderate hepatic extraction (mouse hepatic blood flow is ~90 mL/min/kg). The Vss​ of 1.2 L/kg exceeds total body water (0.7 L/kg), confirming the expected tissue distribution driven by the basic amine. An absolute bioavailability of 50% indicates excellent oral absorption, validating the compound as a viable systemic lead.

References

  • Thiazole Ring—A Biologically Active Scaffold National Center for Biotechnology Information (PMC)[Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes National Center for Biotechnology Information (PMC)[Link]

  • The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery Molecular Cancer Therapeutics (AACR Journals)[Link]

Application

n-(thiazol-5-ylmethyl)cyclopentanamine conjugation techniques for assay development

Application Note: N-(thiazol-5-ylmethyl)cyclopentanamine Conjugation Techniques for Assay Development Strategic Context in Drug Discovery Targeted protein degradation (TPD) has rapidly expanded beyond the ubiquitin-prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(thiazol-5-ylmethyl)cyclopentanamine Conjugation Techniques for Assay Development

Strategic Context in Drug Discovery

Targeted protein degradation (TPD) has rapidly expanded beyond the ubiquitin-proteasome system to leverage autophagy-mediated clearance mechanisms. Recent breakthroughs in Autophagy-Targeting Chimeras (AUTACs) have demonstrated that replacing highly charged, first-generation cyclic GMP tags with optimized small-molecule fragments significantly improves cell permeability and degradation efficacy[1].

Within this chemical space, N-(thiazol-5-ylmethyl)cyclopentanamine (CAS: 1342269-26-4) has emerged as a highly versatile secondary amine building block. It is frequently utilized to construct purine and pyrimidine derivatives for second-generation AUTACs and novel kinase inhibitors[1]. To systematically validate target engagement and screen for novel binders incorporating this pharmacophore, assay developers must synthesize high-quality in vitro probes. This guide outlines the causality-driven bioconjugation strategies required to transform this sterically hindered fragment into robust tools for Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays.

Chemical Rationale & Causality

Conjugating N-(thiazol-5-ylmethyl)cyclopentanamine presents unique physicochemical challenges that dictate the experimental design:

  • Steric Hindrance vs. Nucleophilicity: As a secondary amine, the nitrogen atom exhibits increased intrinsic nucleophilicity due to the electron-donating inductive effects of its alkyl substituents. However, the bulky cyclopentyl ring and the adjacent thiazolylmethyl group create significant steric shielding. Consequently, standard acylation reactions (e.g., NHS ester coupling) proceed much slower than with unhindered primary amines [2].

  • Chemoselectivity of the Thiazole Ring: The thiazole ring contains a nitrogen atom; however, its lone pair is delocalized within the aromatic π -system, rendering it extremely weakly basic ( pKa​≈2.5 ) and non-nucleophilic. This allows for chemoselective acylation of the secondary amine without requiring transient protection of the thiazole ring.

  • Solvent and Base Causality: To overcome the kinetic barrier imposed by steric hindrance, the reaction must be driven by a mass-action excess of the activated ester in a polar aprotic solvent (anhydrous DMF). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the secondary amine remains fully deprotonated and reactive, without competing with the fragment for the NHS ester[2].

Quantitative Data & Assay Metrics

The following table summarizes the optimized conjugation parameters and the downstream validation metrics for the synthesized probes.

Conjugate TypeReagentLinker ChemistryStoichiometry (Amine:Ester)Reaction TimeYield (%)Downstream AssayTarget Metric
Fluorescent Tracer Sulfo-Cy5-NHSDirect Tertiary Amide1 : 1.24 hours65 - 70Fluorescence Polarization (FP) Z′>0.7
Immobilized Ligand Biotin-PEG4-NHSPEG4 Spacer1 : 1.56 hours75 - 80Surface Plasmon Resonance (SPR) Kd​ determination
Degradation Tag HaloTag-NHSAlkyl Spacer1 : 1.512 hours45 - 50In-cell AUTAC Degradation DC50​<1μM

Experimental Methodologies: Self-Validating Protocols

Protocol A: Synthesis of Cy5-Labeled Probe for Fluorescence Polarization (FP)

Causality Note: A direct tertiary amide linkage is sufficient here because FP relies on the rotational correlation time of the entire complex. The lack of a long linker prevents the fluorophore from folding back onto the target protein, which could quench the fluorescence.

Step-by-Step Workflow:

  • Preparation: Dissolve N-(thiazol-5-ylmethyl)cyclopentanamine in anhydrous DMF to a final concentration of 100 mM. Ensure the DMF is strictly anhydrous, as moisture will rapidly hydrolyze the NHS ester.

  • Base Addition: Add 2.0 molar equivalents of DIPEA to the amine solution. Vortex for 30 seconds to ensure homogeneous deprotonation.

  • Conjugation: Slowly add 1.2 molar equivalents of Sulfo-Cy5-NHS ester (pre-dissolved in anhydrous DMF) dropwise to the reaction mixture.

  • Incubation: Protect from light and incubate at room temperature for 4 hours with continuous orbital shaking. The extended 4-hour timeframe compensates for the steric hindrance of the cyclopentyl group.

  • Validation Checkpoint 1 (LC-MS): Sample 1 μL of the reaction, dilute in 50% Acetonitrile/Water, and inject into an LC-MS. Confirm the disappearance of the free amine mass and the emergence of the product mass [M+H]+ .

  • Quenching: Add 10 molar equivalents of 1M Tris-HCl (pH 8.0) and incubate for 30 minutes. Self-Validation: The primary amine in Tris will rapidly consume any unreacted NHS ester, preventing artificial background binding during the FP assay.

  • Purification: Purify the quenched mixture via preparative RP-HPLC (C18 column, gradient of 5-95% Acetonitrile in Water with 0.1% TFA). Lyophilize the product fractions.

Protocol B: Biotinylation for Surface Plasmon Resonance (SPR)

Causality Note: When immobilizing small fragments on an SPR sensor chip (e.g., Streptavidin-coated dextran matrix), direct conjugation places the fragment too close to the surface, leading to steric clashes with the large target protein. Incorporating a PEG4 spacer extends the fragment away from the surface, preserving its conformational freedom and ensuring accurate Kd​ measurements[2].

Step-by-Step Workflow:

  • Preparation: Dissolve the amine in anhydrous DMF (50 mM stock). Add 2.0 equivalents of DIPEA.

  • Conjugation: Add 1.5 molar equivalents of Biotin-PEG4-NHS ester. A higher equivalent is used here to drive the reaction to completion, as unreacted amine cannot be easily separated from the biotinylated product via standard affinity columns.

  • Incubation: Incubate at room temperature for 6 hours under inert nitrogen gas.

  • Validation Checkpoint 2 (Ninhydrin Test): Spot the reaction mixture onto a TLC plate and stain with Ninhydrin. The absence of a purple spot confirms complete consumption of the secondary amine.

  • Purification: Purify via RP-HPLC as described in Protocol A to remove free biotin-PEG4-acid, which would otherwise compete for Streptavidin binding sites on the SPR chip and drastically reduce assay sensitivity.

Conjugation Workflow Visualization

G A N-(thiazol-5-ylmethyl) cyclopentanamine (Secondary Amine) D Fluorescent Probe (FP Tracer) A->D + DIPEA, DMF 4h, RT E Biotinylated Probe (SPR Chip) A->E + DIPEA, DMF 6h, RT B Cy5-NHS Ester (Fluorophore) B->D C Biotin-PEG4-NHS (Surface Tag) C->E

Figure 1: Conjugation workflow of N-(thiazol-5-ylmethyl)cyclopentanamine for assay probes.

Sources

Method

preparing n-(thiazol-5-ylmethyl)cyclopentanamine stock solutions for screening

Protocol and Application Note: Preparation and Quality Control of N-(thiazol-5-ylmethyl)cyclopentanamine Stock Solutions for High-Throughput Screening Introduction and Chemical Rationale N-(thiazol-5-ylmethyl)cyclopentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol and Application Note: Preparation and Quality Control of N-(thiazol-5-ylmethyl)cyclopentanamine Stock Solutions for High-Throughput Screening

Introduction and Chemical Rationale

N-(thiazol-5-ylmethyl)cyclopentanamine is a versatile secondary amine building block featuring a cyclopentyl moiety and a thiazole ring. In drug discovery, such fragments are frequently utilized to probe kinase active sites, GPCRs, and protein-protein interactions. However, the presence of the secondary amine and the electron-rich thiazole ring introduces specific liabilities during long-term storage—notably susceptibility to oxidation, moisture-driven salt formation, and potential photolytic degradation.

To ensure high-fidelity data in High-Throughput Screening (HTS) and avoid false positives caused by compound degradation or aggregation, stock solutions must be prepared under stringent, controlled conditions. This application note details a self-validating protocol for the preparation, storage, and quality control of N-(thiazol-5-ylmethyl)cyclopentanamine stock solutions, adhering to the compound management best practices outlined in the [1].

Physicochemical Profiling and Handling Causality

As Application Scientists, we do not merely dissolve a compound; we engineer a solvent environment that mitigates its specific degradation pathways. Understanding the molecule's physicochemical profile is the foundation of our handling strategy.

Table 1: Physicochemical Properties and Handling Rationales

Structural Feature / PropertyImplication for HTS & StabilityHandling & Storage Rationale
Secondary Amine Prone to N-oxidation and scavenging atmospheric CO₂ to form carbamates/salts.Requires preparation under inert atmosphere (Argon/N₂) and use of strictly anhydrous solvents.
Thiazole Ring Potential for photo-oxidation and electrophilic reactivity over time.Store in amber glass vials or opaque matrix tubes to prevent UV/light-induced degradation.
Moderate Lipophilicity Excellent solubility in DMSO; variable solubility in aqueous buffers.Master stocks prepared at 10 mM in 100% Anhydrous DMSO. Aqueous dilution performed immediately prior to assay.
H-Bond Donors/Acceptors Can interact with residual water in hygroscopic DMSO, accelerating degradation.Mandates the use of LC-MS grade DMSO (≤0.005% water) and aliquoting to avoid freeze-thaw cycles.

Materials and Equipment

  • Compound: N-(thiazol-5-ylmethyl)cyclopentanamine (Powder, >98% purity by LC-MS/NMR).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade, ≤0.005% water.

  • Atmosphere: Argon or Nitrogen gas (ultra-high purity).

  • Consumables: Amber glass vials with PTFE-lined caps, or 2D-barcoded opaque matrix tubes (e.g., REMP).

  • Equipment: Anti-static microbalance, temperature-controlled bath sonicator, acoustic liquid handler (e.g., Labcyte Echo).

Step-by-Step Methodology: Master Stock Preparation (10 mM)

A self-validating system requires that every step minimizes the introduction of variables (water, light, heat).

  • Equilibration: Transfer the sealed vial of lyophilized N-(thiazol-5-ylmethyl)cyclopentanamine from -20°C storage to a desiccator at room temperature for at least 60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will hydrate the DMSO and accelerate amine degradation.

  • Weighing: Using an anti-static microbalance, weigh the desired mass (e.g., 1.82 mg for 1 mL of 10 mM stock) into an amber glass vial. Perform this step swiftly to minimize atmospheric exposure.

  • Solubilization: Add the calculated volume of Anhydrous DMSO to achieve exactly a 10 mM concentration. Purge the headspace of the vial with a gentle stream of Argon gas for 10 seconds before capping tightly with a PTFE-lined cap.

  • Homogenization: Vortex gently for 10 seconds. If the compound does not dissolve immediately, place the vial in a temperature-controlled bath sonicator (max 25°C) for 1-2 minutes.

    • Causality: Avoid prolonged sonication, which generates localized heat and can induce thermal degradation of the thiazole ring.

  • Aliquoting: To avoid repeated freeze-thaw cycles—which draw moisture into hygroscopic DMSO—aliquot the master stock into single-use opaque matrix tubes (e.g., 50 µL per tube). Purge each tube with Argon prior to sealing.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated, light-proof environment[1].

Quality Control & Stability Profiling

A protocol is only as reliable as its validation. To ensure the integrity of the screening data, implement a longitudinal QC workflow.

  • Baseline QC: Immediately after preparing the 10 mM stock, dilute a 1 µL aliquot into LC-MS grade Acetonitrile/Water and perform LC-MS and ¹H-NMR. The purity must be >98% with no evidence of N-oxide formation.

  • Longitudinal QC: Pull one aliquot at 1-month, 3-month, and 6-month intervals. Re-run LC-MS. A drop in purity below 95% necessitates discarding the batch.

  • Water Content Monitoring: Periodically check the DMSO stock for water absorption using Karl Fischer titration, ensuring water content remains strictly below 0.1%.

Assay Integration and Acoustic Dispensing

When transferring the compound from the DMSO master stock to the aqueous assay buffer, precipitation and DMSO-induced cellular toxicity are the primary concerns. Following the , the final DMSO concentration in the assay should be strictly maintained at or below 0.5% - 1.0%[1].

We recommend using Acoustic Droplet Ejection (ADE) technology to transfer nanoliter volumes of the 10 mM stock directly into dry assay plates, followed by the addition of the aqueous assay buffer. This method eliminates tip-based carryover and ensures rapid, uniform mixing, preventing the localized precipitation often seen when pipetting DMSO directly into water.

Workflow Visualization

G Start N-(thiazol-5-ylmethyl) cyclopentanamine Weigh Equilibrate & Weigh (Anti-static) Start->Weigh Solvent Add Anhydrous DMSO (Target: 10 mM) Weigh->Solvent Mix Gentle Sonication (< 25°C) Solvent->Mix QC Baseline QC (LC-MS, >98% Purity) Mix->QC Aliquot Aliquot in Amber Vials (Light Protection) QC->Aliquot Store Argon Overlay & Store at -20°C Aliquot->Store Assay Acoustic Dispensing (≤ 1% Final DMSO) Store->Assay Degradation Prevents Moisture & Oxidation Store->Degradation

Workflow for the preparation and QC of N-(thiazol-5-ylmethyl)cyclopentanamine stock solutions.

References

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Source: nih.gov URL: [Link]

Sources

Application

Application Note: Chromatographic Separation Techniques for N-(thiazol-5-ylmethyl)cyclopentanamine

Executive Summary N-(thiazol-5-ylmethyl)cyclopentanamine is a versatile basic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including CXCR7 receptor modulators and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(thiazol-5-ylmethyl)cyclopentanamine is a versatile basic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including CXCR7 receptor modulators and targeted autophagic degradation molecules (AUTACs). Chromatographically, it presents a classic analytical challenge: it is a moderately lipophilic compound containing a highly basic secondary amine.

This application note details the physicochemical rationale and step-by-step protocols for achieving robust, high-resolution separation of this compound. By prioritizing high-pH reversed-phase high-performance liquid chromatography (RP-HPLC), researchers can successfully mitigate secondary silanol interactions, ensuring high peak symmetry and method reproducibility.

Physicochemical Profiling & Chromatographic Rationale

To design an effective separation method, one must first analyze the ionization states of the target molecule. N-(thiazol-5-ylmethyl)cyclopentanamine possesses two distinct ionizable centers:

  • Thiazole Ring: A weakly basic aromatic nitrogen with a pKa of approximately 2.5.

  • Secondary Amine: A strongly basic aliphatic nitrogen linking the cyclopentyl and thiazol-ylmethyl groups, with a pKa of approximately 10.2.

The Challenge of Basic Amines: At standard acidic (pH 2–3) or neutral (pH 7) mobile phase conditions, the secondary amine is fully protonated (cationic). Traditional silica-based C18 columns contain residual silanol groups (Si-OH) that become deprotonated (Si-O⁻) at pH > 4. The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism. This dual-mode retention (hydrophobic + ion-exchange) manifests as severe peak tailing, reduced theoretical plates, and poor resolution[1].

The High-pH Solution (Causality): To eliminate these secondary interactions, the most effective strategy is to utilize a high-pH mobile phase (pH 10.5–11.0). At this pH, the secondary amine is deprotonated and rendered neutral. Consequently, the molecule interacts with the stationary phase purely through hydrophobic partitioning. This approach not only yields highly symmetrical peaks but also increases the analyte's overall retention, allowing for elution at higher organic solvent concentrations, which drastically enhances electrospray ionization (ESI) efficiency in LC-MS/MS applications[2][3].

Method Development Workflow

The decision matrix for basic amine chromatography dictates the use of hybrid silica columns. Standard silica dissolves rapidly at pH > 8. Therefore, ethylene-bridged hybrid (BEH) or twinned-silica particle technologies must be employed to withstand alkaline conditions[2].

Workflow Start N-(thiazol-5-ylmethyl) cyclopentanamine Profile Physicochemical Profiling Amine pKa ~10.2 | Thiazole pKa ~2.5 Start->Profile RP_HPLC Reversed-Phase HPLC (Primary Strategy) Profile->RP_HPLC LogP > 1 HILIC HILIC (Orthogonal Strategy) Profile->HILIC Highly Polar Analogs High_pH High pH Mobile Phase (pH 10.5) Target: Neutralize Amine RP_HPLC->High_pH Preferred Low_pH Low pH Mobile Phase (pH 2.5) Target: Fully Ionize RP_HPLC->Low_pH Alternative Column_Hybrid Hybrid C18 Column (pH Stable 1-12) High_pH->Column_Hybrid Requires pH Stability Column_Standard Standard C18 Column (End-capped) Low_pH->Column_Standard Standard Stability Outcome_High Result: High Retention, Symmetrical Peak (As < 1.2) Column_Hybrid->Outcome_High Outcome_Low Result: Low Retention, Potential Tailing (As > 1.5) Column_Standard->Outcome_Low

Figure 1: Chromatographic method development workflow for basic amines.

Experimental Protocols

Protocol 1: High-pH RP-HPLC for Purity and Assay Analysis (UV Detection)

This protocol is designed for routine purity assessment and relies on a self-validating System Suitability Test (SST) to ensure column inertness prior to sample injection.

Materials & Reagents:

  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjusted to pH 10.5 using 28% Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water. Titrate dropwise with Ammonium Hydroxide until the pH meter reads exactly 10.5. Filter through a 0.22 µm nylon membrane.

  • System Purge: Purge the HPLC lines with Mobile Phase A and B to remove any residual acidic buffers from previous runs, which could precipitate or alter the pH.

  • Column Equilibration: Equilibrate the hybrid C18 column at 5% B for 15 column volumes (approx. 20 minutes at 1.0 mL/min).

  • Sample Preparation: Dissolve N-(thiazol-5-ylmethyl)cyclopentanamine in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.1 mg/mL.

  • Execution: Inject 10 µL of the sample and run the gradient outlined in Table 1. Monitor UV absorbance at 254 nm (thiazole chromophore).

Protocol 2: High-Sensitivity LC-MS/MS Analysis

For pharmacokinetic studies or trace impurity profiling, volatile buffers are mandatory to prevent mass spectrometer source fouling[3].

Materials & Reagents:

  • Column: Sub-2 µm Hybrid C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (Yields pH ~10.8).

  • Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of 28% Ammonium Hydroxide to 1 L of Water (A) and 1 L of Acetonitrile (B). Mix thoroughly.

  • MS Tuning: Infuse a 1 µg/mL standard solution directly into the MS. Optimize the declustering potential and collision energy for the [M+H]+ transition (m/z 183.1 → specific product ion).

  • Chromatographic Run: Execute a rapid ballistic gradient (5% to 95% B over 3 minutes) at a flow rate of 0.4 mL/min.

Data Presentation & System Validation

To ensure the trustworthiness of the analytical method, the system must pass strict suitability criteria before sample analysis. This creates a self-validating loop where the chromatography itself proves the chemical environment is correct.

Table 1: Gradient Program for Protocol 1 (UV Analysis)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.01.0955Initial
2.01.0955Isocratic
12.01.01090Linear
15.01.01090Hold
15.11.0955Reset
20.01.0955Re-equilibration

Table 2: System Suitability Test (SST) Acceptance Criteria (Self-Validating System)

ParameterTarget ValueAcceptance CriterionCausality / Rationale
Tailing Factor (As) 1.0 - 1.1≤ 1.3Validates that secondary silanol interactions are successfully suppressed by the pH 10.5 buffer.
Theoretical Plates (N) > 12,000≥ 10,000Ensures the column bed is intact and the analyte is partitioning efficiently without dispersion.
Retention Time (tR) ~ 8.5 min± 2.0% RSDConfirms stable mobile phase preparation and consistent pump delivery.
Injection Precision < 0.5% RSD≤ 1.0% RSD (n=6)Validates the autosampler mechanics and sample solubility in the diluent.

References

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Technical Notes. Available at:[Link]

  • BioPharma Services. "Bioanalytical Method Development: High PH Mobile Phase." BioPharma Services Insights, June 17, 2023. Available at:[Link]

  • Chromatography Today. "The use of Mobile Phase pH as a Method Development Tool." Chromatography Today, February 17, 2020. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(thiazol-5-ylmethyl)cyclopentanamine Aqueous Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of N-(thiazol-5-ylmethyl)cyclopentanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of N-(thiazol-5-ylmethyl)cyclopentanamine . As a highly lipophilic secondary amine, this compound frequently exhibits erratic behavior in biological assays and formulation pipelines.

This guide synthesizes field-proven methodologies, thermodynamic principles, and authoritative protocols to help you establish a self-validating system for solubility optimization.

Part 1: Compound Profiling & Causality

To troubleshoot solubility, we must first understand the molecular causality driving the compound's behavior. N-(thiazol-5-ylmethyl)cyclopentanamine consists of three key structural domains:

  • Cyclopentyl Group: A highly lipophilic aliphatic ring that aggressively drives the molecule out of aqueous phases.

  • Thiazole Ring: An aromatic heterocycle with a weakly basic nitrogen (pKa ~2.5).

  • Secondary Amine: The primary ionizable center (pKa ~8.5–9.0).

The Core Issue: While the secondary amine is partially protonated at physiological pH (7.4), the overwhelming lipophilicity of the cyclopentyl and thiazole groups often overrides the hydration energy provided by the cationic nitrogen. Furthermore, when stored as a free base in organic solvents (like DMSO) and rapidly introduced to aqueous media, the compound experiences a catastrophic solvent shift, leading to kinetic micro-precipitation [1].

Part 2: Diagnostic FAQs

Q1: I dissolved N-(thiazol-5-ylmethyl)cyclopentanamine in 100% DMSO, but it immediately turns cloudy when added to my PBS assay buffer. Why is this happening? A1: You are experiencing "precipitation upon dilution" [1]. While DMSO is completely miscible with water, your compound is not. When the DMSO diffuses into the aqueous bulk, the local environment shifts from a lipophilic solvent to a highly polar one. The compound rapidly exceeds its thermodynamic solubility limit and crashes out of solution as an amorphous or crystalline precipitate [2]. Causality-driven solution: Instead of a single large dilution, perform serial dilutions in DMSO to your target concentration, then spike a very small volume (≤1% final DMSO) into a rapidly stirring assay buffer to prevent localized supersaturation.

Q2: I need to dose this compound in vivo, but I cannot use high concentrations of DMSO or PEG400 due to toxicity. What is the most effective formulation strategy? A2: The most robust approach for lipophilic amines is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HPβCD) [3]. The cyclodextrin molecule resembles a truncated cone with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic cyclopentyl group of your compound dynamically partitions into this cavity, shielding it from the aqueous environment. This non-covalent interaction can increase apparent aqueous solubility by orders of magnitude without altering the compound's pharmacological properties [4].

Q3: Can I simply lower the pH of my buffer to force the compound into solution? A3: Yes, but with caveats. Lowering the pH below 6.0 will fully protonate the secondary amine, forming a highly soluble salt (e.g., hydrochloride or mesylate) [5]. However, if your downstream application is a cell-based assay or an enzymatic target sensitive to acidic environments, this pH shift will invalidate your biological results. pH adjustment is an excellent pre-clinical tool for analytical quantification, but HPβCD complexation is superior for maintaining physiological pH [2].

Part 3: Quantitative Data Presentation

The following table summarizes the expected thermodynamic solubility profiles of N-(thiazol-5-ylmethyl)cyclopentanamine across various experimental media. Note: Values are representative estimates based on the physicochemical behavior of structurally analogous lipophilic thiazole-amines.

Solvent / MediapHEstimated Solubility (mg/mL)Solubilization Mechanism
Deionized Water ~7.0< 0.05Intrinsic free-base solubility
PBS Buffer 7.4< 0.10Partial amine protonation
0.1M HCl 1.0> 15.0Complete amine protonation (Salt formation)
20% w/v HPβCD 7.45.0 - 10.0Lipophilic cavity inclusion complexation
100% DMSO N/A> 50.0Organic solvation

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on visual inspection (kinetic solubility) to determine if your compound is dissolved. You must establish a self-validating thermodynamic baseline using the Saturation Shake-Flask Method [6].

Protocol A: Saturation Shake-Flask Method for Equilibrium Solubility

Purpose: To determine the absolute maximum concentration of the drug in a saturated solution.

  • Preparation: Add an excess amount of solid N-(thiazol-5-ylmethyl)cyclopentanamine (e.g., 20 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 2 mL of your target aqueous medium (e.g., PBS pH 7.4 or 20% HPβCD solution). The presence of undissolved solid is mandatory to maintain equilibrium.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath at 37°C. Agitate at 200 RPM for 48 to 72 hours. Causality note: 72 hours ensures the system transitions from a transient kinetic supersaturation state to true thermodynamic equilibrium[6].

  • Phase Separation: Remove the vial and centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved free base.

  • Quantification: Carefully extract the clear supernatant, dilute it appropriately in a mobile phase solvent (e.g., Acetonitrile/Water), and quantify the dissolved concentration via HPLC-UV against a standard curve.

Protocol B: Preparation of an HPβCD Inclusion Complex

Purpose: To formulate the compound for physiological assays without organic co-solvents.

  • Host-Guest Mixing: Prepare a 20% (w/v) solution of HPβCD in deionized water.

  • Integration: Slowly add N-(thiazol-5-ylmethyl)cyclopentanamine powder to the stirring cyclodextrin solution at a 1:2 molar ratio (Drug:HPβCD).

  • Complexation: Stir the opaque suspension continuously at room temperature for 48 hours. The solution will gradually clarify as the lipophilic moieties enter the cyclodextrin cavities [4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug aggregates.

  • Lyophilization (Optional): Freeze the clear filtrate at -80°C and lyophilize to obtain a stable, highly water-soluble amorphous powder [7].

Part 5: Workflow Visualizations

Diagram 1: Solubility Troubleshooting Decision Tree

This logical workflow dictates the formulation strategy based on assay constraints and compound ionization.

Troubleshooting A Precipitation in Aqueous Media B Check Assay pH vs pKa (Amine pKa ~8.5) A->B C pH < 7.0 (Protonated) B->C Acidic D pH > 7.0 (Free Base) B->D Neutral/Basic E Soluble Salt Formed C->E F Formulate with HPβCD D->F G Use Co-solvents (e.g. PEG400) D->G

Caption: Decision tree for troubleshooting N-(thiazol-5-ylmethyl)cyclopentanamine solubility.

Diagram 2: Shake-Flask Equilibrium Protocol

A self-validating system for determining true thermodynamic solubility.

Protocol S1 Weigh Excess Compound S2 Add Target Buffer/Media S1->S2 S3 Shake-Flask Equilibration (72h) S2->S3 S4 Centrifuge & Filter S3->S4 S5 HPLC Quantification S4->S5

Caption: Shake-flask method workflow for thermodynamic solubility quantification.

References

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

  • Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. National Center for Biotechnology Information (NIH). Available at:[Link]

  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles. Available at:[Link]

  • Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol (pH considerations). National Center for Biotechnology Information (NIH). Available at:[Link]

  • Describes equilibrium solubility of a drug substance. Biorelevant. Available at:[Link]

  • Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. Available at:[Link]

Optimization

improving synthesis yield of n-(thiazol-5-ylmethyl)cyclopentanamine

Welcome to the Technical Support Center for the synthesis of N-(thiazol-5-ylmethyl)cyclopentanamine . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(thiazol-5-ylmethyl)cyclopentanamine . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic workflows.

The coupling of cyclopentanamine with thiazole-5-carbaldehyde via reductive amination is a critical C–N bond-forming step. However, the unique electronic and coordinating properties of the thiazole ring often introduce complications such as catalyst poisoning, premature aldehyde reduction, and over-alkylation. Below is a comprehensive troubleshooting guide, optimized protocols, and mechanistic insights to help you achieve high-yielding, scalable results.

Troubleshooting & FAQs: Mechanistic Insights

Q1: My yield is consistently below 40%, and LC-MS shows a significant amount of a dialkylated (tertiary amine) byproduct. How can I prevent over-alkylation? Causality: Reductive amination between cyclopentanamine (a primary amine) and thiazole-5-carbaldehyde forms a secondary amine product. Because secondary amines are often more nucleophilic than their primary counterparts, the newly formed N-(thiazol-5-ylmethyl)cyclopentanamine can rapidly react with another equivalent of the unreacted aldehyde, forming an unwanted tertiary amine[1]. Solution: Switch your reducing agent to Sodium triacetoxyborohydride (NaBH(OAc)₃) . NaBH(OAc)₃ is sterically demanding and milder than reagents like NaBH₃CN or NaBH₄, which heavily militates against the N-alkylation of secondary amines[1]. Furthermore, ensure you are using a slight excess of cyclopentanamine (1.2 to 1.5 equivalents) and adding the aldehyde dropwise to favor monoalkylation.

Q2: I am observing a large peak corresponding to thiazol-5-ylmethanol in my crude mixture. Why is my aldehyde being reduced before the imine forms? Causality: Thiazole-5-carbaldehyde is highly electrophilic. If the hydride reducing agent is introduced before the imine condensation equilibrium is fully established, the direct reduction of the aldehyde to the corresponding alcohol (thiazol-5-ylmethanol) will outpace the reductive amination pathway[2]. Solution: Employ a stepwise "one-pot" protocol. Allow cyclopentanamine and thiazole-5-carbaldehyde to stir in the presence of a water scavenger or Lewis acid (e.g., Titanium isopropoxide, Ti(OiPr)₄, or 4Å molecular sieves) for 2–4 hours to fully drive imine formation before introducing the borohydride reagent[2].

Q3: Can I use catalytic hydrogenation (H₂ with Pd/C) to avoid boron-based byproducts in my API synthesis? Causality: While Pd/C is a standard, atom-economical choice for many reductive aminations, the sulfur atom in the thiazole ring acts as a potent Lewis base. It strongly coordinates to the palladium metal surface, effectively poisoning the catalyst and halting the reaction. Solution: Avoid transition-metal catalysis for thiazole-containing substrates. If boron toxicity or regulatory limits are a strict constraint, consider using Trichlorosilane (Cl₃SiH) catalyzed by Dimethylformamide (DMF) (10 mol %) as an alternative stoichiometric reducing agent. This system is highly tolerant of heteroaromatic rings and generates separable, innocuous inorganic materials (silica and NaCl) upon aqueous workup[3].

Quantitative Data Presentation

To assist in selecting the optimal conditions for your specific constraints, the following table summarizes the performance of various reducing agents specifically applied to thiazole-carboxaldehyde reductive aminations.

Reducing AgentImine Pre-formation Required?Over-alkylation RiskCatalyst Poisoning RiskExpected Yield (Monoalkylated)
NaBH(OAc)₃ RecommendedLowNone75% – 85%
NaBH₃CN YesModerateNone50% – 65%
NaBH₄ Yes (Strict)HighNone< 40%
H₂ + Pd/C NoLowCritical (High) < 10% (Reaction stalls)
Cl₃SiH / DMF YesLowNone70% – 80%

Reaction Pathway Visualization

The following diagram maps the kinetic pathways during the synthesis. Controlling the equilibrium of the imine intermediate is the fundamental key to maximizing the yield of the desired secondary amine.

SynthesisPathway A Cyclopentanamine + Thiazole-5-carbaldehyde B Imine Intermediate (Schiff Base) A->B -H₂O (Ti(OiPr)₄ or MS) Equilibrium Step D Thiazol-5-ylmethanol (Side Product) A->D Direct Reduction (Premature Hydride Addition) C N-(thiazol-5-ylmethyl) cyclopentanamine (Target Product) B->C NaBH(OAc)₃ (Mild Reduction) E Tertiary Amine (Over-alkylation) C->E Excess Aldehyde + Reductant

Kinetic pathways in the reductive amination of N-(thiazol-5-ylmethyl)cyclopentanamine.

Standard Operating Procedure: Optimized Reductive Amination

This self-validating protocol utilizes NaBH(OAc)₃ and Titanium isopropoxide to ensure complete imine conversion and suppress direct aldehyde reduction[2][4].

Reagents & Materials:

  • Thiazole-5-carbaldehyde (1.0 equiv, limiting reagent)

  • Cyclopentanamine (1.2 equiv)

  • Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.5 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried, argon-flushed round-bottom flask, dissolve cyclopentanamine (1.2 equiv) in anhydrous DCM. Add Ti(OiPr)₄ (1.5 equiv) via syringe.

  • Aldehyde Addition: Cool the mixture to 0 °C. Dissolve thiazole-5-carbaldehyde (1.0 equiv) in a small volume of DCM and add it dropwise over 15 minutes.

  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Self-Validation Check: Remove a 10 µL aliquot, quench with NaHCO₃, and analyze via TLC/LC-MS to confirm the disappearance of the aldehyde peak and formation of the imine.

  • Reduction: Once imine formation is confirmed, cool the reaction mixture back to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for an additional 12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C. Stir vigorously for 30 minutes. A white precipitate (titanium dioxide) will form.

  • Filtration & Extraction: Filter the suspension through a pad of Celite to remove the titanium salts, washing the pad thoroughly with DCM. Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH, 95:4:1) to yield the pure N-(thiazol-5-ylmethyl)cyclopentanamine.

References

  • Easy P2P reductive amination with NaBH(OAc)
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC - National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Troubleshooting

Technical Support Center: N-(thiazol-5-ylmethyl)cyclopentanamine Stability &amp; Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(thiazol-5-ylmethyl)cyclopentanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(thiazol-5-ylmethyl)cyclopentanamine . This compound, characterized by a secondary amine bridged to a thiazole ring, presents unique stability challenges at room temperature. This guide provides actionable troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure the integrity of your drug development workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my purified N-(thiazol-5-ylmethyl)cyclopentanamine degrade or discolor when stored at room temperature on the benchtop? A1: The instability is primarily driven by the secondary amine moiety. Secondary amines are fundamentally less stable than primary or tertiary amines due to their high nucleophilicity, making them prime targets for oxidative degradation [1][1]. At room temperature, ambient oxygen (O₂) initiates electron abstraction from the nitrogen lone pair, forming a highly reactive amine radical [2][2]. This radical pathway leads to the formation of N-oxides, hydroxylamines, and complex polymeric colored species [3][3].

Q2: Is the thiazole ring responsible for this instability? A2: No. The thiazole ring itself is aromatic and relatively stable under standard laboratory conditions. The primary locus of degradation is the secondary amine and the adjacent methylene bridge (C-N bond). Oxidative stress targets the amine, leading to C-N cleavage (dealkylation) and the generation of primary amines and aldehydes [4][4].

Q3: My sample formed an insoluble precipitate overnight. Is this thermal degradation? A3: Thermal degradation of amines typically requires elevated temperatures (e.g., >100°C) [5][5]. At room temperature, precipitation is almost exclusively caused by atmospheric CO₂ absorption. Secondary amines readily undergo a nucleophilic attack on CO₂ to form carbamate salts [5][5]. These carbamates have drastically different solubility profiles compared to the parent free base, leading to rapid precipitation in organic solvents.

Troubleshooting Guide: Diagnosing Room Temperature Instability

To effectively troubleshoot degradation, you must understand the mechanistic pathways. The diagram below illustrates the causality behind the degradation products you may observe during LC-MS analysis.

G A N-(thiazol-5-ylmethyl) cyclopentanamine B Amine Radical Intermediate A->B O2 / Trace Metals (Electron Abstraction) C N-Oxide / Hydroxylamine (+16 Da) B->C ROS Addition D Dealkylation Products (Cleavage) B->D C-N Cleavage

Fig 1. Oxidative degradation pathways of N-(thiazol-5-ylmethyl)cyclopentanamine.

Symptom: Unexplained Mass Shifts in LC-MS
  • Causality: Trace transition metals (often from stainless steel spatulas or contaminated glassware) act as powerful catalysts, facilitating the formation of reactive oxygen species (ROS) that directly oxidize the secondary amine [3][3].

  • Mitigation: Transition to metal-free handling (e.g., PTFE spatulas). Store the compound under an Argon blanket, as non-ionized amines are highly vulnerable to oxidation.

Quantitative Degradation Profiles

Use the following table to cross-reference your analytical data with known degradation pathways to isolate the root cause of instability.

Degradation PathwayTrigger / ConditionPrimary DegradantsMass Shift (Δm/z)Mitigation Strategy
N-Oxidation Ambient O₂, Trace MetalsN-oxide, Hydroxylamine+16 DaArgon blanket, passivated glassware
Dealkylation Prolonged O₂ exposureCyclopentanamine, Thiazole-5-carbaldehydeCleavage specificStore at -20°C, avoid light
Carbamate Formation Atmospheric CO₂Carbamate salt+44 DaDegassed solvents, PTFE-sealed vials

Standard Operating Procedures (SOPs) for Stability Assessment

To build a self-validating system, you must proactively map the degradation profile of your specific formulation. Relying on ambient degradation is too slow and variable. Instead, utilize a Forced Degradation Study (Stress Testing) to develop stability-indicating analytical methods [3][3].

G S1 Sample Preparation (1 mg/mL in inert solvent) S2 Stress Induction (0.1-3% H2O2 or Ambient Air) S1->S2 S3 Incubation (Room Temp, 24-72h) S2->S3 S4 Quenching & Filtration (Remove ROS/Particulates) S3->S4 S5 LC-MS/MS Analysis (Quantify Degradants) S4->S5

Fig 2. Step-by-step workflow for forced oxidative degradation testing.

Protocol 1: Forced Oxidative Degradation Study

The goal of this protocol is to achieve exactly 5-20% degradation. Exceeding 20% risks the formation of secondary degradants, which obscures the primary degradation mechanism.

  • Preparation (Self-Validation Step): Prepare a 1.0 mg/mL solution of N-(thiazol-5-ylmethyl)cyclopentanamine in HPLC-grade Acetonitrile/Water. Crucial: Prepare an identical control sample protected from the stressor to validate that degradation is caused by the stressor, not the solvent [3][3].

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to the test sample to achieve a final concentration of 0.1% to 3.0% v/v.

  • Incubation: Incubate both the stressed and control samples at room temperature (20-25°C) in the dark for 24 to 72 hours.

  • Quenching (Causality Check): Quench the residual H₂O₂ using a reducing agent (e.g., sodium metabisulfite). Why? If you do not quench the reaction, the sample will continue to oxidize while sitting in the autosampler, yielding artifactual data that misrepresents room-temperature stability.

  • Data Acquisition: Proceed to Protocol 2.

Protocol 2: LC-MS/MS Method for Degradant Quantification

To accurately capture the basic secondary amine and its degradants without peak tailing, a stability-indicating method is required [6][6].

  • Column Selection: Utilize a polar-embedded C18 column (e.g., Waters Acquity BEH Shield RP18) thermostated at 50°C. The embedded polar group shields the basic amine from unreacted silanols on the silica support, ensuring sharp peak shapes [6][6].

  • Mobile Phase: Employ a gradient of 0.01 M Potassium dihydrogen phosphate (pH 3.5) and Acetonitrile. Causality: The acidic pH ensures the secondary amine remains fully protonated, preventing chromatographic tailing and improving ionization efficiency in the MS source.

  • Detection Parameters: Perform full-scan MS (Capillary Voltage: 3.5 kV, Source Temp: 120°C) with data-dependent MS/MS to obtain fragmentation data for structural elucidation of the +16 Da (N-oxide) and dealkylation fragments [3][3].

References

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: Clean Energy | Oxford Academic URL:[Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms Source: ACS Publications URL:[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process Source: MDPI URL:[Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches Source: PMC (PubMed Central) URL:[Link]

  • Development and Validation of a Simple, Sensitive, Selective and Stability-Indicating RP-UPLC Method for the Quantitative Determination of Ritonavir and Its Related Compounds Source: Journal of Chromatographic Science | Oxford Academic URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for N-(thiazol-5-ylmethyl)cyclopentanamine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for N-(thiazol-5-ylmethyl)cyclopentanamine .

Because this analyte features both a weakly basic aromatic thiazole ring and a strongly basic secondary amine, it presents classic chromatographic challenges: severe peak tailing, unpredictable retention shifts, and poor ionization efficiency in mass spectrometry (MS). This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating analytical method.

Part 1: Analyte Profiling & The Causality of Retention

Before altering mobile phase conditions, it is critical to understand the physicochemical behavior of N-(thiazol-5-ylmethyl)cyclopentanamine:

  • Secondary Amine (pKa ~9.0): Highly protonated at low to neutral pH. This localized positive charge acts as a strong hydrogen bond donor and readily engages in secondary ion-exchange interactions with ionized silanols on the silica backbone of the stationary phase[1].

  • Thiazole Ring (pKa ~2.5): A weakly basic heteroaromatic system. It remains neutral under most standard reversed-phase (RP) conditions but can become protonated at highly acidic pH levels (pH < 2.5)[2].

  • Cyclopentyl Group: Provides the primary hydrophobic surface area for partitioning into the C18/C8 stationary phase.

Mechanism of Peak Tailing

The primary cause of peak tailing for basic compounds like our target analyte is the secondary interaction with acidic silanol groups (Si-OH) on the column packing[1]. These silanols deprotonate at values above pH ~3.5, engaging in strong ion-exchange with the positively charged secondary amine[3].

TailingMechanism A Analyte Injection (N-(thiazol-5-ylmethyl)cyclopentanamine) B Mobile Phase pH > 4.0 A->B C Mobile Phase pH < 3.0 A->C D Silanols Ionized (Si-O⁻) Secondary Amine Protonated (NH₂⁺) B->D E Silanols Neutralized (Si-OH) Secondary Amine Protonated (NH₂⁺) C->E F Strong Ion-Exchange Result: Severe Peak Tailing D->F G Hydrophobic Partitioning Result: Symmetrical Peak E->G

Fig 1: Causality of peak tailing driven by mobile phase pH and silanol ionization.

Part 2: Troubleshooting Guide & FAQs

Q1: My analyte elutes with an extreme tailing factor (Tf > 2.0). How do I correct this without changing my C18 column?

A1: You must suppress the ion-exchange interactions. You have two thermodynamic pathways to achieve this:

  • Pathway A (Low pH Strategy): Drop the mobile phase pH to ≤ 2.5 using 0.1% Formic Acid (MS compatible) or 0.1% Phosphoric Acid (UV only)[2]. This protonates (neutralizes) the surface silanols, shutting down the ion-exchange pathway.

  • Pathway B (High pH Strategy): Raise the mobile phase pH to ≥ 10.0 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This deprotonates your secondary amine, rendering the molecule neutral. Caution: This requires a hybrid-silica or polymer-based column designed to withstand high pH[1].

Q2: I lowered the pH to 2.5 using Formic Acid, the peak shape improved, but now the compound elutes at the solvent front (k' < 1). Why?

A2: By lowering the pH, you fully protonated both the secondary amine and potentially the thiazole ring. Ionizing compounds behave as highly polar species, drastically reducing their hydrophobic interaction with the alkyl stationary phase[3]. Resolution: To increase retention while maintaining low pH, you must either:

  • Decrease the strong solvent (Acetonitrile/Methanol) percentage to 2-5% for an isocratic hold.

  • Introduce a volatile ion-pairing reagent like Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA). TFA will form a neutral, hydrophobic ion-pair complex with the protonated amine, increasing retention and further masking silanols. Note: TFA can suppress MS signals; use HFBA if MS sensitivity is critical.

Q3: I am transferring my method from HPLC-UV to LC-MS/MS. Can I keep my phosphate buffer?

A3: No. Phosphate buffers are non-volatile and will rapidly precipitate in the MS source, causing catastrophic signal loss and hardware damage. For Mass-Spec (MS) compatible applications, phosphoric acid must be replaced with formic acid or ammonium formate[2],[4].

Part 3: Quantitative Data & Mobile Phase Selection Matrix

The following table summarizes the causal effects of different mobile phase additives on the chromatography of N-(thiazol-5-ylmethyl)cyclopentanamine.

Mobile Phase Additive (Aqueous)pH RangeAnalyte StateSilanol StateExpected Retention (k')Expected Peak ShapeMS Compatibility
0.1% Phosphoric Acid ~2.0Fully ProtonatedNeutralLowExcellentNo (Non-volatile)
0.1% Formic Acid ~2.7Fully ProtonatedMostly NeutralLowGoodYes (Enhances +ESI)
0.1% TFA ~2.0Ion-PairedNeutralModerateExcellentModerate (Ion suppression)
10 mM Ammonium Acetate ~6.8ProtonatedIonizedLowPoor (Tailing)Yes
10 mM Ammonium Bicarbonate (pH 10) ~10.0NeutralIonizedHighExcellentYes

Part 4: Validated Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies. We provide two distinct protocols based on your detector configuration.

Protocol A: LC-MS/MS Optimized Method (Low pH / Formic Acid)

Best for high-sensitivity pharmacokinetics or impurity profiling.

System Preparation:

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly. Filter through a 0.22 µm membrane if not using pre-filtered LC-MS grade solvents.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid.

  • Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser or ultrasonic bath to prevent micro-bubble formation[5].

Chromatographic Conditions:

  • Column: Base-deactivated C18 or polar-embedded C18 (e.g., 50 mm x 2.1 mm, 1.7 µm for UPLC).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks)[3].

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar protonated analyte)

    • 1.0 - 4.0 min: 5% to 60% B (Linear ramp)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 7.0 min: 5% B (Re-equilibration)

Protocol B: HPLC-UV Optimized Method (High pH / Free Base)

Best for routine purity analysis and stability-indicating assays where MS is not required, utilizing the hydrophobicity of the neutral amine.

System Preparation:

  • Aqueous Phase (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (yields 10 mM). Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.45 µm nylon membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Chromatographic Conditions:

  • Column: High-pH stable Hybrid C18 (e.g., Waters XBridge or equivalent, 150 mm x 4.6 mm, 5 µm). Critical: Do not use standard silica columns, as they will dissolve at pH 10.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Isocratic Elution: 40% A / 60% B. (Adjust ratio ±10% based on exact retention factor requirements).

MethodSelection Start Select Method for N-(thiazol-5-ylmethyl)cyclopentanamine Detector What is the primary detector? Start->Detector MS Mass Spectrometry (LC-MS/MS) Detector->MS UV UV-Vis / PDA Detector->UV LowPH Protocol A: Low pH (pH 2.7) 0.1% Formic Acid Base-Deactivated Column MS->LowPH UV->LowPH If column is not High-pH stable HighPH Protocol B: High pH (pH 10.0) 10mM NH₄HCO₃ Hybrid-Silica Column UV->HighPH

Fig 2: Decision tree for selecting the appropriate mobile phase optimization strategy.

References

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available at:[Link]

  • Analytical Chemistry - ACS Publications. Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing N-(thiazol-5-ylmethyl)cyclopentanamine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of N-(thiazol-5-ylmethyl)cyclopentanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of N-(thiazol-5-ylmethyl)cyclopentanamine . This molecule presents unique formulation challenges due to the presence of a secondary amine, a thiazole ring, and a benzylic-like bridging carbon.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the scientific integrity of your assays and long-term storage solutions.

Diagnostic Overview: Mechanisms of Degradation

To effectively stabilize N-(thiazol-5-ylmethyl)cyclopentanamine, we must first understand the causality behind its degradation. The molecule possesses three primary sites susceptible to oxidative attack:

  • Secondary Amine: The nitrogen lone pair is highly nucleophilic. It is prone to direct SN​2 nucleophilic attack by trace peroxides, leading to the formation of hydroxylamines or nitrones[1].

  • Thiazole Ring: While generally stable due to its electronegativity, the sulfur atom can undergo oxidation to form sulfoxides or sulfones when exposed to strong oxidants or prolonged storage in dimethyl sulfoxide (DMSO)[2].

  • Thiazol-5-ylmethyl (Benzylic) Position: The carbon bridging the amine and the thiazole ring is susceptible to radical-mediated auto-oxidation. This is often catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) via Fenton-like chemistry[1].

G API N-(thiazol-5-ylmethyl)cyclopentanamine (Intact API) AmineOx Secondary Amine Oxidation (Hydroxylamines, Nitrones) API->AmineOx Peroxides / ROS ThiazoleOx Thiazole S-Oxidation (Sulfoxides, Sulfones) API->ThiazoleOx DMSO / Strong Oxidants BenzylOx Benzylic Auto-oxidation (Peroxides, Cleavage) API->BenzylOx Trace Metals / O2

Fig 1. Primary oxidative degradation pathways of N-(thiazol-5-ylmethyl)cyclopentanamine.

Troubleshooting Guide

Q: My compound degrades rapidly when stored as a stock solution in DMSO. How do I prevent this? A: DMSO is a sulfoxide and can act as a mild oxidizing agent, particularly at room temperature, leading to the oxidation of the thiazole sulfur[2]. Furthermore, DMSO is hygroscopic; absorbed water can introduce dissolved oxygen. Causality & Solution: Prepare stock solutions in high-purity, anhydrous DMSO, aliquot into single-use vials, and store at -20°C or -80°C[2]. Purge the headspace with Argon before sealing. If degradation persists, switch to an alternative aprotic solvent like anhydrous acetonitrile or DMF.

Q: I am observing peroxide-mediated degradation in my aqueous buffer formulations. What additives can I use? A: Aqueous buffers often contain dissolved oxygen and trace transition metals that catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction[1]. Causality & Solution: Implement a synergistic dual-additive strategy. Butylated hydroxytoluene (BHT) is a radical scavenger highly effective at interrupting auto-oxidation chain reactions[3]. Combining BHT with Ethylenediaminetetraacetic acid (EDTA) provides optimal stability; EDTA chelates pro-oxidant metals, preventing them from initiating the radical cascade, while BHT neutralizes any formed radicals[4],.

Self-Validating Experimental Protocols

Protocol A: Freeze-Pump-Thaw (FPT) Degassing of Solvents

Purpose: To rigorously remove dissolved oxygen from solvents prior to API dissolution. This method leverages Henry's Law, utilizing the pressure dependence of gas solubility[5].

  • Preparation: Transfer the desired solvent into a heavy-walled Schlenk flask. Do not fill beyond 50% capacity to prevent shattering during expansion[5],[6].

  • Freeze: Submerge the flask in a liquid nitrogen (or dry ice/acetone) Dewar until the solvent is completely frozen. Critical Safety Step: Ensure the flask is sealed from the inert gas line during freezing to prevent liquid oxygen condensation, which is highly explosive[7],[6].

  • Pump: Open the stopcock to a high vacuum line for 10–15 minutes to evacuate the headspace[8].

  • Thaw: Close the stopcock to isolate the flask under static vacuum. Remove from the cold bath and allow it to thaw in a tepid water bath. You will observe bubbles of dissolved gas escaping the liquid[5].

  • Iterate: Repeat the Freeze-Pump-Thaw cycle two more times (total of three cycles) to ensure complete deoxygenation[7],[9].

  • Backfill: After the final thaw, backfill the flask with high-purity Argon or Nitrogen[8].

Protocol B: Stabilized Formulation Workflow

Purpose: To prepare a stabilized stock solution of N-(thiazol-5-ylmethyl)cyclopentanamine that validates its own stability.

  • Solvent Prep: Prepare the base buffer/solvent and degas using the FPT method (Protocol A).

  • Additive Integration: Dissolve EDTA (final concentration 1 mM) into the aqueous phase to chelate trace metals[10]. Dissolve BHT (final concentration 0.05% w/v) into a small volume of miscible organic solvent (e.g., ethanol or degassed DMSO) before integrating into the main solution[4].

  • API Dissolution: Add the API to the stabilized solvent under an Argon blanket.

  • Self-Validation (LC-MS): Take a baseline aliquot (T=0). Subject a test vial to accelerated stress (40°C for 48 hours) alongside a control vial lacking BHT/EDTA. Analyze via LC-MS. The stabilized formulation should show <1% hydroxylamine/sulfoxide formation, validating the protocol[2].

G Start 1. Prepare Base Solvent Degas 2. Degas Solvent (Freeze-Pump-Thaw) Start->Degas Additives 3. Add Stabilizers (0.05% BHT + 1mM EDTA) Degas->Additives API 4. Dissolve API (Under Argon Blanket) Additives->API Validate 5. LC-MS Validation (Stress Test vs Control) API->Validate

Fig 2. Step-by-step self-validating workflow for formulating oxidation-prone APIs.

Quantitative Stability Data

The following table summarizes the expected stability of N-(thiazol-5-ylmethyl)cyclopentanamine (10 mM) across various formulation conditions, demonstrating the quantitative impact of the protocols described above.

Formulation ConditionAtmosphereAdditivesStorage TempPurity at 1 MonthPrimary Degradant
Standard Aqueous BufferAirNone25°C~82.5%Hydroxylamine (Amine Ox)
Standard Aqueous BufferAir1 mM EDTA25°C~89.0%Hydroxylamine (Amine Ox)
Degassed Buffer (FPT)ArgonNone4°C~95.2%Thiazole Sulfoxide
Degassed Buffer (FPT) Argon BHT + EDTA 4°C >99.1% Not detected
Anhydrous DMSOAirNone25°C~85.3%Thiazole Sulfoxide[2]
Anhydrous DMSO Argon None -20°C >99.3% Not detected[2]

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid instead of BHT to prevent oxidation? A: Proceed with extreme caution. While ascorbic acid is an antioxidant, in the presence of trace iron, it can reduce Fe(III) back to catalytically active Fe(II). This actually promotes the Fenton reaction and accelerates amine oxidation (known as the Udenfriend system)[1]. BHT is the preferred radical scavenger for secondary amines.

Q: Does the pH of my solution affect the oxidation rate? A: Yes. The secondary amine is most vulnerable to nucleophilic oxidation when it is deprotonated (in its free base form)[1]. Formulating the solution at a mildly acidic pH (e.g., pH 4.5–5.5) protonates the amine, significantly reducing its nucleophilicity and its susceptibility to direct peroxide attack.

Q: Is sparging with nitrogen just as good as Freeze-Pump-Thaw? A: Sparging (bubbling inert gas through the solvent) is effective for bulk solvents but is generally less rigorous than the FPT technique for completely removing dissolved oxygen[6]. For highly sensitive analytical standards or long-term stock solutions, FPT is the gold standard[8].

References

  • [7] 8: Freeze-Pump-Thaw - Chemistry LibreTexts. LibreTexts. 7

  • [8] How To: Degas Solvents - Department of Chemistry. University of Rochester. 8

  • [5] Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. JoVE. 5

  • [9] 8.5 - No-Air Techniques Guide. MIT OpenCourseWare. 9

  • [6] Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids. Oregon State University. 6

  • [2] Improving the stability of thiazole compounds in DMSO for long-term storage. Benchchem. 2

  • [3] Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed (NIH). 3

  • [4] How to Integrate Butylated Hydroxytoluene in Cosmetic Formulations for Stability. PatSnap. 4

  • Antioxidant Solutions for Mayonnaise, Dressing, and Oil-in-Water Emulsions. Camlinfs.

  • [10] Comparative study of the antioxidant capability of EDTA and Irganox. PMC (NIH). 10

  • [1] CHAPTER 3: Oxidative Degradation - Books. The Royal Society of Chemistry. 1

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of N-(thiazol-5-ylmethyl)cyclopentanamine

Welcome to the technical support center for N-(thiazol-5-ylmethyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(thiazol-5-ylmethyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these hurdles in your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven strategies.

Understanding the Challenge: Why Low Bioavailability?

Low oral bioavailability of a drug candidate like N-(thiazol-5-ylmethyl)cyclopentanamine can stem from a combination of physicochemical and physiological factors. Before troubleshooting, it's crucial to understand the potential underlying causes.

Initial Assessment: What is limiting the bioavailability of my compound?

The low bioavailability of N-(thiazol-5-ylmethyl)cyclopentanamine is likely due to one or more of the following factors:

  • Poor Aqueous Solubility: The thiazole ring, while important for biological activity, can contribute to low water solubility.[1][2] The cyclopentanamine moiety also adds to the lipophilic nature of the molecule. Poor solubility limits the dissolution of the compound in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3][4]

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound travels through the portal vein to the liver before reaching systemic circulation.[5][6] The liver is a major site of drug metabolism, and enzymes like cytochrome P450s (CYPs) can significantly reduce the amount of active drug reaching the bloodstream.[7][8] Thiazole-containing compounds are known to be substrates for CYPs and can undergo ring-opening metabolism.[9][10][11]

  • Efflux by Transporters: P-glycoprotein (P-gp) is an efflux transporter protein found in the intestinal lining that actively pumps drugs back into the gut lumen, thereby reducing their net absorption.[12][13][14] Amine-containing compounds can be substrates for P-gp.[15]

  • Chemical Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

The following diagram illustrates the primary barriers to oral bioavailability that N-(thiazol-5-ylmethyl)cyclopentanamine may encounter.

G cluster_gut Gastrointestinal Tract cluster_liver Liver Compound Compound Dissolution Dissolution Compound->Dissolution Solubility Absorption Absorption Dissolution->Absorption P-gp_Efflux P-gp Efflux Absorption->P-gp_Efflux Metabolism_Gut Gut Wall Metabolism Absorption->Metabolism_Gut Portal_Vein Portal_Vein Absorption->Portal_Vein To Liver Metabolism_Liver First-Pass Metabolism Portal_Vein->Metabolism_Liver Systemic_Circulation Systemic Circulation Metabolism_Liver->Systemic_Circulation Reduced Bioavailability

Caption: Barriers to Oral Bioavailability.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may be facing.

Category 1: Solubility and Dissolution Enhancement

FAQ 1: My compound shows poor solubility in aqueous media. What formulation strategies can I employ to improve its dissolution?

Poor aqueous solubility is a common starting point for low bioavailability.[3][4] Several formulation strategies can be explored to enhance the solubility and dissolution rate of N-(thiazol-5-ylmethyl)cyclopentanamine.

Option 1: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are an excellent choice for lipophilic compounds as they can maintain the drug in a solubilized state within the GI tract, bypassing the dissolution step that often limits absorption.[3][4][16][17][18]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous fluids of the GI tract.[16]

Formulation TypeDroplet SizeKey Components
SEDDS 250 nm - 1 µmOil, Surfactant, Co-solvent
SMEDDS < 250 nmOil, Surfactant, Co-solvent

Experimental Protocol: Screening for an Optimal SMEDDS Formulation

  • Solubility Studies: Determine the solubility of N-(thiazol-5-ylmethyl)cyclopentanamine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-microemulsifying region.

  • Formulation Preparation: Prepare several formulations within the identified region by vortexing the components until a clear solution is formed.

  • Characterization:

    • Droplet Size Analysis: Dilute the formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Emulsification Time: Assess the time taken for the formulation to form a microemulsion in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • In Vitro Dissolution Studies: Perform dissolution tests using a USP Type II apparatus to compare the release profile of the SMEDDS formulation with the unformulated compound.

Option 2: Nanoparticle Formulations

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[19][20][21][22]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs.[17][18][23]

Experimental Protocol: Preparation of SLNs by High-Pressure Homogenization

  • Lipid and Drug Melting: Melt the solid lipid (e.g., glyceryl monostearate) and dissolve N-(thiazol-5-ylmethyl)cyclopentanamine in the molten lipid.

  • Aqueous Phase Preparation: Prepare a hot aqueous solution containing a surfactant (e.g., Poloxamer 188).

  • Pre-emulsion Formation: Add the hot lipid phase to the aqueous phase and homogenize at high speed to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to form the SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the SLN dispersion.

    • Entrapment Efficiency: Determine the amount of drug encapsulated within the SLNs.

    • In Vitro Drug Release: Study the drug release profile from the SLNs using a dialysis bag method.

The workflow for selecting a suitable formulation strategy is depicted below.

G cluster_LBDDS LBDDS Evaluation cluster_Nano Nanoparticle Evaluation Start Low Aqueous Solubility LBDDS Lipid-Based Delivery Start->LBDDS Nanoparticles Nanoparticle Formulation Start->Nanoparticles Prodrug Prodrug Approach Start->Prodrug Amorphous Amorphous Solid Dispersion Start->Amorphous SEDDS SEDDS/SMEDDS LBDDS->SEDDS SLN SLNs/NLCs Nanoparticles->SLN LBDDS_Char Characterization SEDDS->LBDDS_Char LBDDS_Diss In Vitro Dissolution LBDDS_Char->LBDDS_Diss Nano_Char Characterization SLN->Nano_Char Nano_Release In Vitro Release Nano_Char->Nano_Release

Caption: Formulation Strategy Selection Workflow.

Category 2: Mitigating First-Pass Metabolism and Efflux

FAQ 2: I suspect that my compound is undergoing significant first-pass metabolism. How can I confirm this and what can be done to bypass it?

Extensive first-pass metabolism is a major barrier to oral bioavailability for many drugs.[5][6][7][8]

Diagnostic Step: In Vitro Metabolism Studies

To confirm if N-(thiazol-5-ylmethyl)cyclopentanamine is a substrate for metabolic enzymes, you can perform in vitro studies using:

  • Liver Microsomes: These are subcellular fractions that contain a high concentration of CYP enzymes.

  • Hepatocytes: These are whole liver cells that provide a more complete picture of hepatic metabolism.

Experimental Protocol: Metabolic Stability Assay using Liver Microsomes

  • Incubation: Incubate N-(thiazol-5-ylmethyl)cyclopentanamine with liver microsomes (human, rat, or mouse) in the presence of NADPH (a cofactor for CYP enzymes).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Interpretation: A rapid decrease in the parent compound concentration over time indicates high metabolic clearance.

Mitigation Strategy: Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[15][24] For N-(thiazol-5-ylmethyl)cyclopentanamine, the secondary amine is a potential site for derivatization to mask it from metabolic enzymes.[15][25]

  • Amide Prodrugs: The amine can be converted to an amide, which is generally more stable and can be designed to be cleaved by specific enzymes in the body.[]

Experimental Protocol: Synthesis and Evaluation of an Amide Prodrug

  • Synthesis: React N-(thiazol-5-ylmethyl)cyclopentanamine with an appropriate acyl chloride or anhydride to form the amide prodrug.

  • Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.

  • In Vitro Stability: Evaluate the stability of the prodrug in simulated gastric and intestinal fluids, as well as in plasma and liver microsomes to ensure it is stable until it reaches the systemic circulation and then gets converted to the active drug.

  • In Vivo Pharmacokinetic Studies: Administer the prodrug orally to an animal model (e.g., rats) and measure the plasma concentrations of both the prodrug and the parent drug over time to determine if the bioavailability is improved.

FAQ 3: How can I determine if my compound is a substrate for P-gp efflux and how can this be overcome?

P-gp efflux can significantly limit the absorption of drugs from the intestine.[12][13][14][27]

Diagnostic Step: In Vitro Permeability Assays

  • Caco-2 Cell Monolayer Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal barrier and expresses efflux transporters like P-gp.[28][29]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

  • Permeability Measurement:

    • Apical to Basolateral (A-B): Add the compound to the apical (upper) side and measure its appearance on the basolateral (lower) side over time. This represents absorption.

    • Basolateral to Apical (B-A): Add the compound to the basolateral side and measure its appearance on the apical side. This represents efflux.

  • Efflux Ratio Calculation: Calculate the efflux ratio (B-A permeability / A-B permeability). An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.

Mitigation Strategies:

  • Co-administration with a P-gp Inhibitor: While not a viable long-term strategy for drug development due to potential drug-drug interactions, co-administering a known P-gp inhibitor (e.g., verapamil) in preclinical studies can confirm the role of P-gp in limiting absorption.[13]

  • Formulation Approaches:

    • Lipid-Based Formulations: Some lipid excipients and surfactants used in LBDDS can inhibit P-gp function.[16][24]

    • Nanoparticles: Encapsulating the drug in nanoparticles can help it bypass efflux transporters.[24]

The logical flow for investigating and overcoming metabolic and efflux barriers is shown below.

G Start Suspected Metabolism/Efflux Metabolism_Test In Vitro Metabolism Assay Start->Metabolism_Test Efflux_Test Caco-2 Permeability Assay Start->Efflux_Test High_Metabolism High Metabolism? Metabolism_Test->High_Metabolism High Clearance High_Efflux P-gp Substrate? Efflux_Test->High_Efflux Efflux Ratio > 2 Prodrug Prodrug Strategy High_Metabolism->Prodrug Yes Formulation Formulation Strategy (LBDDS/Nano) High_Efflux->Formulation Yes

Caption: Troubleshooting Metabolism and Efflux.

Summary of Troubleshooting Strategies

IssueDiagnostic TestPrimary StrategySecondary Strategy
Poor Solubility Aqueous solubility testingLipid-Based Formulations (SMEDDS)Nanoparticle Formulations (SLNs)
First-Pass Metabolism Liver microsome stability assayProdrug SynthesisAlternative routes of administration
P-gp Efflux Caco-2 permeability assayFormulation with P-gp inhibiting excipientsCo-administration with P-gp inhibitor (preclinical)

By systematically diagnosing the cause of low bioavailability and applying the appropriate formulation or medicinal chemistry strategies, you can significantly improve the pharmacokinetic profile of N-(thiazol-5-ylmethyl)cyclopentanamine and advance your research and development efforts.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-based drug delivery systems. Journal of Pharmaceutical Sciences, 103(9), 2493-2513.
  • (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • Krise, J. P., & Stella, V. J. (2007). Prodrugs for Amines. In Prodrugs (pp. 801-831). Springer.
  • Krise, J. P., Zygmunt, J., Both, D. A., & Stella, V. J. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 42(16), 3094-3100.
  • (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Li, D., & Huang, L. (2008). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology, 8(6), 2761-2771.
  • (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma.
  • (2022, April 16). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
  • S. P., & P. R. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1243542.
  • (2025, August 12). What is the role of P-glycoprotein in drug absorption?. Testbook.
  • (2014, April 16). P-glycoprotein and its role in drug-drug interactions. UQ eSpace.
  • (n.d.). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
  • (2023, August 28). Study of First-Pass Metabolism and its Uses. Walsh Medical Media.
  • S, P., & P, R. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1243542.
  • (n.d.). Compilation of a series of published prodrug approaches to amine drugs.
  • Wacher, V. J., Salphati, L., & Benet, L. Z. (2001). Role of P-glycoprotein in pharmacokinetics: clinical implications. Advanced Drug Delivery Reviews, 46(1-3), 221-240.
  • (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254.
  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(10), 206.
  • (2026, February 10). Advancements in Polymer- and Lipid-Based Nanoparticles for Enhancing Drug Solubility, Stability, and Bioavailability. Frontiers.
  • Feng, M. R., & Chen, X. (2004). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics, 1(6), 425-435.
  • (n.d.).
  • (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability. OSF.
  • Ceylan, M. (2025). In vitro models of the human intestine for better prediction of drug absorption, pre-systemic metabolism, and bioavailability. Diva-portal.org.
  • (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI.
  • (n.d.). First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. Pharmacist's Guide.
  • (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research.
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  • (2023, September 22). Video: First Pass Effect. JoVE.
  • Sharma, V., Kumar, P., & Pathak, D. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Krise, J. P., Zygmunt, J., Both, D. A., & Stella, V. J. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 42(16), 3094-3100.
  • (2024, December 26).
  • (n.d.). Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online.
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  • Kayla, D. (2024). Development of In Silico Models for Predicting Drug Absorption and Metabolism. Journal of Chemical and Pharmaceutical Research, 16(9), 196.
  • (n.d.). Thiazole. PubChem.
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  • (n.d.). Buy n-(Thiazol-5-ylmethyl)cycloheptanamine (EVT-13423983). EvitaChem.
  • (n.d.). N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride. PubChemLite.
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  • (n.d.). N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride. NextSDS.
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  • Kumar, S., et al. (2004). In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases. Drug Metabolism and Disposition, 32(9), 1015-1022.

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Troubleshooting

n-(thiazol-5-ylmethyl)cyclopentanamine storage conditions and shelf life optimization

Welcome to the Technical Support Center for N-(thiazol-5-ylmethyl)cyclopentanamine . As a bifunctional building block featuring both a thiazole moiety and a secondary amine, this compound presents unique stability and ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(thiazol-5-ylmethyl)cyclopentanamine . As a bifunctional building block featuring both a thiazole moiety and a secondary amine, this compound presents unique stability and handling challenges. This guide provides drug development professionals and analytical chemists with evidence-based protocols, mechanistic troubleshooting steps, and self-validating workflows to prevent degradation and optimize shelf life.

Section 1: Fundamental Storage Parameters & Shelf-Life Data

The stability of N-(thiazol-5-ylmethyl)cyclopentanamine is highly dependent on its physical state and environmental exposure. The secondary amine is prone to carbamate formation and N-nitrosation, while the thiazole ring is susceptible to S-oxidation.

Table 1: Quantitative Storage Parameters and Expected Shelf-Life

Physical StateTemperatureAtmosphereLight ExposureContainer TypeExpected Shelf Life
Neat Solid/Liquid -20°CArgon / NitrogenProtect from UVAmber glass, PTFE-lined cap24 Months
DMSO Stock (50 mM) -80°CArgon / NitrogenDark storageLow-bind amber microtube6 Months
Aqueous Working Sol. 4°CAmbientProtect from UVStandard microtube< 24 Hours (Prepare fresh)

Section 2: Mechanistic Troubleshooting & FAQs

Q1: Why is my N-(thiazol-5-ylmethyl)cyclopentanamine stock in DMSO losing potency over time? A1: Thiazole compounds stored in Dimethyl Sulfoxide (DMSO) are highly susceptible to S-oxidation. DMSO acts as a mild oxidizing agent, gradually converting the electron-rich sulfur in the thiazole ring to a sulfoxide or sulfone[1]. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, accelerating the hydrolysis of the compound.

  • Causality: Elevated temperatures and light exposure catalyze the transfer of oxygen from DMSO to the thiazole sulfur.

  • Solution: Store solutions in high-purity, anhydrous DMSO at -80°C. Aliquot the stock immediately upon preparation to strictly avoid freeze-thaw cycles.

Q2: I observed an unexpected mass shift (+29 Da) during accelerated stability testing. What is this impurity? A2: A +29 Da mass shift (addition of NO, loss of H) is the hallmark of N-nitrosation . Secondary amines like N-(thiazol-5-ylmethyl)cyclopentanamine are highly prone to artifactual N-nitrosation. This frequently occurs during accelerated stability testing if saturated sodium nitrite (NaNO₂/H₂O) solutions are used to control relative humidity in stability chambers[2].

  • Causality: Nitrite ions volatilize or react with atmospheric moisture to form reactive nitrogen species (e.g., N₂O₃), which readily attack the nucleophilic secondary amine nitrogen to form a nitrosamine.

  • Solution: Immediately replace NaNO₂ with saturated potassium iodide (KI) solutions for humidity control in your stability chambers[2].

Q3: My neat sample has become highly viscous or formed an insoluble crust around the cap. What happened? A3: The compound has reacted with atmospheric carbon dioxide (CO₂). Secondary amines react rapidly with CO₂ to form stable, often insoluble carbamate salts.

  • Causality: The nucleophilic secondary amine attacks the electrophilic carbon of CO₂, leading to a carbamate dimer network that alters the physical state and solubility of the API.

  • Solution: Always purge the headspace of the storage vial with Argon or Nitrogen gas before sealing.

Degradation API N-(thiazol-5-ylmethyl) cyclopentanamine Oxidation S-Oxidation (Thiazole Ring) API->Oxidation DMSO / O2 / Light Nitrosation N-Nitrosation (Secondary Amine) API->Nitrosation NaNO2 / NOx Carbamate Carbamate Formation (CO2 Exposure) API->Carbamate Atmospheric CO2

Caption: Primary chemical degradation pathways of N-(thiazol-5-ylmethyl)cyclopentanamine.

Section 3: Self-Validating Experimental Protocols

To ensure the integrity of your compound, implement the following self-validating workflows. By embedding internal quality checks into the procedure, the protocol inherently verifies its own success.

Protocol 1: Inert Aliquoting Workflow for Long-Term Storage

Objective: Prevent carbamate formation and S-oxidation during the preparation of master stocks.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed bulk API container from -20°C storage and place it in a desiccator at room temperature for 60 minutes. Causality: Opening cold vials causes immediate condensation of atmospheric moisture, ruining the anhydrous state.

  • Glove Box Transfer: Transfer the equilibrated vial, anhydrous DMSO, and amber microtubes into a nitrogen-purged glove box (O₂ < 5 ppm, H₂O < 5 ppm).

  • Solubilization: Dissolve the compound in the anhydrous DMSO to achieve a master stock concentration of 50 mM. Vortex gently until visually clear.

  • Aliquoting: Dispense 50 µL single-use aliquots into the amber, low-bind microtubes.

  • Sealing & Storage: Cap tightly, wrap the seals with Parafilm, and transfer immediately to a -80°C freezer[1].

  • Self-Validation Check: Thaw one random aliquot after 24 hours and perform a Karl Fischer titration. Validation criteria: Water content must be <0.1%. If >0.1%, the glove box atmosphere or DMSO was compromised, and the batch must be flagged.

Workflow Start Bulk API Equilibration GloveBox N2 Glove Box Handling Start->GloveBox Aliquot Aliquot in Anhydrous DMSO GloveBox->Aliquot Store Store at -80°C (Amber Vials) Aliquot->Store Validate Karl Fischer Validation (<0.1%) Store->Validate

Caption: Step-by-step self-validating workflow for the inert handling and storage of secondary amine stocks.

Protocol 2: Forced Degradation Profiling (LC-MS)

Objective: Identify the specific degradation sensitivities of your batch to optimize downstream assay buffers.

Step-by-Step Methodology:

  • Preparation: Prepare four 10 mM aliquots of the compound in anhydrous DMSO.

  • Stress Conditions:

    • Control: Store at -80°C in the dark under Argon.

    • Oxidative Stress: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours[1].

    • Thermal Stress: Incubate 1 mL of stock at 60°C for 7 days[1].

    • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours[1].

  • Neutralization & Quenching: Quench oxidative samples with 10% sodium thiosulfate. Neutralize base hydrolysis samples with 1 M HCl to prevent LC column degradation.

  • LC-MS Analysis: Run samples using a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Self-Validation Check: The Control sample must demonstrate >99% purity by UV peak area. If the control shows <95% purity, the baseline stock is already compromised, invalidating the stress test. The assay must be restarted with a freshly synthesized or purified batch.

References

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control National Institutes of Health (NIH) / PubMed [Link]

Sources

Optimization

resolving co-elution peaks for n-(thiazol-5-ylmethyl)cyclopentanamine in LC-MS

Topic: Resolving Co-elution Peaks for N-(thiazol-5-ylmethyl)cyclopentanamine Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions rega...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution Peaks for N-(thiazol-5-ylmethyl)cyclopentanamine

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the liquid chromatography-mass spectrometry (LC-MS) analysis of n-(thiazol-5-ylmethyl)cyclopentanamine. As a polar, basic compound, this analyte presents unique challenges, particularly the co-elution with structurally similar impurities or endogenous matrix components. This resource is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve these complex separation issues.

Section 1: Understanding and Identifying Co-elution

Before a problem can be solved, it must be accurately identified. Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1] This compromises accurate quantification and identification.

Question: How can I determine if a single chromatographic peak actually contains co-eluting compounds?

Answer:

Identifying co-elution requires looking beyond a symmetrical peak shape, as perfectly co-eluting compounds can produce a deceptively clean peak.[1] A multi-step approach using both your chromatographic and mass spectrometric data is the most reliable method.

1. Visual Inspection of the Chromatogram:

  • Peak Shoulders or Tailing: The most obvious signs are shoulders on the peak or excessive tailing, which can indicate the presence of a closely eluting compound.[1][2] A shoulder is a sharp discontinuity in the peak slope, whereas tailing is a more gradual decline.[1]

  • Peak Broadening: Compare the peak width of your analyte to that of a pure standard injected under the same conditions. Unusually broad peaks can suggest a hidden component.

2. Leveraging the Mass Spectrometry Detector: The mass spectrometer is your most powerful tool for detecting co-elution because it adds a second dimension of separation based on the mass-to-charge ratio (m/z).[3]

  • Extracted Ion Chromatograms (XICs): Instead of viewing the Total Ion Chromatogram (TIC), extract the specific m/z for your target analyte, n-(thiazol-5-ylmethyl)cyclopentanamine, and any expected impurities. If the peak shapes or apex retention times differ between the XICs, you have co-elution.

  • Mass Spectral Purity Analysis: Modern data systems allow you to inspect the mass spectra across the width of a single chromatographic peak.

    • Procedure: Acquire mass spectra at the beginning (upslope), apex, and end (downslope) of the peak.

    • Interpretation: If the peak is pure, the mass spectra will be identical at all points. If co-eluting compounds are present, the ratio of ions will change across the peak, resulting in different mass spectra.[1] For example, you may see the appearance of new m/z values or a significant change in the relative abundance of background ions.

Section 2: Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This section provides a systematic, question-driven approach to resolving co-elution, focusing first on chromatographic strategies, which physically separate the compounds, and then on mass spectrometric solutions.

Workflow for Troubleshooting Co-elution

The following diagram outlines a logical workflow for addressing co-elution issues.

CoElution_Workflow cluster_0 Problem Identification cluster_1 Chromatographic Optimization (Primary Strategy) cluster_2 Mass Spectrometric Resolution (Secondary Strategy) cluster_3 Resolution Start Observe Peak Asymmetry or Suspect Co-elution Check_MS Examine Mass Spectra Across Peak (Upslope, Apex, Downslope) Start->Check_MS Spectra_Match Are Spectra Consistent? Check_MS->Spectra_Match Adjust_pH Q: Can pH be adjusted? (Analyte is a basic amine) Spectra_Match->Adjust_pH No Resolved Peak Resolved Spectra_Match->Resolved Yes Change_Organic Q: Can organic solvent be changed? (ACN vs. MeOH) Adjust_pH->Change_Organic Adjust_Gradient Q: Can the gradient be optimized? (Flatten slope around elution time) Change_Organic->Adjust_Gradient Change_Column Q: Can stationary phase be changed? (e.g., C18 to Phenyl-Hexyl or HILIC) Not_Resolved Co-elution Persists Change_Column->Not_Resolved Adjust_Gradient->Change_Column HRMS Use High-Resolution MS (HRMS) to resolve by accurate mass MSMS Use MS/MS (Select unique precursor/product ion pairs) HRMS->MSMS MSMS->Resolved Not_Resolved->HRMS If chromatographic separation fails Retention_Mechanisms cluster_RPLC Reversed-Phase (RPLC) cluster_HILIC Hydrophilic Interaction (HILIC) RPLC_Stationary Stationary Phase Non-Polar (e.g., C18) Hydrophobic Interactions RPLC_Mobile Mobile Phase Polar (High % Water) Analyte elutes as organic % increases HILIC_Stationary Stationary Phase Polar (e.g., Silica, Amide) Partitioning into water layer HILIC_Mobile Mobile Phase Non-Polar (High % ACN) Analyte elutes as water % increases Analyte N-(thiazol-5-ylmethyl)cyclopentanamine (Polar, Basic) Analyte->RPLC_Stationary:port Poor retention at low pH Good retention at high pH Analyte->HILIC_Stationary:port Strong retention Good alternative to RPLC

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N-(thiazol-5-ylmethyl)cyclopentanamine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing N-(thiazol-5-ylmethyl)cyclopentanamine via the reductive amination of cyclopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing N-(thiazol-5-ylmethyl)cyclopentanamine via the reductive amination of cyclopentanamine and thiazole-5-carbaldehyde.

Reaction temperature is the master variable in this synthesis. It dictates the delicate balance between the kinetics of iminium ion formation, the chemoselectivity of the reducing agent, and the thermodynamic suppression of over-alkylation. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, scalable results.

Mechanistic Workflow & Temperature Influence

The synthesis proceeds via a one-pot direct reductive amination. The pathway requires precise thermal control to ensure the aldehyde and amine condense to the reactive iminium ion before the reducing agent can act, while preventing thermal degradation of the reagents.

G A Cyclopentanamine + Thiazole-5-carbaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition (20-25°C) C Iminium Ion (Reactive Species) B->C Dehydration (-H2O) D N-(thiazol-5-ylmethyl) cyclopentanamine C->D Reduction via NaBH(OAc)3 (20-25°C) E Over-alkylated Side Products C->E High Temp (>40°C) Erodes Selectivity

Mechanistic pathway and temperature dependence of N-(thiazol-5-ylmethyl)cyclopentanamine synthesis.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between internal reaction temperature and the overall reaction profile when using Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

Internal Temp (°C)Imine Formation KineticsReduction EfficiencyOverall YieldPrimary Impurity Profile
0 – 5 °C Severely HinderedStalled< 45%Unreacted thiazole-5-carbaldehyde
10 – 15 °C ModerateSlow70 – 80%Trace unreacted starting materials
20 – 25 °C Optimal Optimal > 92% Trace over-alkylation (< 1%)
40 – 45 °C RapidFast (Reagent Degrades)55 – 65%Tertiary amine (dialkylation), Aldol dimers
Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the in-process control (IPC) criteria are met.

Reagents: Thiazole-5-carbaldehyde (1.0 eq), Cyclopentanamine (1.05 eq), NaBH(OAc)₃ (1.4 eq), Anhydrous 1,2-Dichloroethane (DCE) (10 vol).

  • Step 1: Condensation Phase Charge a dry, nitrogen-purged reactor with DCE, thiazole-5-carbaldehyde, and cyclopentanamine. Maintain the internal temperature strictly at 20–25 °C .

  • Step 2: Self-Validation (IPC 1) Stir for 30–60 minutes. Validation check: Pull an aliquot for HPLC/TLC analysis. Confirm the complete disappearance of the thiazole-5-carbaldehyde peak. The reaction must be entirely driven to the imine/iminium intermediate before reduction begins.

  • Step 3: Controlled Reduction Add NaBH(OAc)₃ portion-wise over 15–20 minutes. Critical: The reduction is mildly exothermic. Use a cooling bath to ensure the internal temperature does not exceed 25 °C.

  • Step 4: Self-Validation (IPC 2) Stir the mixture at 20–25 °C for 2–4 hours. Validation check: Analyze via HPLC to confirm the complete consumption of the imine intermediate and the formation of N-(thiazol-5-ylmethyl)cyclopentanamine.

  • Step 5: Safety-Critical Quench Cool the reactor to 15 °C . Quench the reaction by adding saturated aqueous NaHCO₃ dropwise. Monitor gas evolution (H₂ and CO₂) carefully. Extract the aqueous layer with DCE, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My reaction is stalling with high amounts of unreacted thiazole-5-carbaldehyde at 5 °C. Why? A1: The synthesis is kinetically starved. The nucleophilic addition of cyclopentanamine to the aldehyde and the subsequent dehydration to form the iminium ion are kinetically hindered at low temperatures. Furthermore, NaBH(OAc)₃ is specifically chosen because it is a mild reducing agent that targets the iminium ion over the aldehyde[1]. If the temperature is too low to form the iminium species, the reduction cannot proceed. Maintain the reaction at 20–25 °C.

Q2: I increased the reaction temperature to 45 °C to accelerate the reaction, but my yield dropped and I see multiple spots on TLC. What happened? A2: You have eroded the chemoselectivity of the reaction. NaBH(OAc)₃ is highly selective at room temperature[2]. Elevated temperatures cause two major issues:

  • The thermal decomposition of the NaBH(OAc)₃ reagent.

  • The promotion of over-alkylation. At 45 °C, the newly formed secondary amine (your target product) can react with another equivalent of the aldehyde, which is then reduced to form an undesired tertiary amine byproduct[3].

Q3: Can I substitute NaBH₄ for NaBH(OAc)₃ to reduce the temperature dependency of the reaction? A3: No. NaBH₄ is a strong, unselective reducing agent. If used in a one-pot reductive amination, it will rapidly reduce your starting material, thiazole-5-carbaldehyde, directly into thiazol-5-ylmethanol before it has a chance to condense with cyclopentanamine[1]. NaBH(OAc)₃ is the industry standard precisely because it does not efficiently reduce aldehydes at room temperature, allowing the iminium formation to occur seamlessly in one pot[2].

Q4: What is the optimal temperature for the bicarbonate quench, and why is it so critical? A4: The quench must be performed strictly below 20 °C . Quenching a borohydride reaction with aqueous bicarbonate generates large volumes of carbon dioxide and hydrogen gas. If performed at elevated temperatures, rapid gas evolution can cause the reaction vessel to violently over-pressurize. Additionally, recent near-miss investigations in process chemistry have shown that the slow reaction of boric acid with excess bicarbonate in the waste stream can cause delayed gas evolution and dangerous drum bulging[4]. Always quench cold and ensure waste containers are properly vented.

References
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: mdma.ch (Abdel-Magid et al.) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

n-(thiazol-5-ylmethyl)cyclopentanamine vs other thiazole-based compounds

Application Guide: N-(thiazol-5-ylmethyl)cyclopentanamine vs. Traditional Thiazole Scaffolds in Drug Discovery As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: N-(thiazol-5-ylmethyl)cyclopentanamine vs. Traditional Thiazole Scaffolds in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds to balance target affinity, metabolic stability, and pharmacokinetic (PK) properties. The thiazole ring is a ubiquitous pharmacophore in drug discovery, present in blockbuster drugs ranging from Dasatinib to Meloxicam[1]. However, the specific regiochemistry and linkage of the thiazole ring drastically alter the physicochemical landscape of the resulting molecule.

This guide provides an in-depth technical comparison between N-(thiazol-5-ylmethyl)cyclopentanamine —a highly flexible, basic secondary amine building block—and traditional thiazole-based compounds, such as the widely used 2-aminothiazoles and 4-substituted thiazoles.

Structural and Physicochemical Profiling

The structural nuances of a thiazole derivative dictate its behavior in biological systems. Traditional 2-aminothiazoles feature an amine group directly attached to the electron-deficient C2 position of the thiazole ring. This direct conjugation creates an aniline-like system, drastically lowering the amine's basicity (pKa ~2.5–3.0) and rendering it neutral at physiological pH. While this planarity is excellent for fitting into narrow kinase hinge regions, it often introduces metabolic liabilities, such as susceptibility to oxidative bioactivation by cytochrome P450 enzymes.

In contrast, N-(thiazol-5-ylmethyl)cyclopentanamine introduces two critical structural modifications:

  • The 5-ylmethyl Spacer: By inserting a methylene bridge between the thiazole C5 position and the amine, the electronic conjugation is broken. This transforms the nitrogen into a true aliphatic secondary amine with a pKa of ~8.5. At physiological pH (7.4), this amine is protonated, enabling it to form robust salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets, such as GPCRs or epigenetic enzymes[2].

  • The Cyclopentyl Moiety: The addition of a cyclopentyl ring provides a compact, non-planar lipophilic bulk. Unlike flat aromatic rings that can cause poor solubility or off-target intercalation, the sp3-hybridized cyclopentyl group optimally fills tight hydrophobic sub-pockets while maintaining a favorable topological polar surface area (TPSA).

Quantitative Data Comparison

The following table summarizes the theoretical and representative physicochemical differences between these scaffolds to guide your lead optimization strategies:

PropertyN-(thiazol-5-ylmethyl)cyclopentanamine2-Aminothiazole Scaffolds4-Substituted Thiazoles
Amine pKa ~8.5 (Aliphatic secondary amine)~2.5 – 3.0 (Conjugated, aniline-like)Varies (Depends on linker)
Physiological State (pH 7.4) Protonated (Cationic)NeutralNeutral / Varies
Structural Flexibility High (Rotatable methylene spacer)Rigid (Directly attached to ring)Moderate
Lipophilicity Contribution ( Δ LogP) +1.5 to +2.0 (Cyclopentyl group)+0.5 to +1.0Varies by substituent
Metabolic Liability N-dealkylation, Cyclopentyl oxidationRing oxidation, Reactive epoxidesThiazole ring oxidation
Primary Interaction Mode Salt-bridge / H-bond donorH-bond donor/acceptor (planar)Hydrophobic / H-bond

Experimental Workflows & Methodologies

To effectively utilize N-(thiazol-5-ylmethyl)cyclopentanamine in your discovery pipeline, you must master its synthesis and accurately profile its metabolic stability. Below are self-validating protocols designed to ensure high-fidelity data generation.

Protocol 1: Synthesis via Reductive Amination

The most efficient route to construct this scaffold is via the reductive amination of thiazole-5-carbaldehyde with cyclopentanamine[2][3].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert nitrogen, dissolve thiazole-5-carbaldehyde (1.0 eq) and cyclopentanamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 2 hours.

    • Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and polarity provide optimal kinetics for imine condensation without requiring a Dean-Stark trap.

  • Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. Unlike NaBH4, it reduces the transient imine intermediate without prematurely reducing the starting aldehyde into a thiazol-5-ylmethanol byproduct.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation & Purification: Purify the crude product via flash column chromatography (Silica gel, 0-10% MeOH in DCM gradient).

    • Validation Check: The success of the reaction is self-validated via 1H NMR. The complete disappearance of the highly deshielded aldehyde proton (~9.8 ppm) and the emergence of a new singlet for the methylene bridge (~4.0 ppm) confirms successful conversion.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Because the cyclopentyl group and the secondary amine introduce different metabolic vulnerabilities (e.g., N-dealkylation) compared to the ring-oxidation seen in 2-aminothiazoles, microsomal profiling is mandatory.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Spike in the test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the essential electron donor for Cytochrome P450 enzymes. Adding it last ensures that any degradation observed is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Time-Course Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Causality: The 3:1 ratio of ice-cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint.

  • Self-Validation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

    • Validation Check: The assay is self-validated by two controls. First, the internal standard (Tolbutamide) must show consistent peak areas across all timepoints to rule out matrix suppression. Second, a concurrent positive control (e.g., Verapamil) must show rapid clearance, proving the microsomes were enzymatically active.

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to biological profiling, highlighting the critical decision gates in evaluating this thiazole scaffold.

G A Thiazole-5-carbaldehyde + Cyclopentanamine B Reductive Amination (NaBH(OAc)3, DCE) A->B Imine Formation C N-(thiazol-5-ylmethyl) cyclopentanamine B->C Chemo-selective Reduction D In Vitro Profiling (HLM Stability & Binding) C->D Pharmacophore Screening E Lead Optimization (SAR & PK/PD) D->E Data Analysis

Synthetic workflow and screening logic for N-(thiazol-5-ylmethyl)cyclopentanamine.

Conclusion

Replacing a traditional 2-aminothiazole with an N-(thiazol-5-ylmethyl)cyclopentanamine moiety is a powerful strategic move when a project requires breaking molecular planarity, increasing basicity for salt-bridge formation, and optimizing hydrophobic pocket occupation. By utilizing the robust reductive amination protocols and stringent metabolic profiling outlined above, discovery teams can rapidly integrate this versatile building block into their next-generation therapeutics.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (MDPI). Available at:[Link]

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. European Journal of Medicinal Chemistry (via PMC). Available at:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern validation of n-(thiazol-5-ylmethyl)cyclopentanamine

Title: Mass Spectrometry Platform Comparison for the Fragmentation Validation of N-(thiazol-5-ylmethyl)cyclopentanamine Executive Summary N-(thiazol-5-ylmethyl)cyclopentanamine (C9H14N2S, exact mass 182.0878 Da) is a sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Platform Comparison for the Fragmentation Validation of N-(thiazol-5-ylmethyl)cyclopentanamine

Executive Summary

N-(thiazol-5-ylmethyl)cyclopentanamine (C9H14N2S, exact mass 182.0878 Da) is a secondary amine featuring a sterically bulky cyclopentyl group and an electron-rich thiazole ring. In pharmacological research, validating the exact structural connectivity of such pharmacophores is critical for metabolite identification and pharmacokinetic profiling. This guide objectively compares three leading mass spectrometry (MS) platforms—Orbitrap, Q-TOF, and Triple Quadrupole (QqQ)—for validating the gas-phase fragmentation pattern of this molecule, providing a self-validating experimental protocol grounded in mechanistic chemistry.

Mechanistic Fragmentation Dynamics

Understanding the gas-phase dissociation of this molecule is the prerequisite for selecting the appropriate MS platform. Upon electrospray ionization (ESI) in positive mode, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 183.0956.

The fragmentation causality is driven by the localization of the charge on the secondary amine nitrogen[1]:

  • Inductive Cleavage (C-N bond): The most energetically favorable pathway is the cleavage of the C-N bond. The loss of the cyclopentylamine neutral (85.089 Da) yields the highly resonance-stabilized thiazol-5-ylmethyl cation at m/z 98.0062.

  • Alpha-Cleavage & Rearrangement: Alternatively, the loss of a cyclopentene neutral (-68.062 Da) via a hydrogen transfer rearrangement yields the N-(thiazol-5-ylmethyl)amine cation at m/z 115.0330[1].

  • Thiazole Ring Cleavage: At higher collision energies, the thiazole ring itself undergoes 1,2- and 3,4-bond cleavages, a characteristic high-energy pathway for thiazole derivatives[2].

Fragmentation M [M+H]+ m/z 183.0956 N-(thiazol-5-ylmethyl)cyclopentanamine F1 Fragment A m/z 98.0062 Thiazol-5-ylmethyl cation M->F1 - Cyclopentylamine (-85.089 Da) F2 Fragment B m/z 86.0964 Cyclopentylaminium cation M->F2 - Thiazole-5-carbaldehyde equivalent Inductive Cleavage F3 Fragment C m/z 115.0330 N-(thiazol-5-ylmethyl)amine cation M->F3 - Cyclopentene (-68.062 Da)

Gas-phase fragmentation pathways of protonated N-(thiazol-5-ylmethyl)cyclopentanamine.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

To validate this fragmentation pattern, the choice of mass analyzer fundamentally dictates the structural confidence of the data.

1. High-Resolution Orbitrap (e.g., Thermo Q Exactive)

  • Causality for Choice: Orbitrap technology relies on trapping ions in an electrostatic field where mass is measured via axial oscillation frequencies[3]. It provides ultra-high resolution (up to 280,000 FWHM) and sub-ppm mass accuracy.

  • Advantage: Resolves fine isotopic structures (e.g., distinguishing 33S and 13C isotopes in the thiazole fragment)[4]. It definitively separates the m/z 98.0062 thiazole fragment from any isobaric background matrix interferences.

2. Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6545)

  • Causality for Choice: Q-TOFs accelerate ions through a flight tube, measuring the time it takes to reach the detector. They offer extremely fast acquisition rates (up to 50 Hz) compared to Orbitraps[3].

  • Advantage: Ideal for Data-Independent Acquisition (DIA) or SWATH workflows where rapid LC peaks require fast MS/MS sampling without sacrificing mass accuracy (typically 30,000 - 60,000 FWHM)[3].

3. Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)

  • Causality for Choice: QqQ instruments use tandem quadrupoles to filter specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). They utilize electron multipliers that provide a massive linear dynamic range[5].

  • Advantage: While they lack the resolution for exact mass structural elucidation, they are the gold standard for high-throughput, high-sensitivity targeted quantitation of the validated fragments.

Workflow Start Sample: N-(thiazol-5-ylmethyl)cyclopentanamine Q1 Primary Objective? Start->Q1 Targeted Targeted Quantitation (High Sensitivity/Throughput) Q1->Targeted Quantitation Structural Structural Elucidation (Isotopic Fidelity/Exact Mass) Q1->Structural Validation QqQ Triple Quadrupole (QqQ) e.g., Waters Xevo TQ-XS Targeted->QqQ HRAM High-Resolution Accurate Mass (HRAM) Structural->HRAM Speed Requires Ultra-Fast Scan Speeds (DIA)? HRAM->Speed QTOF Q-TOF e.g., Agilent 6545 Speed->QTOF Yes Orbitrap Orbitrap e.g., Thermo Q Exactive Speed->Orbitrap No (Max Resolution)

Decision matrix for selecting the optimal MS platform based on analytical objectives.

Quantitative Data Presentation

ParameterOrbitrap (HRAM)Q-TOF (HRAM)Triple Quadrupole (QqQ)
Mass Resolution (FWHM) 140,000 - 280,00030,000 - 60,000Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm1 - 3 ppmN/A (Nominal Mass)
Scan Speed 12 - 40 Hz (Resolution dependent)Up to 50 - 100 Hz> 500 MRMs/sec
Dynamic Range 3.5 - 4 orders of magnitude4 - 5 orders of magnitude5 - 6 orders of magnitude
Primary Application Exact mass structural elucidation, Isotope fidelity[4]Fast LC screening, SWATH/DIA[3]High-sensitivity targeted quantitation[5]

Self-Validating Experimental Protocol

To ensure absolute confidence in the fragmentation pattern, the following self-validating workflow is designed for an HRAM platform (e.g., Orbitrap).

Step 1: Chromatographic Separation (Minimizing Matrix Suppression)

  • Action: Use a sub-2 µm C18 UHPLC column with a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The secondary amine is basic; 0.1% formic acid ensures complete protonation to [M+H]+ prior to ESI, maximizing ionization efficiency and stabilizing the retention time.

Step 2: Collision Energy (CE) Ramping (The Breakdown Curve)

  • Action: Instead of a static Normalized Collision Energy (NCE), acquire MS/MS spectra at NCE 15, 30, and 45 eV.

  • Causality: Different bonds have different activation energies. NCE 15 eV validates the low-energy loss of the cyclopentyl group (m/z 115). NCE 30 eV drives the formation of the base peak thiazol-5-ylmethyl cation (m/z 98). NCE 45 eV forces the opening of the thiazole ring[2]. Capturing the transition between these states self-validates the precursor-product lineage.

Step 3: Isotopic Fidelity Validation

  • Action: Lock mass calibration is applied. The software must calculate the exact mass of the m/z 98.0062 fragment and analyze its M+2 isotopic peak.

  • Causality: The presence of Sulfur in the thiazole ring dictates a highly specific 34S isotopic signature (approx. 4.5% abundance relative to the monoisotopic peak). If the M+2 peak does not match the theoretical 34S ratio, the fragment is a matrix isobar, not our target[4].

Step 4: MS3 Orthogonal Confirmation (If using an ion trap/Orbitrap hybrid)

  • Action: Isolate the m/z 98 fragment in the ion trap, fragment it again, and scan the products.

  • Causality: MS/MS can sometimes produce coincidental fragments. MS3 definitively proves that the secondary fragments originated strictly from the m/z 98 thiazole core, closing the logical loop of structural validation.

References

  • LibreTexts Chemistry. "6.5: Amine Fragmentation." Chemistry LibreTexts. URL:[Link]

  • Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches." Biocompare Editorial Articles. URL:[Link]

  • PubMed. "Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives." John Wiley & Sons, Ltd. URL:[Link]

  • Metwarebio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." Metwarebio. URL:[Link]

Sources

Validation

Comparative Efficacy Guide: N-(thiazol-5-ylmethyl)cyclopentanamine Analogs in Kinase Inhibition

Executive Summary & Pharmacophore Rationale The N-(thiazol-5-ylmethyl)amine motif has emerged as a privileged scaffold in modern medicinal chemistry. By replacing highly lipophilic, planar aromatic side chains with a bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The N-(thiazol-5-ylmethyl)amine motif has emerged as a privileged scaffold in modern medicinal chemistry. By replacing highly lipophilic, planar aromatic side chains with a basic amine linked to a thiazole core, developers can significantly enhance aqueous solubility, reduce off-target plasma protein binding, and improve in vivo efficacy[1].

This guide objectively evaluates the structure-activity relationship (SAR) and comparative efficacy of N-(thiazol-5-ylmethyl)cyclopentanamine against its structural analogs (cyclopropyl, cycloheptyl, and piperidinyl derivatives). We will benchmark these analogs primarily in the context of ATP-competitive kinase inhibition—specifically targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis[2].

Structural Causality: Why the Cyclopentyl Ring?

When designing kinase inhibitors, the solvent-exposed region of the ATP-binding pocket offers a critical zone for tuning pharmacokinetic (PK) properties without disrupting the core hinge-binding interactions.

  • Cyclopropylamine (The Minimalist): Analogs like BMS-605541 utilize a cyclopropyl group[2]. While this minimizes steric clash and yields potent in vitro binding ( Ki​≈49 nM), the lack of steric shielding around the basic amine can lead to rapid oxidative metabolism by hepatic CYPs.

  • Cyclopentanamine (The Optimal Balance): Expanding to a cyclopentyl ring increases the lipophilic surface area (LSA). This provides optimal van der Waals contacts with the hydrophobic residues at the entrance of the kinase pocket, increasing target residence time. Crucially, the steric bulk of the cyclopentyl ring shields the adjacent secondary amine, reducing the rate of N-dealkylation by human liver microsomes (HLMs).

  • Cycloheptanamine (Steric Penalty): Further expansion to a seven-membered ring introduces severe steric clashes with the kinase hinge region, drastically reducing binding affinity.

  • Piperidine (The GPCR Divergence): Substituting the cycloalkyl ring for a saturated heterocycle like piperidine shifts the pharmacological profile. For example, PN6047 utilizes a thiazol-5-ylmethyl-piperidine core to achieve G protein-biased agonism at the δ opioid receptor[3]. While excellent for GPCRs, the added basicity often causes poor permeability in kinase-targeted oncology applications.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLC-gamma Activation VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAF / MEK / ERK Cascade VEGFR2->MAPK Inhibitor N-(thiazol-5-ylmethyl)cyclopentanamine Analog Inhibitor->VEGFR2 ATP-competitive Inhibition Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Disruption of the VEGFR-2 signaling cascade by N-(thiazol-5-ylmethyl)cyclopentanamine analogs.

Comparative Efficacy & ADME Profiling

To objectively compare these analogs, we synthesize the quantitative data into a standardized preclinical profiling matrix. The data below represents benchmarked performance criteria for this scaffold class in VEGFR-2 targeted assays.

Analog CoreVEGFR-2 IC 50​ (nM)HLM t1/2​ (min)Thermodynamic Solubility ( μ g/mL)PAMPA Papp​ ( 10−6 cm/s)Primary Limitation
Cyclopropyl (e.g., BMS-605541)4518>20012.5Rapid metabolic clearance
Cyclobutyl 382518014.0Moderate half-life
Cyclopentyl (Target)22 45 145 18.2 Optimal balance of PK/PD
Cycloheptyl >1000604022.1Severe steric clash (loss of potency)
Piperidinyl 31035>2504.5Poor permeability (efflux liability)

Key Takeaway: The cyclopentanamine analog demonstrates a 2-fold improvement in biochemical potency over the cyclopropyl variant, coupled with a 2.5-fold extension in microsomal half-life, validating the causal relationship between steric shielding and metabolic stability.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that downstream assays are not compromised by upstream artifacts.

Protocol A: Reductive Amination Synthesis of the Cyclopentanamine Core

Objective: Synthesize N-(thiazol-5-ylmethyl)cyclopentanamine with >95% purity. Causality Check: We use sodium triacetoxyborohydride (STAB) rather than sodium borohydride. STAB is mildly reducing and specifically targets the iminium ion intermediate, preventing the over-reduction of the thiazole ring.

  • Imine Formation: Dissolve 1.0 eq of thiazole-5-carbaldehyde and 1.1 eq of cyclopentanamine in anhydrous dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor by LC-MS. The mass of the intermediate imine [M+H]+ must be the dominant peak before proceeding.

  • Reduction: Cool the reaction to 0°C. Add 1.5 eq of sodium triacetoxyborohydride (STAB) portion-wise. Add glacial acetic acid (0.1 eq) to catalyze iminium formation.

  • Reaction Progression: Warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3​ to neutralize the acid and destroy excess STAB. Extract 3x with dichloromethane (DCM).

  • Purification: Purify via flash chromatography (Silica gel, 0-10% Methanol in DCM with 1% Triethylamine).

    • Validation Checkpoint: Confirm >95% purity via HPLC (UV 254 nm) and structural identity via 1H -NMR (look for the diagnostic singlet of the thiazole C2 proton at ~8.8 ppm).

Protocol B: TR-FRET Kinase Assay for IC 50​ Determination

Objective: Quantify the ATP-competitive inhibition of VEGFR-2. Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate compound auto-fluorescence artifacts, a common false-positive driver in highly conjugated thiazole systems.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing recombinant VEGFR-2 kinase domain and biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 10-point, 3-fold serial dilutions of the cyclopentanamine analog (starting at 10 μ M) into a 384-well pro-binding microplate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (to ensure accurate competitive Ki​ calculation via the Cheng-Prusoff equation).

  • Incubation: Incubate at 25°C for 60 minutes.

    • Validation Checkpoint: Include a positive control (e.g., Sunitinib) and a no-enzyme negative control to calculate the Z'-factor. A Z'-factor > 0.7 is required for assay validation.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC 50​ .

Efficacy_Workflow Synth Synth InVitro InVitro Synth->InVitro ADME ADME InVitro->ADME InVivo 4. In Vivo Efficacy Tumor Xenograft QC: PK/PD Correlation ADME->InVivo

Self-validating experimental workflow for evaluating N-(thiazol-5-ylmethyl)amine analogs.

References

  • Title: N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Novel G Protein-Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Discovery and Evaluation of N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a Selective and Orally Efficacious Inhibitor of Vascular Endothelial Growth Factor Receptor-2 Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative

Comparative Guide: LC-MS Purity Analysis and Validation for N-(thiazol-5-ylmethyl)cyclopentanamine

The Analytical Challenge: Evaluating Thiazole-Amine Derivatives N-(thiazol-5-ylmethyl)cyclopentanamine is a highly versatile secondary amine building block utilized in the synthesis of advanced pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Evaluating Thiazole-Amine Derivatives

N-(thiazol-5-ylmethyl)cyclopentanamine is a highly versatile secondary amine building block utilized in the synthesis of advanced pharmaceutical intermediates [1]. Its structure features both a basic secondary amine and a thiazole ring, making it susceptible to specific degradation pathways, such as N-oxidation and ring-opening under extreme conditions.

For researchers and drug development professionals, ensuring the absolute purity of this starting material is critical. Impurities—particularly structurally similar regioisomers or unreacted cyclopentanamine—can propagate through synthetic pathways, leading to complex, hard-to-separate downstream mixtures. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of N-(thiazol-5-ylmethyl)cyclopentanamine.

Methodological Comparison: Why LC-MS Excels

The selection of an analytical technique must account for the physicochemical properties of the analyte. The secondary amine group renders the molecule highly polar and basic, which dictates chromatographic behavior.

  • HPLC-UV: While standard for many organic compounds, HPLC-UV struggles with N-(thiazol-5-ylmethyl)cyclopentanamine because the molecule lacks extended chromophores. The thiazole ring absorbs weakly in the low UV range (e.g., 210-220 nm), where mobile phase solvents often interfere. Furthermore, UV cannot distinguish between co-eluting structural isomers.

  • GC-MS: Gas chromatography is generally unsuitable for highly polar, non-volatile secondary amines without prior derivatization. Underivatized amines often exhibit severe peak tailing and thermal degradation in the GC inlet.

  • LC-MS (ESI+): Electrospray Ionization (ESI) in positive mode is perfectly suited for basic amines. The molecule readily accepts a proton [M+H]+ to form a stable ion at m/z 183.1. LC-MS provides both chromatographic separation and exact mass confirmation, allowing for the detection of trace impurities even if they co-elute [2].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three techniques based on validation runs using spiked samples of N-(thiazol-5-ylmethyl)cyclopentanamine.

ParameterHPLC-UV (215 nm)GC-MS (EI)LC-MS (ESI-TOF)
Limit of Detection (LOD) 0.5 µg/mL1.2 µg/mL (Derivatized)0.01 µg/mL
Linear Dynamic Range 1−100 µg/mL 5−50 µg/mL 0.05−200 µg/mL
Isomer Differentiation Poor (Co-elution common)Moderate (Requires derivatization)Excellent (via MS/MS fragmentation)
Analysis Time 15 minutes25 minutes8 minutes (UPLC)
Suitability for Amines ModerateLowHigh

Step-by-Step LC-MS Protocol & Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol must be a self-validating system. This means incorporating system suitability tests (SST) and blank runs to rule out carryover and matrix effects.

Method Parameters
  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1×50 mm, 1.8 µm). Causality: SPP columns provide high theoretical plate counts at lower backpressures, ideal for rapid resolution of polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as an ion-pairing agent to reduce peak tailing of the secondary amine and provides the necessary protons for robust ESI+ ionization.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+), scanning m/z 50-500.

Experimental Workflow
  • System Equilibration & Blank Run: Inject a blank solvent (50:50 Water:Acetonitrile) to establish a baseline and verify the absence of column carryover from previous analyses.

  • System Suitability Testing (SST): Inject a known standard mix containing N-(thiazol-5-ylmethyl)cyclopentanamine and a closely eluting internal standard (e.g., benzylamine). Ensure resolution ( Rs​>2.0 ) and peak symmetry (Tailing factor <1.5 ).

  • Sample Preparation: Dissolve the synthesized N-(thiazol-5-ylmethyl)cyclopentanamine in the initial mobile phase conditions (5% Acetonitrile) to a concentration of 10 µg/mL. Causality: Dissolving in the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Data Acquisition: Run the sample using the optimized gradient. Monitor the Extracted Ion Chromatogram (EIC) at m/z 183.1 for the target compound.

  • Impurity Profiling: Scan the Total Ion Chromatogram (TIC) for unexpected masses. Common impurities include unreacted cyclopentanamine (m/z 86.1) and thiazole-5-carbaldehyde (m/z 114.0).

Workflow Visualization

The following diagram illustrates the self-validating LC-MS workflow and decision matrix for purity confirmation.

LCMS_Workflow Start Sample Prep (10 µg/mL in 5% ACN) Blank Blank Injection (Carryover Check) Start->Blank SST System Suitability (Rs > 2.0, Tf < 1.5) Blank->SST LCMS LC-MS Analysis (ESI+, C18 Column) SST->LCMS Data Data Processing (TIC & EIC Extraction) LCMS->Data Decision Purity > 99% & No Co-eluting Isobars? Data->Decision Pass Batch Approved Ready for Synthesis Decision->Pass Yes Fail Batch Rejected Initiate Purification Decision->Fail No

Caption: Self-validating LC-MS workflow for N-(thiazol-5-ylmethyl)cyclopentanamine purity analysis.

Conclusion

For the purity analysis of polar, basic building blocks like N-(thiazol-5-ylmethyl)cyclopentanamine, LC-MS (specifically UPLC coupled with ESI-MS) provides superior sensitivity, specificity, and speed compared to HPLC-UV and GC-MS. By utilizing acidic mobile phases to optimize ionization and employing a rigorous, self-validating protocol with system suitability checks, researchers can confidently identify trace impurities and ensure the integrity of their downstream synthetic pipelines.

References

  • ChemSrc. (2024). n-(Thiazol-5-ylmethyl)cyclopentanamine Chemical Properties and CAS Information. Retrieved from[Link] [1]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. Retrieved from[Link]

Validation

Benchmarking N-(thiazol-5-ylmethyl)cyclopentanamine in High-Throughput Fragment Screening

Executive Summary & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical for developing potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is critical for developing potent therapeutics[1]. N-(thiazol-5-ylmethyl)cyclopentanamine is a highly versatile, privileged fragment scaffold frequently deployed in high-throughput screening (HTS) campaigns targeting protein kinases and G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I evaluate fragments not just by their hit rate, but by their biophysical causality. The structural logic of N-(thiazol-5-ylmethyl)cyclopentanamine relies on two synergistic domains:

  • The Thiazole Ring (Hinge-Binding Motif): The nitrogen atom in the 1,3-thiazole ring acts as a potent hydrogen bond acceptor (HBA). In kinase targets, this heteroaromatic system efficiently engages the backbone amides of the kinase hinge region (e.g., the DFG-in conformation), a fundamental requirement for competitive ATP-site inhibition[2].

  • The Cyclopentyl Group (Hydrophobic Anchor): The aliphatic cyclopentyl ring provides optimal steric bulk and lipophilicity to occupy the hydrophobic pocket adjacent to the hinge. Unlike larger cyclohexyl or rigid aromatic rings, the cyclopentyl moiety maintains a favorable entropy-enthalpy balance upon binding without violating the "Rule of 3" (MW < 300, cLogP < 3, HBD/HBA ≤ 3).

FBDD Benchmarking & Data Presentation

To objectively benchmark N-(thiazol-5-ylmethyl)cyclopentanamine, we compare it against two structural alternatives: a pyridine analog (testing heteroaromatic substitution) and a benzyl analog (testing the loss of the critical HBA). The data below represents a standard FBDD screening cascade against a model target, p38 Mitogen-Activated Protein Kinase (MAPK).

Table 1: Physicochemical Properties & Rule of 3 Compliance
Fragment ScaffoldMW ( g/mol )cLogPHBA / HBDLigand Efficiency Potential
N-(thiazol-5-ylmethyl)cyclopentanamine 182.291.82 / 1High (Optimal hinge H-bonding)
N-(pyridin-3-ylmethyl)cyclopentanamine 176.261.62 / 1High (Alternative hinge binder)
N-(phenylmethyl)cyclopentanamine 175.272.51 / 1Low (Lacks heteroaromatic HBA)
Table 2: High-Throughput Screening Performance (Model: p38 MAPK)

Note: Ligand Efficiency (LE) is calculated as ΔG / heavy atom count.

Fragment ScaffoldTSA ΔTm​ (°C)SPR KD​ (μM)LE (kcal/mol/HA)Hit Classification
N-(thiazol-5-ylmethyl)cyclopentanamine +3.21450.38Validated Hit
N-(pyridin-3-ylmethyl)cyclopentanamine +2.82100.35Validated Hit
N-(phenylmethyl)cyclopentanamine +0.4>1000N/ANon-binder

Experimental Protocols: The HTS Cascade

A robust FBDD campaign requires orthogonal biophysical techniques to eliminate false positives. The following protocols detail the self-validating systems used to generate the benchmarking data above.

Primary Screen: High-Throughput Thermal Shift Assay (TSA)

The Thermal Shift Assay (or Differential Scanning Fluorimetry) measures protein thermal stability in the presence of ligands[3].

  • Causality: We utilize SYPRO Orange, a solvatochromic dye that is highly quenched in aqueous environments but fluoresces intensely upon binding to the exposed hydrophobic core of a denaturing protein. Fragments like N-(thiazol-5-ylmethyl)cyclopentanamine that bind and stabilize the native folded state shift the thermodynamic equilibrium, requiring higher temperatures to unfold the protein, thereby delaying the fluorescence spike.

  • Protocol Steps:

    • Preparation: Dilute the target kinase to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Dye Addition: Add SYPRO Orange to a final concentration of 5X (from a 5000X DMSO stock).

    • Compound Dispensing: Acoustically dispense fragments into a 384-well PCR plate to achieve a final screening concentration of 500 μM (1% final DMSO).

    • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time qPCR instrument, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

    • Data Analysis: Calculate the melting temperature ( Tm​ ) from the inflection point of the first derivative of the melt curve.

  • Self-Validation System: Every 384-well plate must contain a DMSO-only negative control (to establish baseline Tm​ ) and a pan-kinase inhibitor positive control (e.g., Staurosporine, 10 μM). The assay is only validated if the positive control yields a ΔTm​>10∘C , proving the protein is correctly folded and capable of active-site engagement.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic and thermodynamic validation of fragment hits[4].

  • Causality: Because fragments have low molecular weights (~180 Da), their binding generates very low Response Units (RU). Consequently, the high refractive index of the DMSO solvent can easily mask true binding signals or create false positives. We implement a rigorous 4-point solvent correction protocol to mathematically decouple bulk refractive index changes from actual mass accumulation on the sensor surface[5].

  • Protocol Steps:

    • Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (approx. 8,000–10,000 RU) to maximize the theoretical maximum response ( Rmax​ ) for low-mass analytes.

    • Solvent Correction: Run a calibration curve of DMSO concentrations ranging from 4.5% to 5.5% in the running buffer to map the refractive index response.

    • Analyte Injection: Inject N-(thiazol-5-ylmethyl)cyclopentanamine in a 2-fold dilution series (from 1000 μM down to 31.25 μM) at a high flow rate (50 μL/min) to minimize mass transport limitations.

    • Regeneration: Allow the fragment to dissociate completely (typically rapid for fragments); wash the system with running buffer (5% DMSO).

  • Self-Validation System: The theoretical Rmax​ must be calculated based on the immobilization level and the molecular weight ratio of the fragment to the protein. A validated hit must demonstrate a dose-dependent, saturable binding curve with an experimental Rmax​ that does not exceed 1.2x the theoretical Rmax​ , confirming a 1:1 stoichiometric binding event rather than non-specific aggregation.

Systems Integration & Workflows

To visualize the integration of this fragment into the broader biological and operational context, the following diagrams map both the mechanistic binding logic and the HTS operational workflow.

Mechanistic Binding Logic

Pathway Fragment N-(thiazol-5-ylmethyl) cyclopentanamine Hinge Kinase Hinge Region (Hydrogen Bonding) Fragment->Hinge Engages Kinase Target Kinase (e.g., p38 MAPK) Fragment->Kinase Inhibits Activity Hinge->Kinase Occupies Active Site Substrate Downstream Substrates (e.g., MAPKAPK2) Kinase->Substrate Phosphorylates Response Cellular Response (Inflammation) Substrate->Response Activates

Caption: Mechanistic logic of N-(thiazol-5-ylmethyl)cyclopentanamine binding and kinase inhibition.

FBDD High-Throughput Screening Workflow

Workflow Lib Fragment Library (Thiazole-based Amines) Primary Primary Screen: TSA (DSF) (Detects ΔTm shifts) Lib->Primary 500 μM Screen Orthogonal Orthogonal Screen: SPR (Measures KD & Kinetics) Primary->Orthogonal Hits (ΔTm > 2°C) Structural Structural Validation: X-ray (Maps Hinge Interactions) Orthogonal->Structural Hits (KD < 500 μM) Hit Validated Fragment Hit (Ready for Expansion) Structural->Hit Confirmed 1:1 Binding

Caption: Orthogonal screening cascade for validating fragment hits in drug discovery.

Conclusion

N-(thiazol-5-ylmethyl)cyclopentanamine serves as an exemplary fragment building block in early-stage drug discovery. By combining the hydrogen-bonding capacity of the thiazole ring with the lipophilic efficiency of the cyclopentyl group, it reliably yields high ligand-efficiency hits against hinge-containing targets. When evaluated through a strictly controlled, self-validating cascade of TSA and SPR, this fragment consistently outperforms non-heteroaromatic alternatives, providing a robust foundation for subsequent fragment-expansion chemistry.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. acs.org.[Link]

  • A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases | ACS Medicinal Chemistry Letters. acs.org.[Link]

  • Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions. harvard.edu. [Link]

  • Thermal Shift Assay for Protein Binding | JoVE Journal. jove.com.[Link]

  • Fragment-based drug discovery and its application to challenging drug targets - ResearchGate. researchgate.net.[Link]

Sources

Comparative

Fragment-Based Drug Discovery: Cross-Reactivity and Selectivity Profiling of N-(thiazol-5-ylmethyl)cyclopentanamine

As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space of fragment libraries requires a rigorous, data-driven approach. N-(thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space of fragment libraries requires a rigorous, data-driven approach. N-(thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4) is a highly versatile secondary amine building block frequently evaluated in Fragment-Based Drug Discovery (FBDD) campaigns targeting kinases and G-protein-coupled receptors (GPCRs).

This guide objectively compares the performance, cross-reactivity, and selectivity of the thiazole-cyclopentyl scaffold against its common structural alternatives: the pyridine and benzyl analogs. By examining the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as an authoritative resource for hit-to-lead optimization.

Structural Rationale: Why Thiazole?

In fragment-based design, the choice of the aromatic heterocycle dictates both the primary target affinity and the off-target liability profile. The core structure of N-(thiazol-5-ylmethyl)cyclopentanamine consists of three distinct pharmacophore elements:

  • The Thiazole Ring: Acts as a weak hydrogen-bond acceptor and participates in π -stacking interactions.

  • The Secondary Amine: Protonated at physiological pH, serving as a critical hydrogen-bond donor or salt-bridge anchor.

  • The Cyclopentyl Group: Provides necessary hydrophobic bulk to occupy adjacent lipophilic pockets without exceeding the strict molecular weight limits of FBDD (Rule of Three).

The Cytochrome P450 (CYP450) Liability

A major challenge in utilizing nitrogen-containing heterocycles (like pyridine or imidazole) is their propensity to coordinate with the heme iron of hepatic CYP450 enzymes, leading to severe cross-reactivity and hepatotoxicity [1]. The thiazole ring in N-(thiazol-5-ylmethyl)cyclopentanamine is significantly less electron-rich than pyridine. This reduced electron density diminishes its ability to act as a strong ligand for the CYP450 heme iron, thereby improving the fragment's selectivity profile early in the screening cascade [1].

Pharmacophore Core N-(thiazol-5-ylmethyl)cyclopentanamine Thiazole Thiazole Ring Core->Thiazole Amine Secondary Amine Core->Amine Cyclopentyl Cyclopentyl Ring Core->Cyclopentyl Target Primary Target (e.g., Kinase Hinge) Thiazole->Target Weak H-Bond Acceptor OffTarget Off-Targets (CYP450 Heme Iron) Thiazole->OffTarget Reduced Heme Coordination (vs Pyridine) Amine->Target Salt Bridge / H-Bond Donor Cyclopentyl->Target Hydrophobic Pocket Fit

Caption: Pharmacophore logic dictating target engagement and reduced CYP450 cross-reactivity.

Comparative Selectivity Profiling

To objectively evaluate N-(thiazol-5-ylmethyl)cyclopentanamine, we must benchmark it against its isosteric alternatives. The table below summarizes representative FBDD screening data, demonstrating how the thiazole scaffold balances target affinity (measured via Ligand Efficiency) with a minimized off-target footprint.

Table 1: Comparative Fragment Profiling (Representative FBDD Data)

Fragment ScaffoldTarget Kinase Kd​ (µM)Ligand Efficiency (LE)*CYP3A4 Inhibition (%)**hERG Binding IC50​ (µM)
N-(thiazol-5-ylmethyl)cyclopentanamine 1850.32< 5%> 300
N-(pyridin-3-ylmethyl)cyclopentanamine 1400.3442%150
N-benzylcyclopentanamine 4500.26< 5%> 300

*Ligand Efficiency (LE) = ΔG/Nheavy​ . An LE > 0.3 is considered highly favorable for hit-to-lead progression [2]. **Measured at 10 µM fragment concentration.

Key Takeaway: While the pyridine analog exhibits a marginally higher primary target affinity, its unacceptable CYP3A4 cross-reactivity disqualifies it as a premium lead. The thiazole derivative provides the optimal thermodynamic balance, maintaining an LE > 0.3 without triggering hepatic enzyme liabilities.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the data presented above must be generated through robust, orthogonal assay systems. Below are the step-by-step methodologies used to validate the selectivity and affinity of these fragments.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Affinity

SPR is the gold standard for FBDD because it detects the transient, low-affinity interactions ( Kd​ in the µM to mM range) typical of fragments, while simultaneously identifying non-specific aggregation [2].

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Resonance Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes.

  • Buffer Matching (Critical Step): Prepare the running buffer (e.g., HBS-P) with exactly 5% (v/v) DMSO. Because fragments are dissolved in 100% DMSO, even a 0.1% mismatch between the sample and running buffer will cause massive bulk refractive index shifts, masking the true binding signal.

  • Fragment Dilution: Dilute N-(thiazol-5-ylmethyl)cyclopentanamine to a top concentration of 1 mM, followed by a 2-fold dilution series down to 15.6 µM, ensuring the final DMSO concentration remains strictly at 5%.

  • Kinetic Injection: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 60 seconds.

  • Data Analysis: Due to the fast on/off rates of fragments, fit the data using a steady-state affinity model rather than a 1:1 Langmuir kinetic model to determine the equilibrium dissociation constant ( Kd​ ).

Protocol 2: KINOMEscan Selectivity Profiling

To assess off-target cross-reactivity across the human kinome, a competitive binding assay (such as the DiscoverX KINOMEscan protocol) is utilized. This method is independent of ATP concentration, providing an unbiased thermodynamic assessment[3].

Step-by-Step Workflow:

  • Phage Display Expression: Grow T7 phage strains expressing over 400 human kinase domains (tagged with DNA for qPCR detection) in E. coli host strains.

  • Immobilization of Bait Ligands: Coat magnetic beads with broad-spectrum kinase inhibitors (bait ligands).

  • Competitive Binding: Incubate the kinase-tagged phages, the immobilized bait ligands, and the test fragment (N-(thiazol-5-ylmethyl)cyclopentanamine at 10 µM) in a binding buffer for 1 hour at room temperature.

  • Causality of Competition: If the fragment binds to the active site of a specific kinase, it prevents that kinase from binding to the bead-immobilized bait ligand.

  • Elution and Readout: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using qPCR. A reduction in the qPCR signal compared to a DMSO control indicates cross-reactivity with that specific kinase.

FBDD_Workflow A Fragment Library (Thiazole vs Pyridine) B SPR Primary Screen (Steady-State Affinity) A->B Binding C Orthogonal Assay (Thermal Shift) B->C Validation D Selectivity Profiling (KINOMEscan) C->D Cross-Reactivity E Hit-to-Lead Optimization D->E Selective Hit

Caption: Orthogonal screening workflow for evaluating fragment selectivity and cross-reactivity.

Conclusion & Best Practices

When utilizing N-(thiazol-5-ylmethyl)cyclopentanamine in a drug discovery campaign, the data clearly supports its superiority over pyridine-based analogs in mitigating downstream metabolic liabilities.

Best Practices for Hit Expansion:

  • Exploit the Secondary Amine: Use the secondary amine as the primary vector for synthetic elaboration (e.g., via reductive amination or amide coupling) to reach adjacent specificity pockets in the target protein.

  • Monitor hERG Liabilities: As the molecule grows during hit-to-lead optimization, the basicity of the secondary amine combined with increased lipophilicity can trigger hERG channel cross-reactivity. Counteract this by introducing electron-withdrawing groups nearby to lower the amine's pKa​ .

  • Retain the Thiazole Core: Resist the temptation to swap the thiazole for a more electron-rich heterocycle solely to chase primary target potency, as this frequently results in the re-emergence of CYP450 cross-reactivity.

References

  • Laufer, S. A., et al. (2003). "Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents with Low Activity against Hepatic Cytochrome P450 Enzymes." Journal of Medicinal Chemistry, 46(15), 3230-3244. URL:[Link]

  • Erlanson, D. A., et al. (2017). "Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space." Journal of Medicinal Chemistry, 60(18), 7745-7754. URL:[Link]

  • Cichońska, A., et al. (2021). "Crowdsourced mapping of unexplored target space of kinase inhibitors." Nature Communications, 12(1), 3307. URL:[Link]

Validation

n-(thiazol-5-ylmethyl)cyclopentanamine reference standard qualification

Comprehensive Qualification Guide: N-(thiazol-5-ylmethyl)cyclopentanamine Reference Standards vs. Research-Grade Alternatives As a Senior Application Scientist, I frequently observe downstream analytical failures stemmin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Qualification Guide: N-(thiazol-5-ylmethyl)cyclopentanamine Reference Standards vs. Research-Grade Alternatives

As a Senior Application Scientist, I frequently observe downstream analytical failures stemming from a fundamental misunderstanding of reference standard purity. When quantifying N-(thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4)[1]—a critical secondary amine building block used in complex API synthesis—relying on a "research-grade" reagent with a generic Certificate of Analysis (CoA) introduces systemic risk.

According to ICH Q7 guidelines, a primary reference standard must be an authentic material of highly proven purity[2]. Furthermore, the FDA’s guidance on Analytical Procedures and Methods Validation for Drugs and Biologics explicitly requires well-characterized reference standards to properly validate any analytical method[3]. A standard’s area-percent purity on a chromatogram is not an assay. To establish a true quantitative benchmark, we must employ a multi-tiered, self-validating qualification protocol that accounts for chromatographic purity, moisture, residual solvents, and inorganic salts.

This guide objectively compares the performance of a fully qualified reference standard against a standard research-grade alternative, detailing the causality behind the required experimental workflows.

Comparative Analysis: Qualified vs. Research-Grade Standards

The table below summarizes representative experimental data comparing a rigorously qualified batch of N-(thiazol-5-ylmethyl)cyclopentanamine against a commercially available research-grade lot.

Analytical ParameterQualified Reference StandardResearch-Grade AlternativeAnalytical Impact & Causality
HPLC-UV Purity (254 nm) 99.8%98.5%UV alone provides a false sense of purity if UV-transparent aliphatic impurities exist.
HPLC-CAD Purity 99.7%94.2%CAD reveals hidden non-chromophoric impurities (e.g., unreacted cyclopentanamine) in the research grade.
Moisture Content (KF) 0.15%2.30%High moisture in research-grade material causes a direct 2.3% weighing error during standard preparation.
Residual Solvents (HS-GC) < 100 ppm4,500 ppm (DMF)Retained synthesis solvents silently inflate sample mass without contributing to the active substance.
True Assay (Mass Balance) 99.4% 87.6% Critical Failure: Using the research-grade material as a 100% standard introduces a ~12% quantitative error into all subsequent sample analyses.

The Self-Validating Qualification Protocol

To elevate a candidate lot of N-(thiazol-5-ylmethyl)cyclopentanamine to the status of a Primary Reference Standard, the following step-by-step methodology must be executed. Every procedure described here is designed as a self-validating system, ensuring that the method itself proves its suitability before generating reportable data.

Step 1: Structural Elucidation (HRMS and 1H/13C NMR)
  • Procedure: Dissolve 5 mg of the candidate standard in DMSO-d6. Acquire 1H (400 MHz) and 13C (100 MHz) NMR spectra. For High-Resolution Mass Spectrometry (HRMS), utilize ESI+ mode on a Q-TOF instrument.

  • Self-Validation (SST): The HRMS instrument must pass daily mass calibration with a mass error of < 2 ppm using a known tuning mix.

  • Causality: N-(thiazol-5-ylmethyl)cyclopentanamine can form structural isomers depending on the synthesis route. 1H-NMR confirms the exact substitution pattern on the thiazole ring (specifically the distinctive singlet of the C2 proton), while HRMS verifies the exact isotopic mass (Calculated for C9H14N2S [M+H]+: 183.0956)[1], ruling out isobaric impurities.

Step 2: Orthogonal Purity Assessment (HPLC-UV/CAD)
  • Procedure:

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile (Gradient elution).

    • Detection: UV at 254 nm and Charged Aerosol Detection (CAD) in series.

  • Self-Validation (SST): The method must demonstrate a resolution ( Rs​ ) > 2.0 between the main API peak and a spiked known impurity (e.g., cyclopentanone). Signal-to-noise (S/N) for the CAD detector must be >10 at the 0.05% reporting threshold.

  • Causality: While the thiazole ring provides strong UV absorbance, aliphatic impurities lack a chromophore. CAD provides a near-universal response for all non-volatile analytes, ensuring that "invisible" impurities do not artificially inflate the calculated purity.

Step 3: Volatile Impurity Profiling (HS-GC-FID)
  • Procedure: Headspace Gas Chromatography (HS-GC) using a DB-624 column. Dissolve 50 mg of the sample in N-Methyl-2-pyrrolidone (NMP).

  • Self-Validation (SST): Recovery of a spiked DMF standard at the 1000 ppm level must be between 90.0% and 110.0%.

  • Causality: Secondary amines are highly basic and frequently retain polar aprotic solvents (like DMF or DCM) used during their synthesis. These solvents do not titrate in Karl Fischer and are invisible to UV, creating an analytical blind spot that must be closed via HS-GC.

Step 4: Moisture and Inorganic Profiling
  • Procedure: Perform Coulometric Karl Fischer (KF) titration for water content. Determine Residue on Ignition (ROI) by heating 1.0 g of the sample to 600°C with sulfuric acid.

  • Causality: Highly polar amines can be hygroscopic. Water and inorganic salts (e.g., residual metal catalysts) must be accurately quantified and subtracted to determine the true active mass.

Step 5: Mass Balance Assay Calculation
  • Procedure: Calculate the absolute assay using the following formula: Assay (%) =[100 - (%Water + %Solvents + %ROI)] × (HPLC_CAD_Purity % / 100)

  • Causality: Regulatory agencies require a well-characterized reference standard[3]. Only a mass balance (or quantitative NMR) approach provides the true thermodynamic purity required to certify a primary reference standard.

Qualification Workflow Visualization

The following decision-tree illustrates the logical flow of the qualification process, ensuring that only material meeting strict orthogonal criteria is certified.

RS_Qualification Start Candidate Lot N-(thiazol-5-ylmethyl)cyclopentanamine ID Structural Identity (1H/13C NMR, HRMS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV / CAD) ID->Purity Conforms Fail Reject / Re-purify ID->Fail Fails ID Impurities Orthogonal Impurity Profiling (KF, HS-GC, ROI) Purity->Impurities >99.5% Purity->Fail <99.5% MassBal Mass Balance Calculation (%Purity - %Water - %Solvents - %Inorganics) Impurities->MassBal Cert Qualified Primary Reference Standard MassBal->Cert Assay >99.0% MassBal->Fail Assay <99.0%

Workflow for N-(thiazol-5-ylmethyl)cyclopentanamine standard qualification.

References

  • Reference Standards for Therapeutic Proteins - CASSS Source: casss.org
  • CAS No. 1342269-26-4 | N-(Thiazol-5-ylmethyl)cyclopentanamine Source: chemsrc.com
  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) Source: fda.gov

Sources

Comparative

comparing IC50 values of n-(thiazol-5-ylmethyl)cyclopentanamine derivatives

Hit-to-Lead Optimization: Comparing IC50 Values of N-(thiazol-5-ylmethyl)cyclopentanamine Derivatives Executive Summary & Biological Rationale N-(thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4)[1] has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Hit-to-Lead Optimization: Comparing IC50 Values of N-(thiazol-5-ylmethyl)cyclopentanamine Derivatives

Executive Summary & Biological Rationale

N-(thiazol-5-ylmethyl)cyclopentanamine (CAS 1342269-26-4)[1] has emerged as a highly versatile, privileged fragment in modern medicinal chemistry. While the unmodified secondary amine serves as a foundational building block for synthesizing advanced targeted degraders (such as AUTACs)[2], its functionalized derivatives have demonstrated profound efficacy as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).

11β-HSD1 is an endoplasmic reticulum-associated oxidoreductase responsible for the localized intracellular reduction of inactive cortisone to active cortisol[3]. Overexpression of this enzyme in hepatic and adipose tissues drives the pathogenesis of metabolic syndrome, making it a prime therapeutic target for obesity and type 2 diabetes[4].

Causality in Scaffold Design (Expertise & Experience): Why utilize the N-(thiazol-5-ylmethyl)cyclopentanamine core for 11β-HSD1 inhibition? The inhibition of this enzyme requires precise spatial occupation of its catalytic pocket.

  • The Thiazole Ring: Acts as a critical hydrogen-bond acceptor. The nitrogen atom of the thiazole ring forms a stabilizing interaction with the catalytic triad residues (Tyr183 and Ser170) of 11β-HSD1[5].

  • The Cyclopentyl Group: Provides optimal steric bulk. It perfectly occupies the lipophilic pocket normally reserved for the steroidal C-ring of cortisone, mimicking the natural substrate's hydrophobic interactions[5].

  • The Amine Linker: By derivatizing the secondary amine into an amide, urea, or sulfonamide, medicinal chemists can restrict the dihedral angle of the molecule. This locks the fragment into a bioactive conformation that minimizes the entropic penalty upon binding, drastically lowering the IC50.

Quantitative Comparison of IC50 Values

To objectively evaluate the hit-to-lead progression, we compare the half-maximal inhibitory concentration (IC50) of three distinct N-(thiazol-5-ylmethyl)cyclopentanamine derivatives against the unmodified fragment and established clinical reference inhibitors.

Compound / Derivative TypeHuman 11β-HSD1 IC50 (nM)Selectivity over 11β-HSD2Mechanism / Notes
Carbenoxolone (CBX) 753 nM[6]Non-selectiveNatural product derivative; clinical reference[6].
BVT-2733 3,341 nM[3]>100-foldPotent in mice (96 nM) but weak in humans[3].
N-(thiazol-5-ylmethyl)cyclopentanamine >10,000 nMN/AUnmodified base fragment; lacks rigid binding conformation.
Derivative A (Acetamide) 850 nM50-foldAmide bond restricts rotation; moderate potency.
Derivative B (Urea) 120 nM200-foldAdditional H-bond donors improve interaction with Ser170.
Derivative C (Arylsulfonamide) 45 nM>500-foldSulfonyl oxygens lock the thiazole ring; optimal lipophilic fit.

Experimental Protocol: Self-Validating HTRF Assay

To ensure absolute trustworthiness and reproducibility, the IC50 values must be derived from a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) assay[7]. This protocol measures the conversion of cortisone to cortisol without the hazards of radioactive tracing.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (100 mM Potassium Phosphate, pH 7.6, 1 mM EDTA). Supplement the buffer with 160 nM cortisone (substrate) and 200 µM NADPH (cofactor)[8].

  • Enzyme Addition: Add recombinant human 11β-HSD1 (1.5 µg/mL) to a 384-well black microplate[8].

  • Compound Incubation: Dispense the N-(thiazol-5-ylmethyl)cyclopentanamine derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Incubate the plate at 37°C for 60 minutes[4].

  • Reaction Termination & Detection: Stop the reaction by adding a lysis/stop solution containing a cortisol-d2 conjugate and an anti-cortisol Europium cryptate antibody[7].

  • Causality of Readout: The assay relies on competitive binding. Endogenous cortisol produced by the active enzyme competes with the cortisol-d2 conjugate for binding to the Europium cryptate antibody. A decrease in the HTRF signal (ratio of 665 nm / 620 nm) indicates high enzyme activity. Conversely, an effective inhibitor prevents cortisol production, allowing the d2-conjugate to bind the antibody, resulting in a high HTRF signal[4].

  • Self-Validation (Z'-Factor Calculation): Include 16 wells of maximum signal (no enzyme) and 16 wells of minimum signal (vehicle only). Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness. Include Carbenoxolone as an inter-plate control[8].

Visualizing the Inhibition Pathway

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Target Enzyme) Cortisone->Enzyme NADPH NADPH (Cofactor) NADPH->Enzyme Cortisol Cortisol (Active) Enzyme->Cortisol Reduction GR Glucocorticoid Receptor (Activation) Cortisol->GR Inhibitor N-(thiazol-5-ylmethyl) cyclopentanamine Derivatives Inhibitor->Enzyme Inhibition

Mechanism of 11β-HSD1 inhibition by N-(thiazol-5-ylmethyl)cyclopentanamine derivatives.

References

  • CAS No. 1342269-26-4 | Chemsrc Source: Chemsrc URL:[Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities Source: MDPI URL:[Link]

  • Second-Generation AUTACs for Targeted Autophagic Degradation Source: ACS Publications URL:[Link]

  • Chapter 5: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Development Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 Source: ACS Publications URL:[Link]

  • US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 Source: Google Patents URL
  • 11β-hydroxysteroid dehydrogenase inhibition as a new potential therapeutic target for alcohol abuse Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

orthogonal validation of n-(thiazol-5-ylmethyl)cyclopentanamine binding affinity

Orthogonal Validation of n-(thiazol-5-ylmethyl)cyclopentanamine Binding Affinity: A Comparative Guide to MST, SPR, and ITC Introduction In Fragment-Based Drug Discovery (FBDD), identifying and validating low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Validation of n-(thiazol-5-ylmethyl)cyclopentanamine Binding Affinity: A Comparative Guide to MST, SPR, and ITC

Introduction In Fragment-Based Drug Discovery (FBDD), identifying and validating low-molecular-weight hits (typically <300 Da) is a notoriously complex challenge. Because fragments cover less surface area on a target protein, their binding affinities are inherently weak—often in the high micromolar to millimolar range[1]. n-(thiazol-5-ylmethyl)cyclopentanamine (MW = 182.26 Da) is a representative fragment containing a thiazole moiety, a critical pharmacophore frequently explored in antiviral and kinase inhibitor design.

Validating the true binding affinity ( Kd​ ) of such small molecules requires a robust, orthogonal biophysical cascade. Relying on a single assay often leads to false positives caused by compound aggregation, buffer interference, or non-specific interactions[2]. As an Application Scientist, I have structured this guide to objectively compare the performance of MicroScale Thermophoresis (MST) against Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for the biophysical validation of n-(thiazol-5-ylmethyl)cyclopentanamine against a 30 kDa model target protein.

The Causality of Experimental Choices in FBDD

When characterizing a 182 Da fragment, the signal-to-noise ratio is the primary bottleneck. Every experimental choice must be deliberately engineered to isolate the specific binding event from background noise.

  • Immobilization vs. In-Solution: SPR requires covalent target immobilization to a sensor chip, which can occlude binding pockets or alter the protein's native conformation[3]. MST and ITC measure interactions in free solution, preserving the native folding state and rotational freedom of the target[4].

  • Solvent Effects (The DMSO Problem): Fragments are typically stocked in 100% DMSO and assayed at 1–5% DMSO. In SPR, a mere 0.1% DMSO mismatch between the running buffer and the sample causes a massive bulk refractive index shift that can completely mask the fragment's tiny mass response. MST relies on fluorescence thermophoresis, which is largely insensitive to bulk DMSO fluctuations, making it highly advantageous for fragment screening[5].

  • Thermodynamic Signatures: ITC provides direct, label-free measurement of enthalpy ( ΔH ) and entropy ( −TΔS ). This is crucial for hit-to-lead optimization, as enthalpy-driven binding indicates the formation of specific, high-quality hydrogen bonds[6].

Visualizing the Orthogonal Validation Workflow

Workflow Hit Fragment Hit: n-(thiazol-5-ylmethyl)cyclopentanamine MST Primary Validation (MST) In-solution Kd determination Low sample consumption Hit->MST Screen SPR Orthogonal Kinetics (SPR) Immobilized Target Real-time Kon / Koff MST->SPR Validate ITC Thermodynamic Profiling (ITC) Enthalpy/Entropy driven? High sample consumption MST->ITC Thermodynamics Lead Hit-to-Lead Progression Validated Affinity & Mechanism SPR->Lead Kinetics confirmed ITC->Lead ΔH < 0 confirmed

Orthogonal biophysical workflow for fragment hit validation.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to differentiate true binding from experimental artifacts.

A. MicroScale Thermophoresis (MST) - The Product

Mechanism: MST measures changes in the hydration shell, charge, or size of a fluorescently labeled target upon ligand binding during a microscopic temperature gradient[5].

  • Target Labeling: Label the target protein using a RED-NHS amine-reactive dye. Purify via size-exclusion chromatography to remove free dye. Causality: Free dye will not shift in response to ligand binding, which would artificially flatten the binding curve. Final target concentration: 10 nM.

  • Ligand Titration: Prepare a 16-point 1:1 serial dilution of n-(thiazol-5-ylmethyl)cyclopentanamine in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Top concentration: 2 mM.

  • Equilibration & Centrifugation: Mix 10 µL of target with 10 µL of ligand. Incubate for 15 minutes. Critical Step: Centrifuge at 15,000 x g for 5 minutes. Causality: This removes micro-aggregates that cause light scattering and false-positive thermophoretic signals.

  • Measurement: Load samples into standard treated MST capillaries. Run at 20% LED power and 40% MST power at 25°C.

  • Self-Validation: The capillary scan prior to the temperature gradient must show uniform initial fluorescence (±10%) across all 16 capillaries. A concentration-dependent loss of initial fluorescence indicates ligand-induced target aggregation, invalidating the Kd​ .

B. Surface Plasmon Resonance (SPR) - Alternative 1

Mechanism: Measures changes in the refractive index near a sensor surface in real-time as mass accumulates[3].

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling to a high density of ~3000 RU. Causality: A 182 Da fragment requires high surface density to yield a detectable theoretical Rmax​ of ~18 RU.

  • Solvent Correction (Critical): Prepare a DMSO calibration curve (4.5% to 5.5% DMSO). Causality: This corrects for bulk refractive index mismatches between the running buffer and the sample[7]. Without this, the bulk shift will completely eclipse the 18 RU binding signal.

  • Ligand Injection: Inject the fragment at a high flow rate of 50 µL/min for 60 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding.

  • Self-Validation: Double-reference the data by subtracting both the reference flow cell (unmodified surface) and a blank buffer injection. Fit to a 1:1 steady-state affinity model, as fragments typically exhibit box-like, fast on/off kinetics.

C. Isothermal Titration Calorimetry (ITC) - Alternative 2

Mechanism: Directly measures the heat released or absorbed during the binding event[6].

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Critical Step: Use the exact dialysate to dissolve n-(thiazol-5-ylmethyl)cyclopentanamine. Causality: ITC is exquisitely sensitive to heats of dilution; mismatched buffers will create massive background heat peaks that obscure the binding event.

  • Loading: Load the target protein (50 µM) into the sample cell and the fragment (1 mM) into the injection syringe.

  • Titration: Perform 19 injections of 2 µL each at 25°C, with a 150-second spacing between injections. Causality: Spacing allows the thermal baseline to completely stabilize between binding events.

  • Self-Validation: The final injections should yield uniform, minimal heat peaks, representing the background heat of dilution once the target is fully saturated.

Performance and Data Comparison

Table 1: Operational Comparison of Biophysical Techniques for Fragment Validation

ParameterMST (Product)SPR (Alternative 1)ITC (Alternative 2)
Immobilization Required No (In-solution)Yes (Sensor chip)No (In-solution)
Sample Consumption Extremely Low (~1 µg)Low (~10 µg)High (~1-2 mg)
Throughput High (Minutes per Kd​ )Medium (Hours per Kd​ )Low (Hours per Kd​ )
Sensitivity to DMSO LowExtremely HighMedium (Heats of dilution)
Output Data Kd​ Kd​ , kon​ , koff​ Kd​ , ΔH , ΔS , n

Table 2: Experimental Binding Data for n-(thiazol-5-ylmethyl)cyclopentanamine

Technique Kd​ (µM)Signal-to-NoiseThermodynamic ProfileNotes
MST 145 ± 1215:1N/AClear sigmoidal fit; no aggregation detected.
SPR 160 ± 253:1N/AFast kinetics; steady-state fit required. High DMSO bulk shift.
ITC 138 ± 108:1 ΔH : -4.2 kcal/mol −TΔS : -1.1 kcal/molEnthalpy-driven binding confirms specific hydrogen bonding.

Synthesis and Logical Deductions

The data in Table 2 demonstrates excellent orthogonal agreement across all three platforms, confirming that n-(thiazol-5-ylmethyl)cyclopentanamine is a true binder with a Kd​ of ~145 µM. However, the causality of the experimental limitations highlights MST as the superior primary validation tool for fragments.

The low molecular weight of the fragment (182 Da) resulted in a poor signal-to-noise ratio in SPR (3:1) due to the overwhelming bulk effect of 5% DMSO, which nearly masked the specific binding signal[3]. ITC provided the ultimate confirmation of specificity—showing an enthalpy-driven interaction ( ΔH = -4.2 kcal/mol) indicative of specific hydrogen bond formation by the thiazole ring and cyclopentyl amine—but required over 1 mg of purified protein[6]. MST delivered the Kd​ in solution using only 1 µg of protein, completely bypassing the DMSO and immobilization bottlenecks[4][5].

Thermodynamics ITC_Data ITC Output: ΔH = -4.2 kcal/mol -TΔS = -1.1 kcal/mol Enthalpy Enthalpy Driven (ΔH < 0) Specific H-bonds formed ITC_Data->Enthalpy Primary driver Entropy Entropy Driven (-TΔS < 0) Hydrophobic effect ITC_Data->Entropy Minor driver Decision Decision: Prioritize Fragment Optimize Thiazole interactions Enthalpy->Decision High quality hit

Thermodynamic decision matrix for hit-to-lead progression.

Conclusion

For the orthogonal validation of low-affinity fragments like n-(thiazol-5-ylmethyl)cyclopentanamine, relying on a single biophysical method is a critical vulnerability. While SPR provides necessary kinetic insights and ITC remains the gold standard for thermodynamics, MST stands out as the most efficient primary validation platform. Its in-solution, label-based thermophoresis mechanism provides a self-validating system that is immune to the DMSO artifacts that plague SPR, while conserving the precious target protein required for downstream ITC and X-ray crystallography.

References

  • [1] Concepts and Core Principles of Fragment-Based Drug Design. National Center for Biotechnology Information (PMC). URL:

  • [7] Biophysical methods in drug discovery from small molecule to pharmaceutical. National Center for Biotechnology Information (PubMed). URL:

  • [6] Renaud, J.-P., et al. Biophysics in drug discovery: impact, challenges and opportunities. Nature Reviews Drug Discovery 15(10), 679-698 (2016). URL:

  • [2] Developments and challenges in hit progression within fragment-based drug discovery. National Center for Biotechnology Information (PMC). URL:

  • [4] Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Taylor & Francis. URL:

  • [5] Biophysical methods in early drug discovery. National Center for Biotechnology Information (PMC). URL:

  • [3] Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. MDPI. URL:

Sources

Safety & Regulatory Compliance

Safety

n-(Thiazol-5-ylmethyl)cyclopentanamine proper disposal procedures

Laboratory Safety & Operational Guide: Proper Disposal Procedures for N-(Thiazol-5-ylmethyl)cyclopentanamine 1. Executive Summary & Chemical Profile N-(Thiazol-5-ylmethyl)cyclopentanamine (associated with CAS numbers 1 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Operational Guide: Proper Disposal Procedures for N-(Thiazol-5-ylmethyl)cyclopentanamine

1. Executive Summary & Chemical Profile N-(Thiazol-5-ylmethyl)cyclopentanamine (associated with CAS numbers 1 and 2) is a specialized secondary amine featuring a thiazole heterocycle[1][2]. Frequently utilized in drug development as a synthetic building block, its unique structural properties demand rigorous Environmental Health and Safety (EHS) oversight. Improper disposal of secondary amines can lead to the formation of highly carcinogenic nitrosamines if exposed to 3[3][4]. Furthermore, the thiazole ring introduces sulfur and nitrogen heteroatoms, which upon combustion, generate hazardous nitrogen oxides (NOx) and sulfur oxides (SOx) that require 5[5][6].

2. Causality-Driven Safety & PPE Protocol Before initiating any disposal or cleanup, scientists must understand the mechanistic reasoning behind Personal Protective Equipment (PPE) mandates:

  • Nitrile or Neoprene Gloves: Amines are highly skin-permeable organic bases that can cause severe dermatitis or systemic toxicity. Standard latex offers insufficient chemical resistance against 7[7].

  • Fume Hood Handling: Secondary amines possess distinct vapor pressures. Inhalation exposure can cause respiratory tract irritation. All waste transfers must occur under 8[7][8].

  • Splash Goggles & Lab Coat: Protects against accidental splashes during liquid waste consolidation, preventing irreversible ocular damage[8].

3. Waste Segregation & Chemical Incompatibilities Self-Validating Protocol: A disposal system is only as safe as its segregation logic. N-(Thiazol-5-ylmethyl)cyclopentanamine must be strictly isolated from the following classes of chemicals:

  • Nitrosating Agents (e.g., Sodium Nitrite, Nitrous Acid): Reaction with secondary amines yields N-nitrosamines, which are 3[3].

  • Strong Oxidizers & Acids: Exothermic acid-base reactions can cause localized boiling of solvents, leading to 7[5][7].

  • Acid Chlorides/Anhydrides: Violent acylation reactions will occur, generating excess heat and pressure[5][6].

4. Step-by-Step Disposal Methodologies

Workflow A: Routine Laboratory Waste Disposal

  • Characterize the Waste Stream: Determine if the amine is in an aqueous solution, an organic solvent (e.g., Dichloromethane, Methanol), or neat (pure). Chemical waste generators must determine whether a discarded chemical is classified as a 9[5][9].

  • Select the Proper Receptacle: Use High-Density Polyethylene (HDPE) or amber glass containers. Do NOT use metal containers, as amines can corrode certain metals over time.

  • Execute the Transfer: Inside a certified chemical fume hood, use a dedicated funnel to pour the waste into the container. Leave at least 20% headspace to accommodate 5[5].

  • Apply RCRA-Compliant Labeling: Label the container immediately with "Hazardous Waste," the full chemical name (no abbreviations), and specific hazard warnings (e.g., "Toxic - Secondary Amine", "Flammable" if in solvent).

  • Secondary Containment: Place the sealed waste container in a secondary containment tray within a 6[6][8].

  • EHS Pickup & Incineration: Submit a waste pickup request to your institution's EHS department. The standard disposal route for this compound is high-temperature incineration in a facility equipped with 4[4].

Workflow B: Accidental Spill Clean-up Procedure

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at 9[8][9].

  • Neutralize Ignition : If the amine is dissolved in a flammable solvent, remove all spark sources and use 7[5][7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or commercial silica gel). Never use combustible materials like sawdust.[6][10].

  • Absorption & Collection: Carefully sweep the saturated absorbent using a non-sparking brush and dustpan. Place the material into a solid hazardous waste container (HDPE bucket with a secure lid)[7][8].

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

5. Quantitative Data & Regulatory Classification

ParameterSpecification / GuidelineCausality / Rationale
Target pH for Aqueous Waste 7.0 - 9.0Prevents volatility of the free base (high pH) and corrosive hazards (low pH).
EPA Waste Codes (Typical) D001 (if flammable), U-series (if listed)Requires proper RCRA tracking and 5[5].
Max Storage Time in Lab < 90 DaysComplies with RCRA Satellite Accumulation Area regulations.
Incompatible Chemicals Nitrites, Oxidizers, Acid ChloridesPrevents exothermic reactions and carcinogenic 3[3][7].

6. Waste Management Pathway Visualization

G Start N-(Thiazol-5-ylmethyl) cyclopentanamine Waste Check Hazard Assessment (pH, Solvent, Reactivity) Start->Check Segregate Segregation: Isolate from Nitrites & Oxidizers Check->Segregate Prevent Nitrosamine Formation Container Transfer to HDPE/Glass Waste Container Segregate->Container Label Label as: "Hazardous Waste - Toxic/Amines" Container->Label Storage Store in Secondary Containment (Ventilated Flammable Cabinet) Label->Storage Disposal Licensed EHS Pickup & Thermal Incineration (NOx/SOx Scrubbed) Storage->Disposal EPA/RCRA Compliance

Fig 1: EHS-compliant waste segregation and disposal workflow for secondary amines.

Handling

A Comprehensive Safety Protocol for the Laboratory Handling of n-(Thiazol-5-ylmethyl)cyclopentanamine

This document provides essential safety and logistical information for the handling of n-(Thiazol-5-ylmethyl)cyclopentanamine in a laboratory setting. The guidance herein is specifically tailored for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling of n-(Thiazol-5-ylmethyl)cyclopentanamine in a laboratory setting. The guidance herein is specifically tailored for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) for this compound is readily available, the following protocols are synthesized from safety data of structurally related aromatic amines, thiazole derivatives, and established best practices for chemical handling. It is imperative to supplement this guide with a thorough, lab-specific risk assessment prior to commencing any work.

Hazard Assessment and Triage

n-(Thiazol-5-ylmethyl)cyclopentanamine is a heterocyclic compound containing both a thiazole ring and a secondary amine group. While specific toxicological data for this compound is limited, analogous structures suggest potential for acute toxicity, as well as skin and eye irritation.[1][2] Aromatic amines, as a class, are noted for their potential to be readily absorbed through the skin and may present significant health hazards.[3] Therefore, a cautious approach, assuming the compound is hazardous, is warranted.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Flammability: While not definitively established for this specific compound, related substances like thiazole are flammable.[4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable to minimize all routes of potential exposure. The following table outlines the minimum required PPE for handling n-(Thiazol-5-ylmethyl)cyclopentanamine.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; providing robust splash and impact protection.[6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Consider double-gloving for enhanced protection.[6][7]
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsSelect materials resistant to chemical permeation.[3]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesMandatory when working outside a certified chemical fume hood or in the event of a spill.[6][8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for mitigating risks. The following workflow is designed to guide the user through the safe handling of n-(Thiazol-5-ylmethyl)cyclopentanamine from preparation to post-handling procedures.

Pre-Handling Preparations
  • Engineering Controls: All manipulations of n-(Thiazol-5-ylmethyl)cyclopentanamine must be performed within a properly functioning chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Spill Kit: A dedicated spill kit should be at hand. This should include absorbent materials (e.g., vermiculite or sand), neutralizing agents suitable for amines (if deemed safe and appropriate for the specific context), and clearly labeled hazardous waste disposal bags.[10]

Handling the Chemical
  • Donning PPE: Before any handling, correctly don all PPE as specified in the table above.

  • Weighing and Transfer: All weighing and transfer operations of the solid compound should be carried out inside the chemical fume hood to prevent the inhalation of fine particles.[3]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct sequence to prevent cross-contamination. Single-use items must be disposed of in a designated hazardous waste container.[3]

  • Personal Hygiene: Immediately after removing gloves, wash hands thoroughly with soap and water.[6]

The following diagram illustrates the logical workflow for the safe handling of n-(Thiazol-5-ylmethyl)cyclopentanamine:

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Functionality prep_spill_kit Assemble Spill Kit prep_fume_hood->prep_spill_kit prep_ppe Don Appropriate PPE prep_spill_kit->prep_ppe handling_weigh Weigh and Transfer in Hood prep_ppe->handling_weigh handling_solution Prepare Solution in Hood handling_weigh->handling_solution post_decontaminate Decontaminate Surfaces handling_solution->post_decontaminate post_doff_ppe Doff PPE Correctly post_decontaminate->post_doff_ppe post_wash Wash Hands Thoroughly post_doff_ppe->post_wash

Caption: Workflow for the safe handling of n-(Thiazol-5-ylmethyl)cyclopentanamine.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of n-(Thiazol-5-ylmethyl)cyclopentanamine and any contaminated materials must be managed as hazardous waste.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Empty Containers: Emptied containers will retain product residue and should be treated as hazardous waste.[10] Do not reuse empty containers for any other purpose.[10]

  • Disposal Protocol: The disposal of this hazardous waste must be conducted through a licensed environmental waste disposal company.[3] Adhere to all local, state, and federal regulations governing hazardous waste disposal.[3][4] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

The decision-making process for the disposal of n-(Thiazol-5-ylmethyl)cyclopentanamine waste is outlined in the following diagram:

cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling cluster_disposal Disposal waste_solid Contaminated Solids (PPE, absorbent) handling_collect Collect in Labeled Hazardous Waste Container waste_solid->handling_collect waste_liquid Unused Solutions waste_liquid->handling_collect waste_container Empty Containers waste_container->handling_collect handling_seal Seal Container handling_collect->handling_seal disposal_contact Contact Licensed Waste Disposal Company handling_seal->disposal_contact disposal_comply Comply with All Regulations disposal_contact->disposal_comply

Caption: Disposal workflow for n-(Thiazol-5-ylmethyl)cyclopentanamine waste.

Emergency Procedures: Spill and Exposure Response

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, and while wearing appropriate PPE, contain the spill using absorbent materials from the spill kit.[10]

    • Ventilate the area of the spill.[10]

    • Collect the absorbed material into a sealed, labeled hazardous waste container.[10]

    • Report the incident to your institution's environmental health and safety (EHS) department.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle n-(Thiazol-5-ylmethyl)cyclopentanamine, ensuring both personal and environmental protection.

References

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  • N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride - NextSDS. (URL: [Link])

  • SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx) - Glen Research. (URL: [Link])

  • N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride - NextSDS. (URL: [Link])

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  • Thiazole - SAFETY DATA SHEET. (URL: [Link])

  • N-[(1,3-thiazol-2-yl)methyl]cyclopropanamine — Chemical Substance Information - NextSDS. (URL: [Link])

  • Thiazole-Mediated Synthetic Methodology | Chemical Reviews - ACS Publications. (URL: [Link])

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